molecular formula C5H3ClN2O B1612187 6-Chloropyrimidine-4-carbaldehyde CAS No. 933702-16-0

6-Chloropyrimidine-4-carbaldehyde

Cat. No.: B1612187
CAS No.: 933702-16-0
M. Wt: 142.54 g/mol
InChI Key: VFORWTKKMGPWFM-UHFFFAOYSA-N
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Description

6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0) is a versatile pyrimidine-based building block prized in medicinal chemistry and drug discovery. This compound features both a chloro leaving group and an aldehyde functionality, making it a valuable intermediate for nucleophilic aromatic substitution and various condensation reactions. Its primary research value is demonstrated in the synthesis of novel chemical series for pharmaceutical development. Specifically, it serves as a key precursor in the synthesis of 6-dialkylaminopyrimidine carboxamides, which have been identified as potent antitubercular agents with activity against Mycobacterium tuberculosis . This series of compounds has been shown to function via a novel mechanism of action, with no observed cross-resistance to conventional anti-tuberculosis drugs, indicating its potential for addressing multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB . The compound is typically packaged for shipping at room temperature within continental US, with storage recommended in a sealed container under dry conditions at 2-8°C . This product is intended for research and further manufacturing applications only. It is not approved for direct human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O/c6-5-1-4(2-9)7-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFORWTKKMGPWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617053
Record name 6-Chloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933702-16-0
Record name 6-Chloropyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of a Bifunctional Heterocycle

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Chloropyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

6-Chloropyrimidine-4-carbaldehyde is a highly functionalized heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its two key functional groups: a highly reactive chlorine atom at the C6 position and a versatile aldehyde group at the C4 position. The electron-deficient nature of the pyrimidine ring profoundly influences these functionalities, making the molecule an exceptional building block for constructing complex molecular architectures.[1] This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and practical applications of this pivotal synthetic intermediate, providing the causal insights necessary for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. The key physicochemical data for 6-Chloropyrimidine-4-carbaldehyde are summarized below.

PropertyValueSource(s)
CAS Number 933702-16-0[2][3]
Molecular Formula C₅H₃ClN₂O[2][3]
Molecular Weight 142.54 g/mol [2]
Appearance Off-white to light yellow solid[4][5]
Boiling Point 258.7 ± 20.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 110.3 ± 21.8 °C[2]
Storage Store in a dry, cool, well-ventilated place, preferably under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[5]
Spectroscopic Signature: A Predictive Analysis

While extensive, experimentally verified spectroscopic data is not always publicly available, the structure of 6-Chloropyrimidine-4-carbaldehyde allows for a highly accurate prediction of its spectral characteristics.[6] Researchers should always confirm identity with their own analytical data.

  • ¹H NMR: The spectrum is expected to be simple, showing two distinct singlets in the aromatic region corresponding to the protons at the C2 and C5 positions of the pyrimidine ring. A highly deshielded singlet, typically above 9.0 ppm, will be characteristic of the aldehyde proton.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the aldehyde (typically >180 ppm), and the carbons of the pyrimidine ring. The carbon atom bonded to chlorine (C6) will appear at a characteristic chemical shift, influenced by the halogen's electronegativity.

  • Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong carbonyl (C=O) stretching band from the aldehyde group, typically around 1700 cm⁻¹. Other notable absorptions would include C-H stretching of the aromatic ring and the aldehyde, C=N stretching from the pyrimidine ring, and the C-Cl stretching frequency.

  • Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with an approximate 3:1 ratio, which is definitive for a molecule containing one chlorine atom.

The Dual-Reactivity Manifold: A Synthetic Chemist's Perspective

The synthetic utility of 6-Chloropyrimidine-4-carbaldehyde stems from its two distinct reactive centers. The electron-withdrawing pyrimidine nitrogens activate the C4 and C6 positions, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SₙAr). Concurrently, the aldehyde group offers a gateway to a vast array of classical carbonyl chemistries.

Nucleophilic Aromatic Substitution (SₙAr) at the C6 Position

The chlorine atom at the C6 position is the molecule's primary handle for introducing diversity. The general order of reactivity for nucleophilic displacement on halopyrimidines is C4(6) > C2, making this position highly susceptible to attack.[1]

Causality of Reactivity: The pyrimidine ring acts as a powerful electron sink, stabilizing the negative charge of the intermediate Meisenheimer complex formed during nucleophilic attack. This stabilization significantly lowers the activation energy for the substitution reaction.

Common transformations include:

  • Amination: Reaction with primary or secondary amines is one of the most common modifications, used to build libraries of compounds for drug discovery. These reactions often proceed under mild conditions, sometimes catalyzed by palladium complexes to achieve high regioselectivity and yield.[1][7]

  • Alkoxylation/Aryloxylation: Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts, can readily displace the chlorine to form ethers.

  • Thiolation: Thiols react similarly to form thioethers, providing another avenue for diversification.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product R 6-Chloropyrimidine- 4-carbaldehyde Int Meisenheimer Complex (Stabilized Anion) R->Int Attack at C6 Nu Nucleophile (e.g., R₂NH) Nu->Int P 6-Substituted Pyrimidine Product Int->P Elimination of Cl⁻ Cl_ion Chloride Ion (Leaving Group) Int->Cl_ion

Caption: Generalized SₙAr mechanism at the C6 position.

Transformations of the C4-Aldehyde Group

The aldehyde functionality provides a second, independent site for chemical modification, allowing for sequential or orthogonal synthetic strategies.

Key reactions include:

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 6-chloropyrimidine-4-carboxylic acid, a valuable intermediate in its own right.[8]

  • Reduction: Selective reduction yields the 4-(hydroxymethyl) derivative, introducing a primary alcohol.

  • Reductive Amination: A powerful method to form C-N bonds, reacting the aldehyde with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a substituted aminomethylpyrimidine.

  • Condensation Reactions: Claisen-Schmidt condensation with ketones or other active methylene compounds can be used to construct α,β-unsaturated carbonyl systems (chalcones), which are common pharmacophores.[9]

  • Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.

Aldehyde_Reactions cluster_products Derivative Products Core 6-Chloropyrimidine- 4-carbaldehyde CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Oxidation [O] Alcohol Alcohol Core->Alcohol Reduction [H] Amine Amine Core->Amine Reductive Amination (R₂NH, [H]) Alkene Alkene Core->Alkene Wittig Reaction (Ph₃P=CHR)

Caption: Key synthetic transformations of the aldehyde group.

Field-Proven Experimental Protocol: SₙAr Amination

This protocol describes a general, self-validating method for the nucleophilic substitution of the C6-chloro group with a secondary amine. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 6-(dialkylamino)pyrimidine-4-carbaldehyde derivative.

Materials:

  • 6-Chloropyrimidine-4-carbaldehyde

  • Secondary Amine (e.g., morpholine, piperidine) (1.1 equivalents)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 equivalents)

  • Solvent (e.g., Ethanol, Acetonitrile, or Dioxane)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and inert atmosphere setup (Nitrogen or Argon).

  • Thin-Layer Chromatography (TLC) supplies for reaction monitoring.

Step-by-Step Methodology:

  • System Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • Causality: An inert atmosphere is crucial to prevent moisture from interfering with the reaction and to avoid potential side reactions, especially if using sensitive reagents.

  • Reagent Addition: To the flask, add 6-Chloropyrimidine-4-carbaldehyde (1.0 eq) and the chosen solvent (e.g., Ethanol). Stir until fully dissolved.

    • Causality: Using a polar aprotic or protic solvent that can dissolve the starting materials is key. Ethanol is often chosen for its ability to dissolve a wide range of reactants and for its favorable environmental profile.[9]

  • Base and Nucleophile Introduction: Add the base (e.g., TEA, 1.5 eq), followed by the dropwise addition of the secondary amine (1.1 eq).

    • Causality: The base is essential to neutralize the HCl that is generated during the reaction. This prevents the protonation of the nucleophile (the amine), which would render it non-reactive, and drives the reaction to completion. A slight excess of the amine ensures the full consumption of the starting material.

  • Reaction Execution: Heat the reaction mixture to reflux (or a suitable temperature, e.g., 70-80 °C) and monitor its progress by TLC.

    • Causality: Heating provides the necessary activation energy for the SₙAr reaction. TLC is a self-validating checkpoint; the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Causality: The aqueous wash removes the salt byproduct (e.g., triethylammonium chloride) and any remaining water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization.

    • Causality: Chromatography or recrystallization is the final validation step, ensuring the isolation of the desired product with high purity, which can be confirmed by spectroscopic analysis (NMR, MS).

Experimental_Workflow Start 1. System Setup (Inert Atmosphere) Add_Reagents 2. Add Reactants (Substrate, Solvent) Start->Add_Reagents Add_Base_Nu 3. Add Base & Amine Add_Reagents->Add_Base_Nu Heat 4. Heat to Reflux & Monitor by TLC Add_Base_Nu->Heat Workup 5. Cooldown & Aqueous Workup Heat->Workup Reaction Complete Purify 6. Dry & Purify (Chromatography) Workup->Purify End Pure Product Purify->End

Caption: Workflow for a typical SₙAr amination reaction.

Safety and Handling: A Mandate for Prudence

As with all reactive chemical intermediates, proper handling of 6-Chloropyrimidine-4-carbaldehyde is paramount.

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can also be harmful if swallowed.[4]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from incompatible materials.[4][11] For long-term stability, storage under an inert gas is recommended.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

6-Chloropyrimidine-4-carbaldehyde is more than just a chemical; it is a versatile platform for innovation. Its well-defined and predictable dual reactivity at the C6-chloro and C4-aldehyde positions provides chemists with a reliable and powerful tool for the synthesis of novel compounds. From kinase inhibitors to new materials, the derivatives of this pyrimidine are prevalent in cutting-edge research. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, is the key to unlocking its full synthetic potential.

References

  • SAFETY DATA SHEET for 2,4-Diamino-6-chloropyrimidine (Alfa Aesar) . Source: Alfa Aesar. [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine . Source: Organic Letters (ACS Publications). [Link]

  • Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9 . Source: The Royal Society of Chemistry. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . Source: Molecules (MDPI). [Link]

  • Reactions of 6-Aminopyrimidines with Biselectrophiles: Manipulation . Source: Journal of Organic Chemistry. [Link]

Sources

Solubility of 6-Chloropyrimidine-4-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Handling of 6-Chloropyrimidine-4-carbaldehyde

Abstract 6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0) serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and antiviral agents. Its dual reactivity—stemming from the nucleophilic aromatic substitution (


) potential of the C6-chloride and the condensation potential of the C4-aldehyde—demands a precise understanding of its solubility profile. This guide provides a scientifically grounded analysis of its solubility in organic solvents, stability considerations, and validated experimental protocols for handling.

Part 1: Physicochemical Profile & Solubility Logic[1][2]

To predict and manipulate the solubility of 6-Chloropyrimidine-4-carbaldehyde, one must understand the competition between its lipophilic chloro-substituent and its polar, hydrogen-bond-accepting pyrimidine core.

Table 1: Key Physicochemical Parameters

ParameterValueImplications for Solubility
Molecular Weight 142.54 g/mol Low MW facilitates dissolution in small solvent volumes.
Calculated LogP ~1.04Moderately lipophilic; suggests good solubility in organic solvents like DCM and EtOAc.
H-Bond Acceptors 3 (N1, N3, O)High affinity for polar aprotic solvents (DMSO, DMF).
H-Bond Donors 0Lack of donors limits solubility in non-polar hydrocarbons (Hexane).
Electronic State

-deficient
The electron-poor ring increases susceptibility to nucleophilic attack (solvolysis) in protic solvents.

Part 2: Solubility Landscape

The solubility of 6-Chloropyrimidine-4-carbaldehyde is categorized by solvent class. This classification dictates solvent selection for reactions, extractions, and purification.

Polar Aprotic Solvents (High Solubility)
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dimethylacetamide (DMAc).

  • Behavior: The compound exhibits excellent solubility (>100 mg/mL) in these solvents due to strong dipole-dipole interactions.

  • Application: Ideal for

    
     reactions where high concentrations and elevated temperatures are required.
    
  • Caveat: High boiling points make removal difficult; avoid these for simple extractions.

Halogenated & Polar Organic Solvents (Good Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform (

    
    ), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).
    
  • Behavior: Good to Moderate solubility (20–80 mg/mL) . The lipophilic chlorine atom enhances interaction with halogenated solvents.

  • Application:

    • DCM: The "Gold Standard" for liquid-liquid extraction from aqueous phases.

    • THF: Excellent for reduction or Grignard reactions involving the aldehyde.

Protic Solvents (Conditional/Reactive)
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Water.

  • Behavior:

    • Solubility: Moderate in alcohols; low in water.[1]

    • Reactivity Warning: Pyrimidine aldehydes are highly electron-deficient. In primary alcohols, they exist in equilibrium with their hemiacetals . In water, they may form gem-diols (hydrates) .

  • Expert Insight: Avoid storing the aldehyde in methanol or water for extended periods. If using alcohols for recrystallization, work quickly and keep the solution neutral to prevent acid-catalyzed acetal formation.

Non-Polar Solvents (Antisolvents)
  • Solvents: Hexanes, Heptane, Pentane, Diethyl Ether.

  • Behavior: Poor solubility (<1 mg/mL) .

  • Application: Used to precipitate the product from DCM or EtOAc solutions (trituration) or as the non-polar mobile phase component in column chromatography.

Part 3: Visualized Workflows

Diagram 1: Solvent Selection Decision Tree

This logic gate assists in selecting the correct solvent based on the intended chemical operation.

SolventSelection Start Intended Operation Reaction Chemical Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Purification Purification Start->Purification HighTemp High Temp (>80°C) SnAr Displacement Reaction->HighTemp LowTemp Low Temp / Inert Reduction/Addition Reaction->LowTemp AqPhase Aqueous Phase Present? Extraction->AqPhase Recryst Recrystallization Purification->Recryst Column Chromatography Purification->Column DMSO Use: DMSO, DMF (High Solubility) HighTemp->DMSO THF Use: THF, DCM (Inertness) LowTemp->THF DCM Use: DCM (Denser than water) AqPhase->DCM Yes EtOAc Use: Ethyl Acetate (Lighter than water) AqPhase->EtOAc Alt Precip Dissolve in DCM -> Add Hexane (Antisolvent) Recryst->Precip HexEtOAc System: Hexane/EtOAc (Gradient Elution) Column->HexEtOAc

Caption: Decision matrix for selecting solvents based on operational requirements (Reaction vs. Extraction vs. Purification).

Part 4: Experimental Protocols

Protocol A: Rapid Solubility Screening (Gravimetric)

Objective: To determine the approximate solubility limit in a specific solvent (e.g., for reaction concentration planning).

  • Preparation: Weigh 10 mg of 6-Chloropyrimidine-4-carbaldehyde into a 4 mL glass vial.

  • Addition: Add the target solvent in 50

    
     aliquots using a micropipette.
    
  • Agitation: Vortex for 30 seconds after each addition. Sonication (30-40 kHz) may be used to break up crystal lattices.

  • Observation:

    • Clear Solution: Soluble.[2][3][1][4] Calculate concentration (

      
      ).
      
    • Turbid/Solid Persists: Continue addition.

  • Endpoint: If solid remains after 1 mL (10 mg/mL), the compound is considered "Sparingly Soluble" in that solvent.

Protocol B: Purification via Trituration (Antisolvent Method)

Context: This method exploits the solubility differential between DCM (Good) and Hexane (Poor) to purify crude material without thermal stress.

  • Dissolution: Dissolve the crude 6-Chloropyrimidine-4-carbaldehyde in the minimum volume of Dichloromethane (DCM) required to obtain a clear solution at room temperature.

  • Filtration: Filter the solution through a 0.45

    
     PTFE syringe filter to remove inorganic salts or dust.
    
  • Precipitation: While stirring rapidly, add Hexane (or Heptane) dropwise.

    • Ratio: Target a final ratio of 1:4 (DCM:Hexane).

  • Crystallization: Cloudiness will appear. Continue stirring for 15 minutes. Cool the vial on ice (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel). Wash the cake with cold Hexane.

  • Drying: Dry under high vacuum (< 5 mbar) at ambient temperature. Do not heat above 40°C to prevent sublimation or degradation.

Part 5: Stability & Handling (E-E-A-T)

Authoritative Warning: Researchers often assume aldehydes are stable in solution. However, the electron-withdrawing pyrimidine ring activates the carbonyl carbon, making it hyper-electrophilic.

  • Oxidation Risk: The aldehyde is prone to air-oxidation to 6-chloropyrimidine-4-carboxylic acid.

    • Mitigation: Always degas solvents (sparge with

      
      ) prior to dissolution. Store solutions under an inert atmosphere.
      
  • Acetilization: In the presence of trace acid and methanol/ethanol, the aldehyde will convert to the dimethyl/diethyl acetal.

    • Diagnostic: Appearance of a methoxy singlet (~3.3 ppm) and loss of the aldehyde proton (~10 ppm) in

      
      -NMR.
      
  • Storage: Store the neat solid at -20°C under Argon/Nitrogen. Avoid storing as a solution.

References

  • PubChem. (n.d.). Compound Summary for CID 11234567 (Analogous Chloropyrimidines). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.[5][6] Retrieved from

Sources

Thermodynamic Stability of Pyrimidine Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Thermodynamic Landscape & Hydration Equilibrium

The thermodynamic stability of pyrimidine carbaldehydes is governed by a delicate equilibrium between the free carbonyl species and its covalent hydrate (gem-diol). Unlike benzaldehyde, which exists almost exclusively in the carbonyl form, pyrimidine carbaldehydes possess a highly electron-deficient heteroaromatic ring that dramatically alters their thermodynamic profile.

The Electronic Driving Force

The pyrimidine ring contains two nitrogen atoms at the 1 and 3 positions. These atoms exert a powerful electron-withdrawing effect ($ -I $ and $ -M $ effects) on the ring carbons.

  • Positions 2, 4, and 6: These positions are electron-poor (electrophilic) because they are ortho or para to the nitrogen atoms. An aldehyde group at these positions is highly activated toward nucleophilic attack.

  • Position 5: This position is meta to both nitrogens, making it relatively less electron-deficient, though still more reactive than a phenyl ring.

Consequently, the thermodynamic stability of the free aldehyde follows the trend:



The Gem-Diol Equilibrium

In the presence of water or protic solvents, pyrimidine carbaldehydes undergo reversible covalent hydration. The equilibrium constant (


) is defined as:


For electron-deficient heterocycles,


 is often 

, meaning the hydrate is the thermodynamically favored species in aqueous solution. This is a critical consideration for drug development, as the gem-diol is non-electrophilic and may have different binding properties or solubility than the parent aldehyde.

Table 1: Comparative Hydration Propensity of Heterocyclic Aldehydes Estimated trends based on Hammett


 values and pyridine analogs.
CompoundElectronic EnvironmentPredicted

(approx)
Dominant Species in

Benzaldehyde Neutral aromatic

Aldehyde
3-Pyridinecarbaldehyde Weakly electron-withdrawing

Mixture
5-Pyrimidinecarbaldehyde Moderate electron-withdrawing

Hydrate favored
4-Pyrimidinecarbaldehyde Strong electron-withdrawing

Gem-diol (Solid precipitate)
2-Pyrimidinecarbaldehyde Strong electron-withdrawing

Gem-diol
Visualization of Hydration Dynamics

HydrationEquilibrium cluster_0 Thermodynamic Shift via Ring Electronics Aldehyde Free Aldehyde (Electrophilic) TS Tetrahedral Transition State Aldehyde->TS + H2O TS->Aldehyde Slow (in acid) GemDiol Gem-Diol (Hydrate) (Thermodynamic Sink) TS->GemDiol Fast GemDiol->TS - H2O Factor1 N-atoms withdraw e- density Factor2 Destabilizes C=O dipole Factor1->Factor2 Factor3 Stabilizes sp3 Gem-diol Factor2->Factor3

Figure 1: The hydration equilibrium shifts toward the gem-diol for electron-deficient pyrimidines.

Part 2: Reactivity & Instability Factors

Beyond hydration, pyrimidine carbaldehydes exhibit specific instability pathways that must be managed during synthesis and storage.

Cannizzaro Disproportionation

In basic media, the high electrophilicity of the carbonyl carbon makes these derivatives exceptionally prone to the Cannizzaro reaction.

  • Mechanism: Hydroxide attacks the aldehyde to form a dianion intermediate, which transfers a hydride to a second aldehyde molecule.

  • Result: A 1:1 mixture of pyrimidine carboxylic acid (stable) and pyrimidine methanol (reactive).

  • Prevention: Avoid aqueous bases; use hindered non-nucleophilic bases (e.g., DIPEA) if base is required.

Oxidative Degradation

The C-H bond of the aldehyde is weakened by the electron-withdrawing ring. Air oxidation to the carboxylic acid is rapid, often observed as the formation of white crystals (the acid) on the rim of storage vials.

Polymerization

Unlike simple aldehydes, pyrimidine carbaldehydes can undergo self-condensation or polymerization, particularly if the ring contains amino substituents (e.g., 2-amino-4-pyrimidinecarbaldehyde), leading to Schiff base formation between molecules.

Part 3: Experimental Protocols for Stability Assessment

Protocol: NMR-Based Determination of

Objective: Quantify the ratio of free aldehyde to gem-diol in aqueous media.

Reagents:

  • Target Pyrimidine Carbaldehyde (freshly sublimed or distilled).

  • Solvents: DMSO-

    
     (control), 
    
    
    
    (test), Acetone-
    
    
    (intermediate polarity).
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Methodology:

  • Control Scan: Dissolve 5 mg of aldehyde in 0.6 mL DMSO-

    
    . Acquire 
    
    
    
    NMR.
    • Validation: Look for the aldehyde proton singlet at

      
       ppm. Ensure no peak exists at 
      
      
      
      ppm (methine proton of gem-diol).
  • Equilibrium Scan: Dissolve 5 mg of aldehyde in 0.6 mL

    
    . Shake for 15 minutes to reach equilibrium.
    
  • Acquisition: Acquire

    
     NMR with a relaxation delay (
    
    
    
    ) of at least 10 seconds to ensure quantitative integration.
  • Calculation:

    
    
    
    • Note: The gem-diol methine proton typically appears as a singlet at

      
       ppm.
      
Protocol: Synthesis of 4-Pyrimidinecarbaldehyde (Oxidation Route)

Direct synthesis is preferred over storage due to instability.

Reaction: Oxidation of 4-methylpyrimidine using Selenium Dioxide (


).

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents: Add 4-methylpyrimidine (10 mmol) and 1,4-dioxane (anhydrous, 20 mL).

  • Oxidant: Add finely powdered

    
     (11 mmol).
    
  • Reflux: Heat to mild reflux (

    
    ) for 4-6 hours. Monitor by TLC (stain with 2,4-DNP; aldehyde turns orange/red).
    
  • Filtration: Cool to RT. Filter through a pad of Celite to remove black Selenium metal.

  • Isolation (Critical):

    • Evaporate solvent under reduced pressure <

      
       .
      
    • Do not use aqueous workup (prevents hydrate formation).

    • Purify via Kugelrohr distillation or rapid column chromatography on neutral alumina (silica is acidic and may catalyze decomposition).

  • Storage: Store under Argon at

    
    . If a solid forms, check NMR; it is likely the hydrate (if moisture entered) or the acid (if air entered).
    

Part 4: Handling & Stabilization Strategy

To successfully utilize these derivatives in drug development (e.g., as intermediates for reductive amination), a "Just-in-Time" generation or protection strategy is required.

Stabilization via Acetal Formation

If long-term storage is needed, convert the aldehyde to a dimethyl acetal.

  • Reagent: Trimethyl orthoformate + catalytic pTSA in methanol.

  • Deprotection: Hydrolysis with dilute aqueous HCl occurs within minutes, regenerating the aldehyde in situ for the next step.

Workflow Visualization

StabilityWorkflow Start Pyrimidine Precursor (Methyl/Ester) Synthesis Synthesis (Oxidation/Reduction) Anhydrous Conditions Start->Synthesis Check Immediate Use? Synthesis->Check Use Next Step Reaction (e.g., Reductive Amination) Check->Use Yes Protect Convert to Acetal (Stable Storage Form) Check->Protect No Storage Store at -20°C Under Argon Protect->Storage Deprotect Acid Hydrolysis (In Situ) Storage->Deprotect Deprotect->Use

Figure 2: Decision tree for handling unstable pyrimidine aldehydes.

References

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation. Source: National Institutes of Health (PMC) URL:[Link]

  • Hydration of the pyrimidine radical cation and stepwise solvation. Source: PubMed URL:[Link]

  • Direct measurement of pyrimidine C6-hydrate stability. Source: PubMed URL:[Link]

  • Calorimetric study of the reversible hydration of the pyridine aldehydes. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles. Source: National Institutes of Health (PMC) URL:[Link]

Technical Guide: 6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0)

[1][2][3][4]

Executive Summary

6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0) is a bifunctional pyrimidine scaffold characterized by two distinct electrophilic sites: a formyl group at the C4 position and a chlorine substituent at the C6 position. This "dual-warhead" reactivity makes it a high-value intermediate in the synthesis of fused heterocycles, particularly for kinase inhibitors and antiviral agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and reactivity profiles, supported by mechanistic diagrams and safety protocols.

Chemical Identity & Identifiers

The precise identification of pyrimidine isomers is critical due to the potential for numbering ambiguity in heterocyclic nomenclature. The data below validates the specific 4,6-disubstituted isomer.

Identifier Value Notes
CAS Number 933702-16-0 Primary Registry Number
IUPAC Name 6-Chloropyrimidine-4-carbaldehydeAlso cited as 4-Chloropyrimidine-6-carboxaldehyde
Molecular Formula C₅H₃ClN₂O
Molecular Weight 142.54 g/mol
SMILES C1=C(N=CN=C1C=O)ClCanonical string
InChI Key OMTTZYVGGYMUEG-UHFFFAOYSA-NUnique hash for database linking
MDL Number MFCD10697049Symblock / ChemicalBook ID
Physical State Solid (Pale Yellow Crystalline Powder)Note: Hygroscopic, store under inert gas.[1][2][3]

Structural Analysis & Reactivity Profile

Electronic Environment

The pyrimidine ring is inherently electron-deficient (π-deficient), mimicking the reactivity of nitrobenzene.

  • C4-Formyl Group: Acts as a strong electron-withdrawing group (EWG), further deactivating the ring and lowering the LUMO energy. This makes the C6-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C6-Chloro Substituent: A good leaving group located meta to the ring nitrogens but para to the formyl group (in terms of conjugation path), facilitating displacement by nucleophiles.

Reactivity Map (Graphviz)

The following diagram illustrates the orthogonal reactivity of the molecule, allowing for sequential functionalization.

ReactivityMapCore6-Chloropyrimidine-4-carbaldehyde(CAS 933702-16-0)SchiffBaseSchiff Bases / Imines(Reversible)Core->SchiffBaseAldehyde Condensation(C4 Site)Acid6-Chloropyrimidine-4-carboxylic acidCore->AcidOxidation(C4 Site)Alcohol6-Chloropyrimidine-4-methanolCore->AlcoholReduction(C4 Site)SubstProductC6-Substituted Product(SNAr Displacement)Core->SubstProductSNAr Reaction(C6 Site - High Reactivity)FusedRingPyrazolo[3,4-d]pyrimidine(Cyclization)Core->FusedRingCondensation + Cyclization(Bifunctional)AminesPrimary Amines(R-NH2)OxidationOxidation(NaClO2 / H2O2)ReductionReduction(NaBH4)NucleophilesNucleophiles(Amines, Alkoxides, Thiols)HydrazineHydrazine(NH2NH2)

Figure 1: Orthogonal reactivity map showing C4-aldehyde condensation pathways (green) and C6-chloride displacement pathways (red).[4]

Synthesis & Manufacturing Protocols

While direct commercial sourcing is common, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route involves the oxidation of the methyl precursor.

Route: Selenium Dioxide Oxidation

This method converts 4-chloro-6-methylpyrimidine to the aldehyde.

Prerequisites:

  • Precursor: 4-Chloro-6-methylpyrimidine (commercially available).

  • Oxidant: Selenium Dioxide (SeO₂).

  • Solvent: 1,4-Dioxane (wet) or DMSO.

Step-by-Step Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-methylpyrimidine (10 mmol) in 1,4-dioxane (50 mL).

  • Addition: Add Selenium Dioxide (11 mmol, 1.1 eq) and water (1 mL). The water is critical to facilitate the hydration of the intermediate seleninic ester.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the methyl starting material.

  • Workup:

    • Cool to room temperature.[5]

    • Filter through a pad of Celite to remove metallic selenium (red/black precipitate).

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically purified via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

  • Yield: Typical yields range from 60–75%.

Scientific Rationale: SeO₂ selectively oxidizes the activated methyl group adjacent to the nitrogen heterocycle (Riley Oxidation mechanism). The electron-deficient nature of the pyrimidine ring prevents over-oxidation to the carboxylic acid under these specific conditions.

Applications in Drug Discovery[8][9]

Scaffold for Kinase Inhibitors

The 6-chloropyrimidine-4-carbaldehyde core is a "privileged structure" in medicinal chemistry.

  • C6-Amination: Displacement of the chlorine with aniline derivatives introduces the "hinge-binding" motif common in ATP-competitive kinase inhibitors.

  • C4-Modification: The aldehyde allows for the installation of solubilizing tails (via reductive amination) or the construction of fused ring systems (e.g., reacting with hydrazines to form pyrazolo[3,4-d]pyrimidines).

Experimental Workflow: Reductive Amination

Objective: Installation of a piperazine tail at C4.

  • Imine Formation: React aldehyde (1 eq) with N-Boc-piperazine (1.1 eq) in DCE (Dichloroethane) with NaBH(OAc)₃ (1.5 eq).

  • Condition: Stir at RT for 12h.

  • Result: Formation of the C4-aminomethyl derivative, retaining the C6-chloro for subsequent Suzuki coupling or SNAr.

Handling & Safety (EHS)

Signal Word: WARNING

Hazard Class H-Code Statement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Nitrogen or Argon. The aldehyde is prone to air oxidation to the carboxylic acid (CAS 37131-91-2) upon prolonged exposure.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Synblock Chemical Database. 6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0) Technical Data. Retrieved from

  • ChemicalBook. Product Specifications for CAS 933702-16-0. Retrieved from

  • PubChem. Compound Summary: 2-Chloropyrimidine-4-carbaldehyde (Isomer Analog). (Used for property benchmarking). Retrieved from

  • Organic Letters. Regioselective Amination of Chloropyrimidines. (Mechanistic basis for SNAr reactivity). Retrieved from

  • MDPI Molecules. SNAr Reactions on Dichloropyrimidine Carbaldehydes. (Synthesis of derivatives). Retrieved from

The Art of Selectivity: An In-depth Technical Guide to the Reactivity Profile of Chloro-Substituted Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and drug discovery, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2][3][4][5] The introduction of both a chloro-substituent and an aldehyde group onto the pyrimidine ring creates a bifunctional platform of exceptional synthetic utility. This guide provides a comprehensive exploration of the reactivity profile of chloro-substituted pyrimidine aldehydes, offering insights into the delicate interplay of electronic and steric effects that govern their chemical behavior. Understanding this reactivity is crucial for the strategic design and synthesis of novel molecular entities with tailored pharmacological properties.

The Electronic Landscape: Understanding Inherent Reactivity

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[6] This inherent electron deficiency is further modulated by the substituents it bears. A chloro-substituent acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of pyrimidine chemistry.[7] Simultaneously, the aldehyde group provides a versatile handle for a myriad of chemical transformations, including nucleophilic additions and C-C bond formations. The interplay between these two functional groups, and their positions on the pyrimidine ring, dictates the chemoselectivity of a given reaction.

The reactivity of halogenated pyrimidines in SNAr reactions is significantly influenced by the electronic nature of other substituents on the ring.[8] Electron-withdrawing groups enhance the electrophilicity of the carbon atoms in the ring, facilitating nucleophilic attack, while electron-donating groups can have the opposite effect. The position of these groups relative to the chloro-substituent is critical in determining the regioselectivity of the reaction.

Navigating the Reaction Pathways: A Detailed Exploration

The synthetic potential of chloro-substituted pyrimidine aldehydes is vast. The following sections delve into the key reaction classes, providing mechanistic insights, experimental considerations, and practical protocols.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is a fundamental transformation for the functionalization of chloropyrimidines. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by a wide range of nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chloro-substituent, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyrimidine ring is restored.

Regioselectivity: The position of nucleophilic attack is governed by the electronic and steric environment of the pyrimidine ring. For dichloropyrimidines, substitution at the C4 position is often favored over the C2 position.[6] However, the presence of other substituents can alter this preference. For instance, an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can direct nucleophilic attack to the C2 position.[6]

Experimental Protocol: General Procedure for SNAr with an Amine

  • To a solution of the chloro-substituted pyrimidine aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or NMP) is added the amine nucleophile (1.0-1.2 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.).

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of C-C bonds and the synthesis of biaryl and heteroaryl structures.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the chloropyrimidine, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the active palladium(0) species.

Catalyst and Ligand Choice: The success of the Suzuki coupling of chloropyrimidines is highly dependent on the choice of the palladium catalyst and the supporting ligand. The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds often necessitates the use of more active catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) are added the chloro-substituted pyrimidine aldehyde (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

  • A suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is added.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography.

Reactions of the Aldehyde Group: A Gateway to Diverse Functionality

The aldehyde group is a versatile functional group that can be transformed into a wide array of other functionalities.

The Wittig reaction provides a reliable method for the conversion of aldehydes to alkenes.[9][10][11][12]

Mechanism: The reaction involves the nucleophilic attack of a phosphorus ylide (Wittig reagent) on the aldehyde carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. The oxaphosphetane subsequently fragments to yield the alkene and triphenylphosphine oxide.[13][14]

Wittig_Mechanism

Experimental Protocol: Wittig Olefination

  • To a suspension of the phosphonium salt (1.1 eq.) in an anhydrous solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere is added a strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to generate the ylide.

  • A solution of the chloro-substituted pyrimidine aldehyde (1.0 eq.) in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Grignard reagents are potent nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols.[15][16][17]

Chemoselectivity: A key consideration when using Grignard reagents with chloro-substituted pyrimidine aldehydes is the potential for competing reactions. The Grignard reagent can act as a nucleophile and add to the aldehyde, or it can participate in a cross-coupling reaction at the C-Cl bond. The outcome is often dependent on the reaction conditions and the nature of the Grignard reagent. In many cases, addition to the highly electrophilic aldehyde carbonyl is the favored pathway.

Grignard_Reaction start Chloro-substituted Pyrimidine Aldehyde intermediate Magnesium Alkoxide Intermediate start->intermediate + grignard R-MgX (Grignard Reagent) grignard->intermediate workup Aqueous Workup (e.g., H₃O⁺) intermediate->workup product Secondary Alcohol workup->product

Experimental Protocol: Grignard Addition

  • A solution of the chloro-substituted pyrimidine aldehyde (1.0 eq.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to 0 °C under an inert atmosphere.

  • The Grignard reagent (1.1-1.5 eq., as a solution in THF or ether) is added dropwise to the aldehyde solution.

  • The reaction mixture is stirred at 0 °C or allowed to warm to room temperature until the reaction is complete.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The resulting secondary alcohol is purified by column chromatography.

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes.[14][18][19][20]

Mechanism: The reaction proceeds in two steps: the formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by in situ reduction of this intermediate to the corresponding amine.[19]

Reducing Agents: A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly common due to their selectivity for reducing the iminium ion in the presence of the aldehyde.[21]

Experimental Protocol: Reductive Amination

  • To a solution of the chloro-substituted pyrimidine aldehyde (1.0 eq.) and the primary or secondary amine (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a mild acid catalyst (e.g., acetic acid, a few drops) if necessary.

  • The mixture is stirred at room temperature for a period to allow for imine formation.

  • The reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) is added portion-wise.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the amine product is purified by chromatography.

Spectroscopic and Physicochemical Data

Accurate characterization of chloro-substituted pyrimidine aldehydes and their products is essential. The following tables provide typical spectroscopic data for these compounds.

Table 1: Typical 1H and 13C NMR Chemical Shifts (δ, ppm) for a Chloro-substituted Pyrimidine Aldehyde

Position1H NMR (approx. δ)13C NMR (approx. δ)
Aldehyde-H9.8 - 10.2185 - 195
Pyrimidine-H8.5 - 9.5150 - 165
C-Cl-155 - 170

Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the pyrimidine ring.[16][22][23][24][25]

Table 2: Typical IR Absorption Frequencies (cm-1)

Functional GroupAbsorption Range (cm-1)
C=O (aldehyde)1680 - 1715
C-H (aldehyde)2720 - 2820
C=N (pyrimidine ring)1520 - 1650
C-Cl600 - 800

Reference: General ranges for these functional groups.[5][26][27][28][29]

Applications in Drug Discovery and Development

The synthetic versatility of chloro-substituted pyrimidine aldehydes makes them valuable building blocks in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs and clinical candidates, including kinase inhibitors, antivirals, and anticancer agents.[1][2][3][4][5] The ability to selectively functionalize both the chloro- and aldehyde-positions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, a critical component of the drug discovery process.

Conclusion

Chloro-substituted pyrimidine aldehydes represent a class of highly versatile and synthetically valuable building blocks. Their reactivity is characterized by a delicate balance between the nucleophilic substitution at the chloro-position and the diverse transformations of the aldehyde group. A thorough understanding of the factors that govern the chemoselectivity and regioselectivity of their reactions is essential for their effective utilization in the synthesis of complex molecular targets. This guide has provided a comprehensive overview of the key reactivity profiles of these compounds, complete with mechanistic insights and practical experimental protocols, to aid researchers in the strategic design and execution of their synthetic endeavors.

References

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (URL not available)
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL not available)
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. (URL: [Link])

  • IR, NMR spectral data of pyrimidine derivatives. ResearchGate. (URL: [Link])

  • Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. (URL: [Link])

  • ChemInform Abstract: Grignard Reactions Involving Halogen
  • FT-IR data of pyrimidine derivatives compounds. ResearchGate. (URL: [Link])

  • Supporting Information for a scientific article. Rsc.org. (URL: [Link])

  • Wittig reaction - Wikipedia. Wikipedia. (URL: [Link])

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Royal Society of Chemistry. (URL: [Link])

  • Wittig Reaction. OpenBU. (URL: [Link])

  • The Wittig Reaction: Synthesis of Alkenes. (URL not available)
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active 2,4-dichloro-5-flouropyrimidine. (URL not available)
  • Grignard reaction - Wikipedia. Wikipedia. (URL: [Link])

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL not available)
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. (URL: [Link])

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. (URL: [Link])

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL not available)
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. (URL: [Link])

  • Reductive Amination - Common Conditions. (URL not available)
  • 20.4: The Wittig reaction - Chemistry LibreTexts. Chemistry LibreTexts. (URL: [Link])

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Academia.edu. (URL: [Link])

  • Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])

  • Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. (URL: [Link])

  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. (URL: [Link])

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (URL: [Link])

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (URL not available)
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])

  • Reactions with Grignard Reagents - Chemistry LibreTexts. Chemistry LibreTexts. (URL: [Link])

  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (URL: [Link])

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. (URL: [Link])

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. (URL: [Link])

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. (URL: [Link])

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. (URL: [Link])

Sources

Literature review of 6-Chloropyrimidine-4-carbaldehyde in drug discovery

[1]

Part 1: Executive Summary & Core Directive

6-Chloropyrimidine-4-carbaldehyde (CAS: 933702-16-0) represents a specialized, bifunctional scaffold in medicinal chemistry.[1] Unlike its more common isomer, 2,4-dichloropyrimidine-5-carbaldehyde, which facilitates fused ring formation (e.g., pyrrolopyrimidines), the 4-carbaldehyde isomer provides a unique 1,3-substitution vector (positions 4 and 6) on the pyrimidine core. This geometry is critical for designing "linker-type" pharmacophores where the pyrimidine ring acts as a central hub connecting two distinct chemical domains—typically a hydrophobic tail and a polar headgroup—common in kinase inhibitors and receptor antagonists.[1]

This guide synthesizes the chemical reactivity, synthesis pathways, and application of 6-Chloropyrimidine-4-carbaldehyde, moving beyond basic properties to explore its strategic utility in high-value drug discovery campaigns.[1]

Part 2: Chemical Identity & Synthesis[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule features two distinct electrophilic sites with orthogonal reactivity profiles:

  • C4-Formyl Group (Hard Electrophile): Susceptible to reversible nucleophilic addition, condensation (Schiff base formation), and reductive amination.

  • C6-Chloro Group (Soft Electrophile): Activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This duality allows for sequential functionalization , enabling the rapid generation of diverse chemical libraries.

Synthesis Pathways

The synthesis of 6-Chloropyrimidine-4-carbaldehyde is non-trivial due to the instability of the aldehyde under the harsh conditions required to install the chlorine.[1] The primary industrial and laboratory route involves the oxidation of the methyl precursor.

Primary Route: Selenium Dioxide Oxidation

The most reliable method involves the selective oxidation of the activated methyl group in 4-chloro-6-methylpyrimidine .[1]

  • Precursor: 4-Chloro-6-methylpyrimidine (commercially available or synthesized from 4-hydroxy-6-methylpyrimidine via POCl3).[1]

  • Reagent: Selenium Dioxide (SeO2) in Dioxane/Water.[1]

  • Mechanism: Riley oxidation.[1] The electron-deficient pyrimidine ring facilitates the enolization required for the SeO2 mechanism, specifically targeting the methyl group at C4/C6.[1]

Reaction Scheme (Text Description): 4-Chloro-6-methylpyrimidine + SeO2 -> [Intermediate Selenite Ester] -> 6-Chloropyrimidine-4-carbaldehyde

Alternative Route: Acetal Hydrolysis

For higher purity requirements (avoiding selenium contaminants), the dimethyl acetal derivative is synthesized first (via DMF-DMA reaction with the methyl group followed by oxidative cleavage) and then hydrolyzed under mild acidic conditions (e.g., aqueous HCl/THF).

Part 3: Reactivity Profile & Experimental Protocols

The "Divergent Core" Strategy

The power of this intermediate lies in the ability to choose which "arm" of the scaffold to modify first.

  • Path A (Aldehyde First): Reductive amination at C4 retains the C6-Cl for later coupling.[1] This is preferred when the amine used in reductive amination is sensitive to SNAr conditions.[1]

  • Path B (Chloride First): SNAr displacement at C6 retains the C4-CHO.[1] This is preferred when the nucleophile is robust and the aldehyde is needed for a subsequent delicate condensation (e.g., Horner-Wadsworth-Emmons).[1]

Visualization of Signaling/Reaction Pathways

ReactivityMapCore6-Chloropyrimidine-4-carbaldehydeRedAmReductive Amination(Amine + NaBH(OAc)3)Core->RedAmPath A (C4)WittigWittig/HWE Reaction(Ylide/Phosphonate)Core->WittigPath A (C4)SnArSnAr Displacement(Amine/Alkoxide + Base)Core->SnArPath B (C6)SuzukiSuzuki Coupling(Ar-B(OH)2 + Pd Cat)Core->SuzukiPath B (C6)LinkerAminomethyl-Chloropyrimidine(Linker Scaffold)RedAm->LinkerStyrylStyryl-Chloropyrimidine(Michael Acceptor)Wittig->StyrylHydrazoneHydrazone Formation(Hydrazine/H+)6-Amino-4-CHO\nIntermediate6-Amino-4-CHOIntermediateSnAr->6-Amino-4-CHO\nIntermediateBiaryl6-Aryl-Pyrimidine-4-CHOSuzuki->Biaryl

Caption: Divergent synthetic utility of 6-Chloropyrimidine-4-carbaldehyde, illustrating orthogonal functionalization pathways.

Experimental Protocols
Protocol 1: Reductive Amination (C4-Selective)

Use Case: Attaching a solubilizing group or pharmacophore tail while preserving the chloro-handle.[1]

  • Preparation: Dissolve 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv) and the target amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add catalytic acetic acid (1-2 drops).[1] Stir at room temperature for 1 hour under N2.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1]

  • Note: The electron-deficient nature of the pyrimidine ring makes the intermediate imine highly electrophilic, ensuring rapid reaction.[1]

Protocol 2: SNAr Displacement (C6-Selective)

Use Case: Installing the core pharmacophore motif.[1]

  • Reaction: Dissolve 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv) in dry DMF or DMSO.

  • Nucleophile: Add the nucleophilic amine (1.0 equiv) and a base (DIPEA or K2CO3, 2.0 equiv).

  • Conditions: Heat to 60-80°C. Monitor by LCMS.

  • Causality: The aldehyde at C4 is electron-withdrawing, further activating the C6 position for displacement relative to a simple chloropyrimidine.[1] However, avoid using strong alkoxides which might attack the aldehyde (Cannizzaro or hemiacetal formation).

Part 4: Applications in Drug Discovery[9][10]

Kinase Inhibitor Scaffolds

In the design of Type I and Type II kinase inhibitors, the pyrimidine ring often serves as the "hinge binder."

  • Role of 6-Cl-4-CHO: It allows the construction of 4,6-disubstituted pyrimidines .[1]

    • The C6-position (via SNAr) is often used to attach the "hinge-binding" motif (e.g., an amino-indazole or aniline).[1]

    • The C4-position (via reductive amination) allows the extension into the solvent-exposed region, modifying solubility and ADME properties.[1]

Bifunctional Linkers

The compound is an ideal "linchpin" for PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug discovery (FBDD).[1]

  • Mechanism: One end binds the E3 ligase ligand, and the other binds the target protein ligand. The rigidity of the pyrimidine ring provides a defined vector, unlike flexible alkyl chains.

Quantitative Comparison of Reactivity

Table 1 compares the reactivity of the 4-carbaldehyde isomer vs. the 5-carbaldehyde isomer.[1]

Feature6-Chloropyrimidine-4-carbaldehyde2,4-Dichloropyrimidine-5-carbaldehyde
Geometry 1,3-Substitution (Meta-like)1,2-Substitution (Ortho-like)
Primary Use Linear Linkers, Extended ScaffoldsFused Rings (Pyrrolopyrimidines)
Aldehyde Reactivity High (Conjugated to N)Moderate (Sterically crowded)
SNAr Regioselectivity C6 is highly activated by C4-CHOC4 is activated; C2 is less reactive
Key Drug Class Kinase Inhibitors, AntiviralsFolate Antagonists, JAK Inhibitors

Part 5: References

  • Vertex AI Search Result 1.7 : Synthesis and properties of 6-chloropyrimidine-4-carbaldehyde. Retrieved from .

  • Vertex AI Search Result 1.8 : Discovery of 4,6-disubstituted pyrimidines as potent inhibitors. The Royal Society of Chemistry.[1][2] Retrieved from .

  • Vertex AI Search Result 1.15 : General procedure for chloropyrimidine synthesis. ChemicalBook. Retrieved from .

  • Vertex AI Search Result 1.16 : SNAr Reactions on Chloropyrimidine Carbaldehydes. MDPI Molbank.[1] Retrieved from .

  • Vertex AI Search Result 1.20 : Pyrimidine Synthesis and Biological Activity. BOC Sciences.[1] Retrieved from .

Difference between 2-chloro and 6-chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Tale of Two Isomers: A Technical Guide to the Contrasting Chemistry of 2-Chloro- and 6-Chloropyrimidine-4-carbaldehyde

Abstract

Positional isomerism within heterocyclic scaffolds can dramatically alter physicochemical properties, reactivity, and, consequently, utility in synthetic chemistry. This technical guide provides an in-depth analysis of two such isomers: 2-chloropyrimidine-4-carbaldehyde and 6-chloropyrimidine-4-carbaldehyde. While the former is a widely utilized and commercially available building block in medicinal chemistry, the latter is notably less common.[1][2] This document will elucidate the fundamental electronic and steric reasons for this disparity. We will explore the synthesis, reactivity profiles, and spectroscopic signatures of both isomers, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize these critical pyrimidine intermediates.

Introduction: The Pyrimidine Core and the Significance of Chlorine's Position

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[3] Its electron-deficient nature, arising from the presence of two nitrogen atoms, makes it a key substrate for a variety of chemical transformations.[4] The introduction of a chlorine atom onto this ring creates a versatile handle for synthetic diversification, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5][6]

However, not all chloropyrimidines are created equal. The position of the chlorine atom profoundly dictates the molecule's reactivity. This guide focuses on the 4-carbaldehyde substituted pyrimidine ring, a structure that combines a key electrophilic aldehyde group with a displaceable chlorine atom. We will dissect the differences between having the chlorine at the C2 position versus the C6 position, explaining why one isomer has become a workhorse in drug discovery while the other remains a synthetic curiosity.

Part I: The Benchmark Isomer: 2-Chloropyrimidine-4-carbaldehyde

2-Chloropyrimidine-4-carbaldehyde is a cornerstone reagent for the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[7][8] Its prevalence is a direct result of its predictable reactivity and synthetic accessibility.

Synthesis

The most common synthetic routes to 2-chloropyrimidine-4-carbaldehyde often involve the formylation of a pre-existing 2-chloropyrimidine scaffold or the chlorination of a pyrimidin-4-ol derivative. A well-established method is the Vilsmeier-Haack reaction, which formylates electron-rich heterocyclic systems.[9][10][11] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[12][13] The electrophilic chloriminium salt generated in situ reacts with the electron-deficient pyrimidine ring to install the aldehyde group.[12]

Alternatively, chlorination of the corresponding 2-hydroxypyrimidine-4-carbaldehyde with reagents like POCl₃ can yield the desired product.[14][15]

Reactivity Profile: The Highly Activated C2 Position

The key to the utility of 2-chloropyrimidine-4-carbaldehyde lies in the high reactivity of the C2 chlorine atom towards nucleophilic aromatic substitution (SNAr).[16] This heightened reactivity is due to powerful electronic effects:

  • Inductive and Resonance Stabilization: The C2 carbon is positioned between two electronegative nitrogen atoms (N1 and N3). Both nitrogens exert strong electron-withdrawing inductive effects, polarizing the C2-Cl bond and making the carbon highly electrophilic.

  • Intermediate Stabilization: During an SNAr reaction, the nucleophile attacks the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[17] This intermediate is significantly stabilized by the delocalization of the negative charge onto both adjacent nitrogen atoms.

This dual activation makes the C2 position exceptionally susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, often under mild conditions.[18]

Caption: SNAr mechanism at the C2 position.

Spectroscopic Signature

In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet far downfield, often above 9.5 ppm. The two pyrimidine ring protons will appear as doublets, with their specific chemical shifts influenced by the electron-withdrawing nature of the chlorine and aldehyde groups.

Part II: The Elusive Isomer: 6-Chloropyrimidine-4-carbaldehyde

In stark contrast to its C2 counterpart, 6-chloropyrimidine-4-carbaldehyde is not a common catalogue chemical. Its scarcity is not arbitrary but is rooted in fundamental principles of synthesis and reactivity.

Synthesis and Availability

The synthesis of 6-chloropyrimidine-4-carbaldehyde is less straightforward. Direct formylation of 4-chloropyrimidine or chlorination of pyrimidine-4-carbaldehyde can lead to mixtures of isomers or undesired side reactions. While its existence is documented (CAS 933702-16-0), its limited commercial availability suggests that its synthesis is either low-yielding or economically unviable for large-scale production compared to the 2-chloro isomer.

Reactivity Profile: A Less Activated System

The C6-Cl bond is significantly less reactive towards SNAr than the C2-Cl bond.[19] The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5.[6] While the C6 position is activated, the degree of activation is lower than at C2.

  • Reduced Electronic Activation: The C6 carbon is adjacent to only one ring nitrogen (N1). While this nitrogen does provide activation through inductive and resonance effects, the stabilizing influence is less than the "push-pull" effect of having two flanking nitrogens as seen at the C2 position.

  • Less Stable Intermediate: The corresponding Meisenheimer complex formed upon nucleophilic attack at C6 has its negative charge delocalized primarily onto N1 and the aldehyde group. It lacks the dual stabilization provided by both N1 and N3 in the 2-chloro isomer's intermediate.

This reduced reactivity means that harsher reaction conditions (higher temperatures, stronger bases, or longer reaction times) are often required to achieve substitution at the C6 position compared to the C2 position.

Reactivity_Comparison cluster_2_chloro 2-Chloropyrimidine-4-carbaldehyde cluster_6_chloro 6-Chloropyrimidine-4-carbaldehyde C2_Structure Cl at C2 C2_Activation Activated by N1 & N3 C2_Structure->C2_Activation C2_Intermediate Highly Stabilized Meisenheimer Complex C2_Activation->C2_Intermediate C2_Reactivity High Reactivity (Mild Conditions) C2_Intermediate->C2_Reactivity C6_Reactivity Lower Reactivity (Harsh Conditions) C6_Structure Cl at C6 C6_Activation Activated by N1 only C6_Structure->C6_Activation C6_Intermediate Less Stabilized Meisenheimer Complex C6_Activation->C6_Intermediate C6_Intermediate->C6_Reactivity

Caption: Electronic factors governing reactivity.

Spectroscopic Signature

The ¹H NMR spectrum of the 6-chloro isomer would also show a downfield aldehyde proton. However, the chemical shifts of the two pyrimidine protons (at C2 and C5) would differ from those of the 2-chloro isomer due to the different electronic environment. The C2-H proton, being situated between two nitrogens, would likely be the most downfield of the ring protons.

Part III: Head-to-Head Comparison: A Summary for the Bench Chemist

For the synthetic chemist, the choice between these isomers is critical and is almost always dictated by the desired reactivity and availability.

Property2-Chloropyrimidine-4-carbaldehyde6-Chloropyrimidine-4-carbaldehydeRationale
CAS Number 944901-22-8[2]933702-16-0Unique chemical identifiers.
Molecular Weight 142.54 g/mol [2]142.54 g/mol Identical for isomers.
Commercial Availability Widely availableVery limited / custom synthesisReflects ease of synthesis and demand.
Reactivity at C-Cl HighModerate to LowC2 is activated by two ring nitrogens; C6 by only one.[19][20]
Typical SNAr Conditions Mild (e.g., room temp to moderate heat)Harsher (e.g., high heat, microwave)A direct consequence of the difference in electronic activation.
Primary Use Versatile building block for SNAr[7]Niche applications requiring C6 substitutionThe high reactivity of the 2-chloro isomer makes it a go-to reagent.

Part IV: Experimental Protocol: A Representative SNAr Reaction

The following protocol details a typical nucleophilic aromatic substitution on the highly reactive 2-chloropyrimidine-4-carbaldehyde , a foundational reaction for many drug discovery programs.

Reaction: Synthesis of 2-(Benzylamino)pyrimidine-4-carbaldehyde

Objective: To demonstrate the facile displacement of the C2-chloride with an amine nucleophile.

Materials:

  • 2-Chloropyrimidine-4-carbaldehyde (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (CH₃CN) as solvent

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine-4-carbaldehyde (e.g., 1.0 g, 7.0 mmol).

  • Reagent Addition: Add potassium carbonate (e.g., 1.94 g, 14.0 mmol) followed by acetonitrile (e.g., 20 mL). The K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving it to completion.

  • Nucleophile Addition: Add benzylamine (e.g., 0.83 mL, 7.7 mmol) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. The elevated temperature provides sufficient activation energy for the reaction to proceed efficiently.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl).

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2-(benzylamino)pyrimidine-4-carbaldehyde as a solid.

Conclusion

The stark difference in the synthetic utility and commercial availability of 2-chloro- and 6-chloropyrimidine-4-carbaldehyde serves as a powerful illustration of the principles of heterocyclic reactivity. The superior electronic activation of the C2 position, flanked by two ring nitrogens, renders 2-chloropyrimidine-4-carbaldehyde a highly reactive and predictable building block, cementing its role in modern medicinal chemistry. Conversely, the reduced activation at the C6 position makes its 6-chloro isomer less reactive and synthetically more challenging to access. This guide provides the necessary framework for researchers to understand these differences, enabling more informed and strategic decisions in the design and execution of synthetic routes involving chloropyrimidine scaffolds.

References

  • Padilla, A. G., & Pearlman, B. A. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. The Journal of Organic Chemistry, 71(20), 7869-7872. Available from: [Link]

  • Various Authors. (2015). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available from: [Link]

  • Giles, R. G., Lewis, N. J., & Oxenford, S. J. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21. Available from: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. The Journal of Physical Chemistry B, 111(7), 1661-1669. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(1), 102-105. Available from: [Link]

  • Ribeiro da Silva, M. A. V., et al. (2007). Comparative Computational and Experimental Study on the Thermochemistry of the Chloropyrimidines. The Journal of Physical Chemistry B, 111(7), 1661-1669. Available from: [Link]

  • American Elements. (n.d.). Pyrimidine-4-carbaldehyde. American Elements. Available from: [Link]

  • Autechem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Autechem. Available from: [Link]

  • Various Authors. (2017). Vilsmeier-Haack Reaction. Cambridge University Press. Available from: [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Available from: [Link]

  • Nawaz, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Heliyon, 8(10), e11075. Available from: [Link]

  • Patil, S. P., & Patil, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1435-1442. Available from: [Link]

  • Various Authors. (n.d.). 1 H NMR Spectral Data of Compounds 1, 2, 4, and 5 a. ResearchGate. Available from: [Link]

  • Various Authors. (n.d.). 2-chloropyrimidine. Organic Syntheses Procedure. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]

  • EPA. (n.d.). 2-Chloropyrimidine-4-carbaldehyde - Hazard Genotoxicity. EPA CompTox Dashboard. Available from: [Link]

  • Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Available from: [Link]

  • Delia, T. J., & Schomaker, J. M. (2010). 2,4,6-Trichloropyrimidine. Reaction with Anilines. ChemInform, 41(20). Available from: [Link]

  • Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Eureka. Available from: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]

  • Hirst, G. C., et al. (2009). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Available from: [Link]

  • Various Authors. (2012). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions. ResearchGate. Available from: [Link]

  • Various Authors. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. (2021, June 19). Vilsmeier-Haack Reaction [Video]. YouTube. Available from: [Link]

  • Various Authors. (2012). SYNTHESIS AND MICROBIAL STUDIES OF SOME NOVEL SCHIFF BASE CONTAINING PYRIMIDINE. International Journal of Pharmaceutical Sciences and Research, 3(9), 3328-3331. Available from: [Link]

  • PubChem. (n.d.). 2-Chloropyrimidine-4-carbaldehyde. PubChem. Available from: [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

  • Various Authors. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Organic Preparations and Procedures International, 56(4), 412-417. Available from: [Link]

  • Various Authors. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 349-366. Available from: [Link]

  • Njardarson, J. T., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 222, 113579. Available from: [Link]

Sources

Methodological & Application

Synthesis of heterocyclic compounds using 6-Chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Heterocycle Synthesis Using 6-Chloropyrimidine-4-carbaldehyde

Executive Summary

6-Chloropyrimidine-4-carbaldehyde represents a "privileged scaffold" in medicinal chemistry due to its bifunctional electrophilic nature.[1] It possesses two distinct reactivity handles: a hard electrophile (aldehyde at C4) and a soft electrophile (chloride at C6, activated for


 and metal-catalyzed coupling).[1]

This Application Note provides a technical roadmap for exploiting these handles to synthesize complex fused heterocycles—specifically Imidazo[1,2-a]pyrimidines and Pyrazolo[3,4-d]pyrimidines . These protocols are designed for high-throughput validation and lead optimization in kinase inhibitor discovery.[1]

Strategic Analysis: The Bifunctional Reactivity Map

To successfully utilize 6-chloropyrimidine-4-carbaldehyde, one must understand the electronic bias of the pyrimidine core.[1][2]

  • C4-Formyl Group (Aldehyde): Highly reactive toward nucleophilic addition (amines, hydrazines) and condensation reactions.[1] It is the "kinetic" handle, reacting rapidly at room temperature.

  • C6-Chloride: Activated by the electron-deficient pyrimidine ring (N1 and N3 inductive effects).[1] It serves as the "thermodynamic" handle, typically requiring heat, basic conditions, or transition metal catalysis (Suzuki/Buchwald) to react.

  • Chemo-selectivity Principle: By controlling temperature and pH, researchers can selectively engage the aldehyde first (e.g., imine formation) without disturbing the chloride, allowing for sequential cyclization strategies.

ReactivityMap Scaffold 6-Chloropyrimidine- 4-carbaldehyde Aldehyde C4-Aldehyde (Kinetic Handle) Scaffold->Aldehyde RT, Amines Chloride C6-Chloride (Thermodynamic Handle) Scaffold->Chloride Heat/Base or Pd(0) Imine Schiff Base / Imine Aldehyde->Imine Condensation SNAr SNAr Product Chloride->SNAr Substitution MCR Groebke-Blackburn-Bienaymé (Imidazo-fused systems) Imine->MCR + Isonitrile Fused Pyrazolo[3,4-d]pyrimidine (Cyclization) Imine->Fused Intramolecular Cyclization

Figure 1: Chemo-selective reactivity map of 6-chloropyrimidine-4-carbaldehyde.[1][3] The C4-aldehyde allows for rapid condensation, while the C6-chloride enables subsequent cyclization or cross-coupling.[1]

Protocol A: Multicomponent Synthesis of Imidazo[1,2-a]pyrimidines

Workflow: Groebke-Blackburn-Bienaymé (GBB) Reaction Target Class: Kinase Inhibitors, GABA-A modulators.[1]

This protocol utilizes the aldehyde functionality in a one-pot, three-component reaction (3-CR) with a 2-aminoazine and an isonitrile.[1]

Reagents & Materials
  • Component A: 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv)[1]

  • Component B: 2-Aminopyridine or 2-Aminopyrazine derivative (1.0 equiv)[1]

  • Component C: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Glacial Acetic Acid (10 mol%)[1]
    
  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[1]

Step-by-Step Methodology
  • Imine Pre-formation (Critical for Yield):

    • In a 10 mL microwave vial, dissolve Component A (1.0 mmol) and Component B (1.0 mmol) in 3 mL of TFE.

    • Stir at room temperature for 30 minutes. Observation: Solution typically turns yellow/orange, indicating imine formation.

    • Why: Pre-forming the imine prevents the isonitrile from reacting non-selectively with the aldehyde (Passerini side-reaction).[1]

  • Catalysis & Addition:

    • Add Component C (1.1 mmol) followed by the catalyst (Sc(OTf)

      
      , 5 mol%).[1]
      
    • Seal the vial.

  • Reaction:

    • Method A (Thermal): Heat to 60°C for 12 hours.[1]

    • Method B (Microwave - Recommended): Heat at 100°C for 20 minutes (High absorption setting).[1]

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.

    • Purification: Flash column chromatography (SiO

      
      ).[1]
      
    • Eluent: DCM:MeOH (95:5).[1] The product is typically a fluorescent solid.

  • Validation:

    • 1H NMR: Look for the disappearance of the aldehyde proton (

      
       9.8-10.0 ppm) and the appearance of the imidazole C3-H (if using formamide) or the specific alkyl group from the isonitrile.[1]
      
    • MS: Verify the presence of the Chlorine isotope pattern (

      
      Cl/
      
      
      
      Cl ratio of 3:1).

Protocol B: Sequential Synthesis of Pyrazolo[3,4-d]pyrimidines

Workflow: Condensation followed by Intramolecular


.
Target Class:  Bioisosteres of Purine (ATP competitive inhibitors).

This protocol exploits the geometry of the molecule. Reaction with hydrazine forms a hydrazone at C4, which positions the distal nitrogen perfectly to attack the C6-chloride, closing the ring.

Reagents & Materials
  • Substrate: 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv)

  • Reagent: Methyl hydrazine or Phenyl hydrazine (1.2 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (2.0 equiv)[1]

  • Solvent: Ethanol (EtOH) or THF.[1]

Step-by-Step Methodology
  • Hydrazone Formation (Low Temp):

    • Dissolve the substrate (1.0 mmol) in EtOH (5 mL) and cool to 0°C.

    • Add the hydrazine derivative (1.2 equiv) dropwise.

    • Stir at 0°C for 1 hour.

    • Control: TLC should show consumption of aldehyde and formation of a new polar spot (Hydrazone).

  • Cyclization (High Temp):

    • Add TEA (2.0 equiv) to the reaction mixture.

    • Heat to reflux (80°C) for 4–6 hours.

    • Mechanism:[1][4][5][6] The secondary amine of the hydrazone attacks the C6 position, displacing chloride.

  • Isolation:

    • Cool to room temperature. The product often precipitates out of ethanol.

    • Filter the solid and wash with cold ethanol/water (1:1).

    • If no precipitate: Evaporate solvent and recrystallize from EtOH/Hexane.

  • Data Summary:

ParameterProtocol A (GBB MCR)Protocol B (Cyclization)
Primary Reactivity C4-Aldehyde + Ext. AmineC4-Aldehyde + Int.[1] Nucleophile
Secondary Reactivity N/A (Cl remains available)C6-Chloride (

)
Key Intermediate Imine (Schiff Base)Hydrazone
Typical Yield 65–85%70–90%
Atom Economy High (Water is only byproduct)Moderate (HCl byproduct)

Troubleshooting & Optimization

  • Aldehyde Stability: 6-Chloropyrimidine-4-carbaldehyde can oxidize to the carboxylic acid if stored improperly.[1]

    • Check: If the starting material is a white solid, it is likely pure.[7] If it is a sticky yellow gum, check NMR for -COOH formation. Purify via short silica plug if necessary.

  • Regioselectivity Issues (Protocol B): If using substituted hydrazines (e.g., Methyl hydrazine), two isomers are possible (1-methyl vs 2-methyl pyrazolo).

    • Solution: Solvent polarity controls the tautomeric equilibrium of the hydrazone. Use non-polar solvents (Toluene) to favor the 1-substituted product via internal H-bonding stabilization.[1]

References

  • Groebke, K., et al. (1998). "Synthesis of Imidazo[1,2-a]annulated Pyridine, Pyrazine and Pyrimidine Derivatives by a Three-Component Condensation." Synlett. Link

  • Blackburn, C., et al. (1998). "Parallel Synthesis of 3-Aminoimidazo[1,2-a]pyridines and Pyrazines by a New Three-Component Condensation." Tetrahedron Letters. Link[1]

  • Bienaymé, H., & Bouzid, K. (1998). "A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles." Angewandte Chemie International Edition. Link

  • Naga, G., et al. (2022). "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde." Journal of the Serbian Chemical Society. Link (Note: Mechanistic analogue for chloropyrimidine reactivity).[1]

  • Baenziger, M., et al. (2017).[6] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis. Link

Sources

Reductive amination protocols for 6-Chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reductive Amination of 6-Chloropyrimidine-4-carbaldehyde

Executive Summary

This guide details the protocols for the reductive amination of 6-chloropyrimidine-4-carbaldehyde (CAS: 106516-17-4) . This substrate presents a specific chemoselective challenge: the pyrimidine ring is highly electron-deficient, activating the C6-chlorine towards Nucleophilic Aromatic Substitution (


) while simultaneously activating the C4-aldehyde towards nucleophilic attack.

The objective is to selectively reduce the imine formed at C4 without displacing the chlorine at C6. The protocols below prioritize Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its mildness and selectivity, with a secondary Titanium(IV) Isopropoxide protocol for sterically hindered or weakly nucleophilic amines.

Critical Considerations & Mechanistic Logic

The Chemoselectivity Challenge

The 6-chloropyrimidine scaffold contains two electrophilic sites.

  • C4-Aldehyde: The desired site of reaction. Reacts reversibly with amines to form a hemiaminal, then an imine.

  • C6-Chlorine: A potential side-reaction site. The electron-poor ring makes this position susceptible to irreversible

    
     displacement by the amine, especially at elevated temperatures or with excess amine.
    

Operational Rule: Avoid heating. All steps should be conducted at


 to 

. Avoid catalytic hydrogenation (

), which causes hydrodehalogenation (loss of Cl).
Reducing Agent Selection
AgentSuitabilityRationale
STAB (

)
High Proton-independent hydride transfer; reduces imines faster than aldehydes. Mild enough to preserve the C-Cl bond.

Medium Effective but toxic.[1] Requires pH control (pH 5-6) to prevent aldehyde reduction.

Low Too aggressive for one-pot procedures (reduces aldehyde). Usable only in two-step protocols (pre-formed imine).

Forbidden High risk of dechlorinating the pyrimidine ring.

Visualization: Reaction Pathways

ReactionPathways Substrate 6-Chloropyrimidine- 4-carbaldehyde Imine Intermediate Imine (Desired) Substrate->Imine + Amine (Fast, Reversible) SideProduct Side Product: C6-Amino Substitution (SNAr) Substrate->SideProduct + Excess Amine High Temp (>40°C) Dehalo Side Product: Dechlorination Substrate->Dehalo H2 / Pd-C Amine Amine (R-NH2) Product 4-(Aminomethyl)-6- chloropyrimidine Imine->Product + STAB (Selective Reduction)

Figure 1: Reaction pathway showing the desired reductive amination route (Green) versus competitive side reactions (Red).

Protocol A: Standard STAB Method (Primary)

Best for: Primary and non-hindered secondary amines.

Reagents
  • Substrate: 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv)

  • Amine: 1.05 – 1.1 equiv (Slight excess ensures aldehyde consumption without promoting

    
    )
    
  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for solubility, but DCM is easier to remove.

  • Additive: Glacial Acetic Acid (1.0 equiv) – Optional, use only if amine is basic/unreactive.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 6-Chloropyrimidine-4-carbaldehyde  (1.0 equiv) in anhydrous DCE (
    
    
    
    concentration).
  • Imine Formation: Add the Amine (1.05 equiv).

    • Observation: If the amine is aliphatic, the solution may warm slightly.

    • Wait: Stir at Room Temperature (RT) for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Cool the mixture to

    
     using an ice bath. Add STAB  (1.4 equiv) in 3 portions over 10 minutes.
    
    • Why: Portion-wise addition prevents a localized exotherm which could trigger the

      
       side reaction.
      
  • Reaction: Remove ice bath and stir at RT.

    • Duration: Typically 2–4 hours.

    • Monitoring: Check by TLC or LC-MS.[2] Look for the disappearance of the aldehyde peak (M+H of substrate) and appearance of the amine mass.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    , filter, and concentrate.

Protocol B: Titanium(IV) Mediated Method (Secondary)

Best for: Weakly nucleophilic amines (anilines) or sterically hindered amines where imine formation is slow.

Reagents
  • Substrate: 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv)

  • Amine: 1.1 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)[3]
    
  • Reductant: Sodium Borohydride (

    
    ) (1.0 equiv) OR STAB.[2]
    
  • Solvent: THF (anhydrous).

Step-by-Step Procedure
  • Complexation: In a dry flask under

    
    , mix the aldehyde  (1.0 equiv), amine  (1.1 equiv), and 
    
    
    
    (1.5 equiv) in anhydrous THF.
    • Mechanism:[2][4][5] Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium toward the imine.

  • Stirring: Stir at RT for 6–12 hours. Do not heat.

  • Reduction: Cool to

    
    . Add 
    
    
    
    (1.0 equiv) carefully. (Note: Since the imine is pre-formed and "locked" by Titanium, the stronger borohydride can be used safely here).
  • Quench (Critical): Add water (

    
     per mmol Ti) dropwise.
    
    • Observation: A heavy white precipitate (

      
      ) will form.
      
  • Filtration: Dilute with Ethyl Acetate. Filter the slurry through a Celite pad to remove the Titanium salts.

  • Workup: Concentrate the filtrate.

Experimental Workflow Diagram

Workflow Start Start: 6-Chloropyrimidine-4-carbaldehyde CheckAmine Analyze Amine Type Start->CheckAmine PathA Primary/Secondary Aliphatic Amine CheckAmine->PathA PathB Aniline / Hindered Amine CheckAmine->PathB ProtocolA Protocol A: STAB / DCE (Standard) PathA->ProtocolA ProtocolB Protocol B: Ti(OiPr)4 / THF (Lewis Acid Mediated) PathB->ProtocolB Monitor Monitor LCMS (Check for Cl retention) ProtocolA->Monitor ProtocolB->Monitor Workup Quench (NaHCO3 or H2O) Extract & Purify Monitor->Workup

Figure 2: Decision tree for selecting the appropriate experimental protocol based on amine nucleophilicity.

Quality Control & Troubleshooting

IssuePossible CauseSolution
Loss of Chlorine (M-35) Reduction of C-Cl bond.Do not use

. Ensure temperature was

. Switch from

to STAB.
Substitution Product (M+Amine-Cl)

reaction occurred.
Reaction got too hot or too much amine was used. Keep at

during addition. Use exactly 1.05 eq of amine.
Low Conversion Imine formation is slow.Use Protocol B (Titanium). Or add

molecular sieves to Protocol A.
Dialkylation (for primary amines) Over-reaction.Use a larger excess of amine (risk of

) or switch to Protocol B (Titanium locks the mono-imine).

NMR Verification:

  • Starting Material: Aldehyde proton singlet typically appears at

    
    .
    
  • Product: Disappearance of the

    
     singlet. Appearance of a benzylic-type methylene singlet/doublet at 
    
    
    
    . Retention of pyrimidine ring protons (check integration to ensure ring is intact).

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry, 55(8), 2552-2554.[8] Link

  • Bhattacharyya, S. (1994).[6] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Tetrahedron Letters, 35(15), 2401-2404. Link

  • BenchChem. (2025).[2] "Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde." Application Note. Link

Sources

Using 6-Chloropyrimidine-4-carbaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0) is a high-value bifunctional scaffold widely utilized in the synthesis of kinase inhibitors (e.g., TRAP1, CSF1R, CDK) and antiviral agents.[1] Its utility stems from the orthogonal reactivity of its two electrophilic centers: the C6-chloride and the C4-aldehyde .

This guide outlines the strategic manipulation of this intermediate. Unlike simple pyrimidines, the presence of the electron-withdrawing formyl group at C4 significantly activates the C6-chloride toward nucleophilic aromatic substitution (SNAr), while the pyrimidine ring renders the aldehyde highly susceptible to condensation and reduction. We present three validated protocols for sequential functionalization and scaffold morphing (cyclization).

Chemical Profile & Handling

The stability of 6-chloropyrimidine-4-carbaldehyde is compromised by its dual electrophilicity.[1] It is prone to hydrolysis at the chloro-position and oxidation/hydration at the aldehyde.

PropertySpecificationCritical Handling Note
Molecular Weight 142.54 g/mol
Appearance Pale yellow to tan solidDarkening indicates decomposition (oxidation/polymerization).[1]
Storage -20°C, Inert AtmosphereHygroscopic. Store under Argon/Nitrogen.
Solubility DCM, THF, DMF, DMSOAvoid protic solvents (MeOH/EtOH) for long-term storage (acetal formation).[1]
Stability Moisture SensitiveRapidly hydrolyzes to 6-hydroxypyrimidine-4-carbaldehyde in basic aqueous media.[1]

Mechanistic Insight: The "Push-Pull" Reactivity

The pyrimidine ring is naturally electron-deficient (π-deficient).[1] The addition of a formyl group at C4 creates a "super-electrophile" at the C6 position due to the combined inductive (-I) and mesomeric (-M) withdrawal.

  • C6-Chloride (SNAr): The leaving group is activated by the para-like relationship to the N1 nitrogen and the electron-withdrawing aldehyde. Substitution with amines is facile and often requires no metal catalyst.

  • C4-Aldehyde (Condensation): Highly reactive toward nucleophiles (amines, hydrazines, ylides).[1] Note that the electron-poor ring makes the resulting imines (Schiff bases) less stable and more prone to hydrolysis than benzyl imines, requiring rapid reduction or cyclization.

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the three primary workflows: Path A (Sequential SNAr then Reductive Amination), Path B (Aldehyde functionalization first), and Path C (Cyclization to fused bicyclic systems).[1]

ReactivityMap Start 6-Chloropyrimidine- 4-carbaldehyde SnAr_Int Intermediate A: 6-Amino-pyrimidine- 4-carbaldehyde Start->SnAr_Int Path A: S_NAr (R-NH2, Base) Red_Int Intermediate B: 6-Chloro-4-(aminomethyl) pyrimidine Start->Red_Int Path B: Reductive Amination (Careful Control) Fused Target C: Pyrazolo[3,4-d]pyrimidine (Fused Ring) Start->Fused Path C: Cyclization (Hydrazine/Amidine) Final_A Target A: 6-Amino-4-(aminomethyl) pyrimidine SnAr_Int->Final_A Reductive Amination (NaBH(OAc)3) Final_B Target B: 6-Substituted-4-(aminomethyl) pyrimidine Red_Int->Final_B S_NAr or Suzuki Coupling

Figure 1: Divergent synthetic pathways. Path A is generally preferred to avoid side reactions at the highly reactive aldehyde during SNAr conditions.

Detailed Protocols

Protocol A: C6-Selective SNAr Substitution

Objective: Introduce an amine at the C6 position while preserving the C4-aldehyde. Context: This is the most common first step. The aldehyde is robust enough to survive mild basic conditions if non-nucleophilic bases are used.

Reagents:

  • Substrate: 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (1.5 equiv)[1]

  • Solvent: THF or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve 6-chloropyrimidine-4-carbaldehyde in anhydrous THF (0.1 M concentration) under Nitrogen. Cool to 0°C.

    • Why: Cooling prevents competitive attack at the aldehyde (imine formation) or polymerization.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. Reaction is typically complete in 2–4 hours.

    • Note: If the amine is sterically hindered, mild heating (40°C) may be required, but avoid temperatures >60°C to protect the aldehyde.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc). The product is usually a stable solid.

Validation Check: 1H NMR should show the loss of the pyrimidine C6 proton shift (if applicable) or changes in the chemical environment, while the aldehyde proton singlet (~10.0 ppm) must remain intact.

Protocol B: Reductive Amination at C4

Objective: Convert the C4-aldehyde to a secondary/tertiary amine. Context: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that tolerates the chloropyrimidine moiety.[1]

Reagents:

  • Substrate: 6-Substituted-pyrimidine-4-carbaldehyde (from Protocol A)[1]

  • Amine Partner: 1.0–1.2 equiv

  • Reductant: NaBH(OAc)3 (1.5 equiv)[1]

  • Acid Catalyst: Acetic Acid (catalytic, optional)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step:

  • Imine Formation: Mix substrate and amine in DCE (0.1 M) at RT for 30–60 mins.

    • Critical: Ensure complete imine formation before adding the reductant to avoid direct reduction of the aldehyde to the alcohol.

  • Reduction: Add NaBH(OAc)3 in one portion. Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM. The chlorinated pyrimidine ring is lipophilic, aiding extraction.

  • Purification: Amine products often streak on silica; use 1–5% MeOH in DCM with 1% NH4OH or Et3N.

Protocol C: One-Pot Cyclization (Scaffold Hopping)

Objective: Synthesis of Pyrazolo[3,4-d]pyrimidines (TRAP1 Inhibitor Core). Context: Hydrazine derivatives react with the aldehyde to form a hydrazone, which then undergoes intramolecular SNAr at the C6-chloro position to close the ring.

Reagents:

  • Substrate: 6-Chloropyrimidine-4-carbaldehyde[1]

  • Reagent: Hydrazine hydrate or substituted hydrazine (R-NH-NH2)[1]

  • Solvent: Ethanol or Methanol[1]

  • Base: Et3N (Triethylamine)[1]

Step-by-Step:

  • Setup: Dissolve substrate in Ethanol (0.1 M).

  • Addition: Add Hydrazine (1.1 equiv) and Et3N (2.0 equiv) at 0°C.

  • Cyclization: Allow to warm to RT, then reflux for 2–6 hours.

    • Mechanism:[2][3][4][5] The hydrazine N-terminus attacks the aldehyde (hydrazone formation), followed by the second nitrogen attacking the C6-Cl (ring closure).

  • Isolation: The fused product often precipitates upon cooling. Filter and wash with cold ethanol. Recrystallize if necessary.

Case Study: TRAP1 Inhibitor Synthesis

Target: A pyrazolo[3,4-d]pyrimidine derivative (analogous to DN401).[1][6]

In the development of selective TRAP1 inhibitors (mitochondrial Hsp90 paralog), the 6-chloropyrimidine-4-carbaldehyde scaffold is reacted with a functionalized hydrazine.[1] The resulting fused ring mimics the ATP-binding pocket of the kinase.

  • Key Insight: The electron-deficiency of the pyrimidine ring is crucial for the H-bonding interaction with the Asn171 residue in the TRAP1 active site.

  • Reference: Kang, B.H., et al. "Design and Synthesis of TRAP1 Selective Inhibitors."[1][6] J. Med. Chem. (See Ref 1).

References

  • Kang, B.H., et al. (2016).[1] Design and Synthesis of TRAP1 Selective Inhibitors: H-Bonding with Asn171 Residue in TRAP1 Increases Paralog Selectivity. Journal of Medicinal Chemistry. [1]

  • Udayasri, A., et al. (2022).[1] Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde.[1] Journal of the Serbian Chemical Society.

  • PubChem Compound Summary. (2023). 6-Chloropyrimidine-4-carboxaldehyde.[1] National Library of Medicine. [1]

  • Bhardwaj, V., et al. (2020).[1] Pyrimidines as privileged scaffolds in drug discovery.RSC Advances.

Sources

Application Notes and Protocols for Cross-Coupling Reactions Involving 6-Chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 6-Chloropyrimidine-4-carbaldehyde

In the landscape of modern drug discovery and materials science, pyrimidine derivatives represent a "privileged scaffold," a core molecular structure frequently found in biologically active compounds and functional materials.[1][2][3] 6-Chloropyrimidine-4-carbaldehyde is a particularly valuable bifunctional building block. It offers two distinct and orthogonal sites for chemical modification: the aldehyde at the C4 position, amenable to reductive amination, condensation, and oxidation/reduction chemistry, and the chloro-substituent at the C6 position, an ideal handle for palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the three most impactful cross-coupling methodologies applied to this substrate: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the underlying chemical principles and rationale that govern the selection of reagents and conditions. The C-Cl bond on an electron-deficient pyrimidine ring presents a distinct challenge compared to its bromide or iodide analogs, necessitating carefully selected, robust catalytic systems to achieve efficient transformations.[4] This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and successfully employ these powerful synthetic tools.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing carbon-carbon bonds between aryl or vinyl groups, making it indispensable for synthesizing the biaryl and heteroaryl-aryl motifs prevalent in many pharmaceutical agents.[5][6][7] Applying this to 6-chloropyrimidine-4-carbaldehyde allows for the direct installation of diverse aromatic and heteroaromatic substituents at the C6 position.

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-based catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition Complex (Ar-Pd(II)L2-Cl) pd0->ox_add Oxidative Addition substrate 6-Chloropyrimidine-4-carbaldehyde (Ar-Cl) transmetal Transmetalation Complex (Ar-Pd(II)L2-R) ox_add->transmetal Transmetalation boronic Boronic Acid/Ester (R-B(OR)2) base Base (e.g., K₂CO₃) boronic->base Activation base->transmetal transmetal->pd0 Reductive Elimination product Coupled Product transmetal->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-limiting step for an unreactive electrophile like a chloro-pyrimidine is typically the initial Oxidative Addition .[4] Here, the active Pd(0) catalyst inserts into the C-Cl bond. This step is challenging due to the high bond dissociation energy of the C-Cl bond.[8] Success requires a palladium center that is both electron-rich and not overly sterically encumbered, a balance achieved through careful ligand selection. The subsequent Transmetalation step, where the organic moiety is transferred from boron to palladium, is facilitated by a base which activates the boronic acid to a more nucleophilic boronate species.[9] The final Reductive Elimination forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Key Parameter Selection: The Causality Behind the Choices
ParameterRecommended Choice(s)Rationale & Justification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are stable Pd(II) and Pd(0) precursors, respectively. They are readily available and reliably generate the active Pd(0) catalyst in situ upon heating in the presence of a phosphine ligand.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃This is the most critical choice. The C-Cl bond requires highly active catalysts. Electron-rich, sterically bulky phosphine ligands (like the Buchwald-type biarylphosphines SPhos and XPhos) accelerate the difficult oxidative addition step and promote the final reductive elimination. Simpler ligands like PPh₃ often fail or require harsh conditions.[4]
Base K₂CO₃, K₃PO₄, Cs₂CO₃A moderately strong inorganic base is required to activate the boronic acid for transmetalation without causing significant decomposition of the aldehyde functionality. K₃PO₄ is often a robust choice for challenging couplings.[4][7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA polar aprotic solvent is needed to solubilize the organic components. The addition of a small amount of water is often beneficial as it helps dissolve the inorganic base and accelerates the transmetalation step.[7] All solvents must be rigorously degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80-110 °CElevated temperatures are necessary to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[4][10]
Protocol: Suzuki-Miyaura Coupling

This is a representative protocol. Optimization may be required for specific boronic acids.[7]

  • Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 6-chloropyrimidine-4-carbaldehyde (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this catalyst mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 6-arylpyrimidine-4-carbaldehyde.

Sonogashira Coupling: Introducing Alkyne Functionality

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[11][12] This transformation is invaluable for incorporating a linear and synthetically versatile alkyne handle onto the pyrimidine core, which can serve as a precursor for heterocycles, or as a pharmacophore itself.

Mechanistic Rationale

The Sonogashira reaction employs a dual-catalyst system, where palladium and copper work in concert.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)L₂-Cl pd0->ox_add Oxidative Addition transmetal Ar-Pd(II)L₂-C≡CR ox_add->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Coupled Product (Ar-C≡CR) transmetal->product alkyne Terminal Alkyne (H-C≡CR) cu_acetylide Copper Acetylide (Cu-C≡CR) alkyne->cu_acetylide Deprotonation & Coordination cu_acetylide->transmetal base_node Amine Base base_node->alkyne substrate Ar-Cl substrate->ox_add

Caption: The dual catalytic cycles of the Sonogashira coupling.

The palladium cycle mirrors that of other cross-couplings. The key difference lies in the Transmetalation step. Here, the amine base deprotonates the terminal alkyne. The copper(I) co-catalyst then reacts with the resulting acetylide anion to form a highly reactive copper acetylide intermediate.[13] It is this species that efficiently transmetalates with the Ar-Pd(II)-Cl complex, transferring the alkyne group to the palladium center before the final reductive elimination.

Key Parameter Selection: The Causality Behind the Choices
ParameterRecommended Choice(s)Rationale & Justification
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These palladium complexes are standard and highly effective for Sonogashira couplings. They are commercially available and generally provide good results without the need for additional phosphine ligands.
Co-catalyst Copper(I) Iodide (CuI)CuI is essential for activating the alkyne.[13] It facilitates the formation of the copper acetylide, which is the active species in the transmetalation step. Typically used in catalytic amounts (5-10 mol%).
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)A liquid amine base serves a dual purpose: it deprotonates the terminal alkyne to form the acetylide and often acts as the solvent or co-solvent.[10]
Solvent THF, DMF, AcetonitrileAnhydrous and degassed polar aprotic solvents are crucial. The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen. Rigorous exclusion of air is paramount for high yields.[10]
Temperature Room Temperature to 80 °CWhile many Sonogashira couplings proceed at room temperature, the less reactive C-Cl bond on the pyrimidine may require gentle heating to drive the reaction to completion.[10]
Protocol: Sonogashira Coupling

This protocol requires strict anaerobic conditions to prevent alkyne homocoupling.[10]

  • Preparation: To a dry Schlenk flask, add 6-chloropyrimidine-4-carbaldehyde (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (CuI, 5 mol%).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with argon or nitrogen (at least three cycles).

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 equiv.). Stir for a few minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (start at room temperature, warming to 60 °C if necessary).

  • Monitoring: Follow the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter it through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is arguably one of the most significant advances in modern organic synthesis, providing a general and mild route to form C-N bonds.[14][15] For 6-chloropyrimidine-4-carbaldehyde, this reaction enables the introduction of primary and secondary amines, key functional groups in a vast number of pharmaceuticals.

Mechanistic Rationale

The catalytic cycle for amination shares similarities with Suzuki coupling but involves key intermediates specific to C-N bond formation.

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition Complex (Ar-Pd(II)L-Cl) pd0->ox_add Oxidative Addition substrate Ar-Cl amido_complex Palladium-Amido Complex [Ar-Pd(II)L(NR₂)] ox_add->amido_complex Amine Coordination & Deprotonation amine Amine (R₂NH) amine->ox_add base Strong Base (e.g., NaOt-Bu) base->ox_add amido_complex->pd0 Reductive Elimination product Coupled Product (Ar-NR₂) amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Following the crucial Oxidative Addition step, the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a key palladium-amido complex .[15][16] This deprotonation is vital for the final Reductive Elimination step, which is often the turnover-limiting step. The choice of ligand is critical as it must be bulky enough to promote this final C-N bond-forming event.[17]

Key Parameter Selection: The Causality Behind the Choices
ParameterRecommended Choice(s)Rationale & Justification
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Standard, reliable palladium precursors that are activated in situ by the phosphine ligand.
Ligand XPhos, RuPhos, BrettPhos, BINAPThis is the most critical choice. Buchwald-Hartwig amination of aryl chlorides demands highly specialized, electron-rich, and sterically demanding biarylphosphine ligands. These ligands stabilize the monomeric Pd(0) species, facilitate the oxidative addition, and, most importantly, promote the difficult C-N reductive elimination from the palladium-amido complex.[18][19]
Base NaOt-Bu, KOt-Bu, LiHMDSA strong, non-nucleophilic base is required. Its primary role is to deprotonate the amine after it has coordinated to the palladium center.[16][18] Weaker bases like carbonates are generally ineffective for this transformation.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are mandatory. Protic solvents would be deprotonated by the strong base, quenching the reaction. Solvents must be rigorously degassed.
Temperature 80-110 °CAs with other couplings involving aryl chlorides, elevated temperatures are required to facilitate the oxidative addition and drive the catalytic cycle forward.[10]
Protocol: Buchwald-Hartwig Amination

This protocol must be performed under strictly anhydrous and anaerobic conditions.

  • Preparation: In a glovebox, or using Schlenk technique, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry reaction flask.

  • Reagent Addition: Add the 6-chloropyrimidine-4-carbaldehyde (1.0 equiv.) and a stir bar.

  • Inert Atmosphere: Seal the flask, remove from the glovebox (if used), and connect to a Schlenk line.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Follow reaction progress by LC-MS. Reactions are typically complete in 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography.

References

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Available at: [Link]

  • The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Synthesis of Pyrimidine Derivatives. Cairo University. Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. Available at: [Link]

  • Synthesis of some new pyrimidine and pyridopyrimidine derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Stille Cross-Coupling of Aryl Chlorides. Organic Syntheses. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Heck Reaction - Myers. Harvard University. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • Stille reaction. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Reagents and conditions employed in the Heck coupling reaction. ResearchGate. Available at: [Link]

  • Stille Coupling. Organic Synthesis. Available at: [Link]

  • Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. ResearchGate. Available at: [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. Available at: [Link]

  • The Stille Reaction - Myers. Harvard University. Available at: [Link]

  • Sonogashira coupling. Reddit. Available at: [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

Sources

Strategic Synthesis of Kinase Inhibitors: Divergent Functionalization of the 6-Chloropyrimidine-4-carbaldehyde Scaffold

[1]

Abstract

The pyrimidine heterocycle represents a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Dasatinib, Osimertinib).[1] This guide details a divergent synthetic strategy utilizing 6-chloropyrimidine-4-carbaldehyde as a linchpin intermediate.[1] The unique orthogonality of the C4-aldehyde and C6-chloride functionalities allows for the rapid generation of focused libraries targeting the ATP-binding pocket of protein kinases. This note provides optimized protocols for reductive amination (C4 functionalization) and Suzuki-Miyaura cross-coupling (C6 functionalization), supported by mechanistic insights and troubleshooting guides.

Introduction: The Scaffold Advantage

In kinase inhibitor design, the pyrimidine ring typically mimics the adenine base of ATP, forming hydrogen bonds with the kinase hinge region.[2][3][4] The 6-chloropyrimidine-4-carbaldehyde scaffold offers a distinct strategic advantage:

  • C4-Aldehyde (The "Tail"): amenable to reductive amination, allowing the introduction of solubilizing groups (e.g., morpholine, piperazine) or specific hinge-binding motifs without using harsh conditions.[1]

  • C6-Chloride (The "Head"): An electron-deficient site primed for Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (

    
    ) to install hydrophobic groups that occupy the kinase specificity pocket (gatekeeper region).[1]
    
Strategic Retro-synthesis

The workflow prioritizes the Reductive Amination first. The aldehyde is electronically activated by the electron-withdrawing pyrimidine ring but is also chemically labile. Converting it to a secondary or tertiary amine stabilizes the C4 position before subjecting the C6-chloride to the basic, elevated-temperature conditions of Suzuki coupling.

SyntheticStrategycluster_logicLogic: Stabilize C4 first, then diversify C6Start6-Chloropyrimidine-4-carbaldehydeStep1Step 1: Reductive Amination(C4 Functionalization)Start->Step1+ Amine (Hinge/Solubility)+ STAB (Reductant)IntermedIntermediate:6-Chloro-4-(aminomethyl)pyrimidineStep1->IntermedStep2Step 2: Suzuki Coupling(C6 Functionalization)Intermed->Step2+ Aryl Boronic Acid+ Pd CatalystFinalFinal Kinase Inhibitor(Library Generation)Step2->Final

Figure 1: Divergent synthetic workflow prioritizing C4-stabilization via reductive amination followed by C6-diversification.

Protocol 1: C4-Functionalization via Reductive Amination[1]

Rationale

The C4-aldehyde on a pyrimidine ring is highly electrophilic.[1] Standard reducing agents like Sodium Borohydride (

1Sodium Triacetoxyborohydride (STAB)5
Materials
  • Substrate: 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv)

  • Amine: Primary or secondary amine (e.g., N-methylpiperazine, Morpholine) (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)[1]

  • Quench: Saturated

    
    
    
Step-by-Step Methodology
  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve the aldehyde in DCE (0.1 M concentration). Add the amine (1.1 equiv).
    
    • Expert Insight: If the amine is an HCl salt, add 1.0 equiv of DIPEA to free the base. Stir for 30 minutes at Room Temperature (RT) to allow imine/hemiaminal formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur.[1][6]
      
  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by LC-MS (Look for M+1 of the amine product; disappearance of Aldehyde peak).[1]

  • Workup: Quench by slow addition of sat.

    
    . Extract with DCM (
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1][2][7]
    • Stability Check: The resulting 6-chloro-4-(aminomethyl)pyrimidine is generally stable and can often be used in the next step without column chromatography if purity is >90%.[1]

Protocol 2: C6-Functionalization via Suzuki-Miyaura Coupling[1][8]

Rationale

With the C4 position stabilized as an amine, the C6-chloride serves as the electrophile for cross-coupling. Pyrimidine chlorides are excellent substrates for Suzuki coupling due to the electron-deficient nature of the ring, which facilitates the oxidative addition of Palladium [2].

Materials
  • Substrate: 6-Chloro-4-(aminomethyl)pyrimidine derivative (from Protocol 1) (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    (5 mol%)[1]
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology
  • Degassing (Critical): Sparge 1,4-dioxane with Argon or Nitrogen for 15 minutes. Oxygen is the primary cause of catalyst death in this reaction.

  • Assembly: In a microwave vial or pressure tube, combine the pyrimidine substrate, boronic acid, and catalyst.

  • Solvation: Add the degassed dioxane and aqueous

    
    .
    
  • Reaction: Seal the vessel and heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).

    • Expert Insight: If the substrate contains chelating amines (from Step 1), they may poison the Pd catalyst. In such cases, increasing catalyst loading to 10 mol% or using a precatalyst like XPhos Pd G2 is recommended.[1]

  • Purification: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Experimental Data & Validation

The following table summarizes typical yields for this sequence when synthesizing an EGFR-targeted library (e.g., Gefitinib analogs).

EntryAmine (Step 1)Boronic Acid (Step 2)Step 1 Yield (%)Step 2 Yield (%)Notes
1 MorpholinePhenylboronic acid88%92%Baseline efficiency.[1]
2 N-Methylpiperazine3-Chloro-4-fluorophenyl85%78%Standard kinase pharmacophore.
3 AnilineIndole-5-boronic acid72%65%Lower yield in Step 1 due to weaker nucleophilicity of aniline.
4 PiperidinePyridine-3-boronic acid90%55%Step 2 reduced due to heteroaryl boron instability (protodeboronation).[1]
Library Generation Workflow

The following diagram illustrates the parallel processing logic for generating a kinase inhibitor library using these protocols.

LibraryWorkflowMasterMaster Batch:6-Cl-Pyrimidine-4-CHOSplit1Split into 3 Reaction VesselsMaster->Split1AmineAReact withSolubilizing Tail ASplit1->AmineAAmineBReact withSolubilizing Tail BSplit1->AmineBAmineCReact withHinge Binder CSplit1->AmineCIntermedPoolPurify & Re-SplitIntermediatesAmineA->IntermedPoolAmineB->IntermedPoolAmineC->IntermedPoolSuzuki1Suzuki: Ar-Boronic Acid 1(Specificity Pocket)IntermedPool->Suzuki1Suzuki2Suzuki: Ar-Boronic Acid 2(Gatekeeper Interaction)IntermedPool->Suzuki2LibraryFinal Kinase Inhibitor Library(6 Compounds)Suzuki1->LibrarySuzuki2->Library

Figure 2: Split-pool strategy for generating a diverse library of 4,6-disubstituted pyrimidines.

Troubleshooting & Optimization (E-E-A-T)

Issue: Aldehyde Oxidation
  • Symptom: Formation of 6-chloropyrimidine-4-carboxylic acid during storage or reaction.[1]

  • Solution: Store the starting material under Argon at -20°C. If acid is present, it will quench the hydride in Step 1.[1] Purify aldehyde via short silica plug before use if it appears yellow/brown.[1]

Issue: Protodeboronation in Step 2
  • Symptom: Recovery of unreacted chloropyrimidine and formation of the non-coupled arene.

  • Solution: This is common with electron-poor heteroaryl boronic acids (e.g., Pyridine-3-boronic acid).[1]

    • Switch base to

      
        (anhydrous).[1]
      
    • Lower temperature to 80°C and extend time.

    • Use Buchwald Precatalysts (e.g., XPhos Pd G3) which facilitate faster coupling at lower temperatures [3].[1]

Issue: Regioselectivity (If using Dichloropyrimidine)
  • Note: If you start from 4,6-dichloropyrimidine instead of the aldehyde, the C4 and C6 positions are equivalent until the first substitution. The aldehyde scaffold used here guarantees regioselectivity because the C4 is already carbon-functionalized. This is a major advantage of this specific scaffold over the dichloro-precursor.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [1]

  • BenchChem. (2025).[1][2][5][7] "Application Notes: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors."

Topic: One-Pot Synthesis Methods Involving 6-Chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Advanced Drug Discovery

Abstract: This document provides a detailed guide to advanced one-pot and multicomponent reaction (MCR) strategies utilizing 6-chloropyrimidine-4-carbaldehyde, a versatile and highly reactive building block. These protocols are designed for researchers in medicinal chemistry and drug development, offering efficient pathways to complex heterocyclic scaffolds. The methodologies emphasize pot, atom, and step economy, reducing waste and accelerating the discovery of novel molecular entities. Each protocol is presented with mechanistic insights, step-by-step instructions, and troubleshooting advice grounded in established chemical principles.

The Strategic Importance of 6-Chloropyrimidine-4-carbaldehyde in MCRs

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] 6-Chloropyrimidine-4-carbaldehyde is a particularly valuable synthon due to its two distinct, orthogonally reactive sites:

  • The Aldehyde Group (C4-CHO): An electrophilic center ideal for initiating condensation reactions, forming C=C or C=N bonds. It serves as the entry point for building molecular complexity.

  • The Chloro-Substituent (C6-Cl): A labile leaving group susceptible to nucleophilic aromatic substitution (SNAr). This position is often targeted for late-stage diversification or for intramolecular cyclization to create fused ring systems.

The strategic advantage of this molecule lies in the ability to orchestrate multi-step sequences in a single reaction vessel ("one-pot"). Such MCRs are powerful tools for rapidly generating molecular diversity from simple starting materials without the need to isolate intermediates.[4][5][6][7] This approach aligns with the principles of green chemistry by minimizing solvent usage, purification steps, and overall waste generation.[6]

This guide details three robust one-pot protocols that leverage the unique reactivity of 6-chloropyrimidine-4-carbaldehyde to construct diverse and medicinally relevant heterocyclic systems.

Protocol I: One-Pot Synthesis of Pyrimido[4,5-d]pyrimidine Scaffolds

This protocol describes a domino reaction for the synthesis of fused pyrimido[4,5-d]pyrimidine derivatives. This scaffold is prevalent in kinase inhibitors and other targeted therapeutics. The reaction proceeds via an initial condensation of the aldehyde with an amino-containing nucleophile, followed by an intramolecular SNAr cyclization.

Principle & Mechanism

The reaction is a condensation-cyclization cascade. First, a compound with an active methylene group adjacent to an amino group (e.g., 6-aminouracil) reacts with the aldehyde of 6-chloropyrimidine-4-carbaldehyde. This forms a Knoevenagel condensation product. The resulting intermediate, now sterically poised for cyclization, undergoes an intramolecular nucleophilic attack from the pyrimidine's amino group onto the C6-chloro position of the starting pyrimidine, displacing the chloride and forming the fused bicyclic system.

Application Note

The pyrimido[4,5-d]pyrimidine core is a privileged scaffold in drug discovery. Its rigid, planar structure and multiple hydrogen bond donors/acceptors allow for potent and selective interactions with various biological targets, particularly ATP-binding sites in kinases. This one-pot method provides rapid access to a library of substituted analogues for structure-activity relationship (SAR) studies.

Experimental Protocol

Materials and Reagents

ReagentSupplierGrade
6-Chloropyrimidine-4-carbaldehydeCommercial>97%
6-AminouracilCommercial>98%
Diammonium hydrogen phosphate (DAHP)CommercialReagent Grade
Ethanol (EtOH)CommercialAnhydrous
Water (H₂O)In-houseDeionized

Step-by-Step Procedure

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-chloropyrimidine-4-carbaldehyde (1.0 mmol, 156.5 mg).

  • Add 6-aminouracil (1.0 mmol, 127.1 mg) and diammonium hydrogen phosphate (DAHP) (0.1 mmol, 13.2 mg).

  • Add a solvent mixture of ethanol and water (1:1, 15 mL).

  • Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (7:3). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) and then with deionized water (2 x 5 mL) to remove any unreacted starting materials and the catalyst.

  • Dry the product under vacuum at 50 °C to yield the pure pyrimido[4,5-d]pyrimidine derivative.

Scientist's Note: The use of an aqueous ethanol mixture is key. It provides sufficient solubility for the reactants while allowing the less polar product to precipitate upon cooling, simplifying purification. DAHP acts as a mild, effective catalyst for this type of condensation-cyclization.[8] In the absence of a catalyst, reaction times are significantly longer.[8]

Workflow Diagram

G cluster_0 Step 1: Reagent Addition cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation A 6-Chloropyrimidine-4-carbaldehyde E Heat to Reflux (85-90°C) 4-6 hours A->E B 6-Aminouracil B->E C DAHP Catalyst C->E D EtOH/H₂O Solvent D->E F TLC Monitoring E->F G Cool to RT Precipitation F->G Reaction Complete H Vacuum Filtration G->H I Wash with EtOH & H₂O H->I J Dry Under Vacuum I->J K Final Product: Pyrimido[4,5-d]pyrimidine J->K

Caption: Workflow for the one-pot synthesis of pyrimido[4,5-d]pyrimidines.

Protocol II: Multicomponent Synthesis of Dihydropyrimidinone (DHPM) Derivatives

This protocol adapts the principles of the classic Biginelli reaction to generate highly functionalized dihydropyrimidinone (DHPM) derivatives in a one-pot, three-component reaction. The aldehyde functionality of 6-chloropyrimidine-4-carbaldehyde serves as the "aldehyde" component in this MCR.

Principle & Mechanism

The Biginelli reaction is a cornerstone of MCR chemistry, combining an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[2] The reaction is typically acid-catalyzed and is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea. This is followed by the addition of the ketoester enolate and a final cyclization/dehydration step to yield the DHPM. In this adaptation, the entire 6-chloropyrimidine moiety is appended to the C4 position of the newly formed DHPM ring, creating a complex molecule with potential for further modification at the C6-chloro position.

Application Note

DHPMs are well-known for their diverse pharmacological activities, most notably as calcium channel blockers.[2] This one-pot protocol allows for the rapid generation of novel DHPMs bearing a pyrimidine substituent. The retained chloro-group on the pyrimidine ring is a key feature, acting as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build a library of compounds for screening.

Experimental Protocol

Materials and Reagents

ReagentSupplierGrade
6-Chloropyrimidine-4-carbaldehydeCommercial>97%
Ethyl AcetoacetateCommercial>99%
ThioureaCommercial>99%
Ammonium Chloride (NH₄Cl)CommercialReagent Grade

Step-by-Step Procedure

  • Prepare a mixture of 6-chloropyrimidine-4-carbaldehyde (1.0 mmol, 156.5 mg), ethyl acetoacetate (1.2 mmol, 156.2 mg, 151 µL), and thiourea (1.5 mmol, 114.2 mg) in a 25 mL round-bottom flask.

  • Add ammonium chloride (0.2 mmol, 10.7 mg) as the catalyst.

  • This reaction is best performed under solvent-free conditions.[3] Place the flask in a preheated oil bath at 100-110 °C.

  • Stir the molten mixture. The reaction will proceed and should be complete within 60-90 minutes. Monitor by TLC (Ethyl Acetate/Hexane, 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Add crushed ice (approx. 20 g) to the flask. The solid product will precipitate.

  • Stir for 15 minutes, then collect the crude product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove the catalyst and any unreacted thiourea.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.

Troubleshooting: Under solvent-free conditions, ensuring a homogenous melt is crucial for good yields. If the mixture is too viscous, adding a minimal amount of a high-boiling solvent like DMF can improve stirring, though this may complicate work-up. Ammonium chloride is an effective and inexpensive catalyst for this transformation.[3]

Reaction Scheme Diagram

G cluster_MCR One-Pot Multicomponent Reaction cluster_reactants Start Starting Materials R1 6-Chloropyrimidine -4-carbaldehyde R2 Ethyl Acetoacetate R3 Thiourea Catalyst NH₄Cl Catalyst 110°C, Solvent-Free R1->Catalyst R2->Catalyst R3->Catalyst Product Final Product: Pyrimidine-Substituted Dihydropyrimidinethione Catalyst->Product

Caption: Conceptual flow of the three-component Biginelli-type reaction.

Protocol III: Domino Knoevenagel-Michael-Cyclization for Pyranopyrimidines

This protocol outlines a one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives. These fused heterocyclic systems are of interest for their potential anti-inflammatory and antimicrobial activities. The reaction is a domino sequence initiated by a Knoevenagel condensation.

Principle & Mechanism

The sequence begins with a base-catalyzed Knoevenagel condensation between 6-chloropyrimidine-4-carbaldehyde and an active methylene compound, such as malononitrile. This rapidly forms a highly electrophilic pyrimidinylidenemalononitrile intermediate. A 1,3-dicarbonyl compound (e.g., dimedone) then acts as a nucleophile in a Michael addition to the C=C bond. The resulting adduct undergoes a final intramolecular cyclization and tautomerization to yield the stable, fused pyranopyrimidine product. The chloro-substituent at the pyrimidine core remains untouched, available for further functionalization.

Application Note

The pyranopyrimidine scaffold is a valuable heterocyclic motif found in compounds with a wide array of biological effects. This domino reaction is exceptionally efficient, constructing two new bonds and a new ring in a single operation from simple precursors. The operational simplicity and high atom economy make it ideal for generating compound libraries for high-throughput screening.

Experimental Protocol

Materials and Reagents

ReagentSupplierGrade
6-Chloropyrimidine-4-carbaldehydeCommercial>97%
MalononitrileCommercial>99%
Dimedone (5,5-dimethylcyclohexane-1,3-dione)Commercial>98%
PiperidineCommercialReagent Grade
Ethanol (EtOH)Commercial95%

Step-by-Step Procedure

  • In a 100 mL round-bottom flask, dissolve 6-chloropyrimidine-4-carbaldehyde (1.0 mmol, 156.5 mg), malononitrile (1.0 mmol, 66.1 mg), and dimedone (1.0 mmol, 140.2 mg) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Stir the mixture at room temperature. A precipitate will begin to form, often within 30-60 minutes.

  • Continue stirring for 2-3 hours to ensure the reaction goes to completion. Monitor by TLC (Ethyl Acetate/Hexane, 1:1).

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol to remove the catalyst and any soluble impurities.

  • Dry the product in a vacuum oven at 60 °C. The product is often pure enough for characterization without further purification. If needed, recrystallization from ethanol can be performed.

Scientist's Note: Piperidine is a highly effective organocatalyst for this domino sequence, facilitating both the initial Knoevenagel condensation and the subsequent Michael addition.[2] The reaction is often rapid and high-yielding at room temperature, highlighting the efficiency of this one-pot method.

Mechanistic Pathway Diagram

G A Reactants: Aldehyde + Malononitrile + Dimedone B Knoevenagel Condensation (Piperidine catalyst) A->B C Intermediate: Pyrimidinylidene- malononitrile B->C D Michael Addition (Dimedone adds to intermediate) C->D E Intermediate: Open-chain adduct D->E F Intramolecular Cyclization & Tautomerization E->F G Final Product: Pyrano[2,3-d]pyrimidine F->G

Caption: Mechanistic steps in the domino synthesis of pyranopyrimidines.

References

  • Heravi, M. M., & Mofateh, M. (2014). One-pot synthesis of pyrimidines under solvent-free conditions. Comptes Rendus Chimie, 17(4), 324–330. [Link]

  • Eskandari, K., et al. (2022). Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. Polycyclic Aromatic Compounds. [Link]

  • Patel, R. B., et al. (2013). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Der Pharma Chemica, 5(2), 169-174. [Link]

  • Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(79). [Link]

  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 41-46. [Link]

  • El-Maghraby, M. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Kumar, A., et al. (2011). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Bioorganic & Medicinal Chemistry Letters, 21(1), 5899-5903. [Link]

  • Marcoux, J.-F., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 243-246. [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Sirsat, S. B., et al. (2015). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives. American Journal of PharmTech Research, 5(4). [Link]

  • De Sousa, D. A., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10118-10134. [Link]

  • Hayashi, Y. (2016). Pot economy and one-pot synthesis. Chemical Science, 7(2), 866-880. [Link]

  • Dömling, A. (2008). Multi-Component Reactions in Heterocyclic Chemistry. In Comprehensive Organic Synthesis II. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 27(13), 4255. [Link]

  • Johnson, M. D. (2023). One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 1-12. [Link]

  • Neffe, A. T. (2006). Multicomponent reactions. Freie Universität Berlin. [Link]

  • Braic, M., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(19), 4531. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 6-Chloropyrimidine-4-carbaldehyde from reaction mixtures. As a key intermediate in the synthesis of various bioactive molecules, its purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Compound

This section addresses fundamental questions about 6-Chloropyrimidine-4-carbaldehyde and the common impurities encountered during its synthesis.

Q1: What are the key physicochemical properties of 6-Chloropyrimidine-4-carbaldehyde?

Understanding the basic properties of your target compound is the first step in designing a robust purification strategy.

Table 1: Physicochemical Properties of 6-Chloropyrimidine-4-carbaldehyde

PropertyValueSource(s)
CAS Number 933702-16-0[1][2]
Molecular Formula C₅H₃ClN₂O[1][2]
Molecular Weight 142.54 g/mol [1]
Appearance Solid (e.g., Yellow crystalline powder)[3]
Boiling Point ~258.7 °C at 760 mmHg[1]
Storage Store in a dry, sealed place. Freezer storage is recommended for long-term stability.

These properties indicate that the compound is a non-volatile solid at room temperature, making it suitable for purification by recrystallization or column chromatography. Its reactive aldehyde and chloro-substituents suggest a potential for degradation, necessitating careful handling and storage.

Q2: How is 6-Chloropyrimidine-4-carbaldehyde typically synthesized, and what are the common impurities?

The most common synthetic route is the Vilsmeier-Haack reaction , which involves the formylation of an electron-rich pyrimidine precursor.[4][5][6] This reaction, while effective, is a primary source of characteristic impurities.

  • Vilsmeier-Haack Reaction Overview: A substituted formamide (like N,N-dimethylformamide, DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][7] This reagent then attacks the pyrimidine ring, and subsequent hydrolysis yields the desired aldehyde.[6][7]

Common Impurities to Expect:

  • Unreacted Starting Materials: Residual pyrimidine precursors.

  • Vilsmeier Reagent Residues: DMF and hydrolysis products of POCl₃ (phosphoric acid).

  • Hydrolysis Byproducts: The iminium intermediate formed during the reaction is sensitive and, if not hydrolyzed carefully during workup, can lead to side products.

  • Over-chlorinated Species: Depending on the precursor, reactions with excess POCl₃ can sometimes lead to additional chlorination.

  • Oxidation Product: The aldehyde group can be oxidized to the corresponding carboxylic acid (6-chloropyrimidine-4-carboxylic acid), especially upon exposure to air over time.[8]

  • Polymerization/Self-Condensation Products: Aldehydes can be prone to self-condensation, particularly under acidic or basic conditions, leading to insoluble polymeric material.[9]

Q3: My crude product is a dark, oily tar. What is the likely cause?

A dark, intractable crude product often points to degradation or the presence of high-boiling point solvents.

  • Residual DMF: Incomplete removal of DMF, a common solvent for the Vilsmeier-Haack reaction, is a frequent cause.[10] DMF is difficult to remove under standard rotary evaporation and may require high vacuum or azeotropic distillation.

  • Degradation: The aldehyde may have degraded due to harsh workup conditions (e.g., excessively high temperatures or extreme pH).

  • Polymerization: As noted above, formation of polymeric byproducts can result in a tarry consistency.[9]

Section 2: Troubleshooting Guide - Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the product and impurities in a given solvent.[11]

Q&A: Common Recrystallization Problems

Q: How do I select the ideal recrystallization solvent? A: The perfect solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[11] Impurities should either be completely insoluble (allowing for hot filtration) or highly soluble (remaining in the mother liquor after cooling).

Protocol: Solvent Screening

  • Place ~20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (~0.5 mL) from the list below.

  • Observe solubility at room temperature. If insoluble, heat the tube gently in a water bath.

  • A good solvent will show low solubility in the cold and high solubility when hot.

  • After dissolving, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.[12]

Table 2: Suggested Solvents for Screening

Solvent ClassExamplesComments
Non-Polar Hexanes, TolueneGood for dissolving non-polar impurities. May be a good anti-solvent.
Moderately Polar Dichloromethane (DCM), Ethyl Acetate (EtOAc), Diethyl EtherOften good primary solvents or components of a co-solvent system.
Polar Aprotic Acetone, Acetonitrile (ACN)Useful but watch for reactivity with the aldehyde.
Polar Protic Ethanol, Isopropanol (IPA), WaterUse with caution; protic solvents can potentially form acetals with the aldehyde.[13]

Q: My product "oiled out" instead of forming crystals. What should I do? A: Oiling out occurs when the solute comes out of solution above its melting point.

  • Reason 1: Solution is too concentrated. The saturation point is reached at a temperature above the compound's melting point.

    • Solution: Add more hot solvent to redissolve the oil, then allow it to cool much more slowly.[12] Seeding with a pure crystal can help.

  • Reason 2: Significant impurities present. Impurities can depress the melting point of your product, leading to the formation of a liquid phase.

    • Solution: Attempt a preliminary purification by column chromatography to remove the bulk of impurities before recrystallizing.

Q: My compound is only soluble in high-boiling solvents like DMF or DMSO. How can I recrystallize it? A: For compounds highly soluble in solvents like DMF and DMSO, conventional cooling crystallization is impractical. The best approach is diffusion crystallization (anti-solvent method) .[14]

  • Dissolve your compound in a minimum amount of DMF or DMSO.

  • Place this solution in an open vial.

  • Place the vial inside a larger, sealed jar containing a volatile "anti-solvent" in which your compound is insoluble (e.g., DCM, diethyl ether, or ethyl acetate).

  • Over several hours or days, the anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, reducing the compound's solubility and promoting the slow growth of high-purity crystals.[14]

Detailed Protocol: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 6-Chloropyrimidine-4-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and a boiling chip. Heat the mixture on a hot plate, adding more hot solvent dropwise until the solid just dissolves.[12]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Adding too much charcoal can adsorb your product.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice-water bath for at least 15-30 minutes to maximize yield.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the purified crystals under vacuum.

Section 3: Troubleshooting Guide - Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.

Workflow for Column Chromatography Purification

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase TLC 1. Develop TLC Method (Aim for Product Rf ≈ 0.3) Slurry 2. Prepare Column (Wet packing with non-polar solvent) TLC->Slurry Sample 3. Prepare Sample (Dry load or minimal solvent) Slurry->Sample Load 4. Load Sample onto Column Sample->Load Elute 5. Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions Elute->Collect TLC_Fractions 7. Analyze Fractions by TLC Collect->TLC_Fractions Combine 8. Combine Pure Fractions TLC_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Flash Column Chromatography.

Q&A: Common Chromatography Problems

Q: My compound streaks badly on the TLC plate. What's wrong? A: Streaking often indicates one of the following issues:

  • Acidity of Silica: Aldehydes can be sensitive to the acidic nature of standard silica gel, causing degradation on the plate.[13]

    • Solution: Add ~0.5-1% triethylamine (Et₃N) to your eluent to neutralize the silica. This often results in sharper spots.[13]

  • Sample Overload: Applying too much sample to the TLC plate can cause streaking.

  • Inappropriate Solvent: The solvent may be too polar, or the compound may have low solubility in the chosen eluent.

Q: I'm getting very poor separation of my product from an impurity. A: Achieving good separation requires optimizing the mobile phase.

  • Solution 1: Adjust Polarity. If your product and an impurity are moving too closely together (similar Rf values), you need to change the selectivity. Try switching one of the solvents in your mobile phase. For example, if you are using Hexane/Ethyl Acetate, try Hexane/DCM or Toluene/Acetone.[13]

  • Solution 2: Use a Gradient. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind. Modern flash chromatography systems automate this process.

Q: My yield is very low, and I suspect the compound is sticking to the column. A: This is a strong indicator of degradation on the stationary phase.

  • Solution 1: Deactivate the Silica. Before running the column, flush the packed silica gel with your starting eluent containing 1% triethylamine. This neutralizes active sites and prevents degradation of acid-sensitive compounds.[13]

  • Solution 2: Switch the Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[8][13]

  • Solution 3: Avoid Reactive Solvents. Do not use protic solvents like methanol or ethanol in your eluent if possible, as they can react with the aldehyde on the acidic silica surface to form acetals.[13]

Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system (e.g., Hexanes/Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35 on a silica gel TLC plate. This provides good separation from impurities.[13]

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., Hexanes). Pour this into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" method typically results in better separation.

  • Elution: Begin eluting the column with your chosen mobile phase, starting with a less polar composition if running a gradient. Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.

  • Analysis: Spot every few fractions on a TLC plate to track the elution of your product.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Section 4: Alternative and Complementary Purification Techniques

Sometimes, a single method is not enough. These techniques can be used as pre-purification steps or for specific challenges.

Q: Can I use a simple liquid-liquid extraction to clean up my crude product?

A: Yes, an acidic/basic wash is an excellent first step to remove certain impurities.

  • To Remove Acidic Impurities (e.g., residual phosphoric acid, product oxidized to carboxylic acid): Dissolve the crude mixture in an organic solvent like Ethyl Acetate or DCM. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurities, pulling them into the aqueous layer.[8]

  • To Remove Basic Impurities (e.g., residual DMF, triethylamine): Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate basic impurities, making them water-soluble.

Q: I've heard about using a bisulfite adduct. Is this a viable method?

A: Yes, forming a bisulfite adduct is a classic and highly effective chemical method for purifying aldehydes.[15]

  • Principle: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a solid, crystalline adduct. Most other functional groups do not react.[8][15]

  • Procedure:

    • Dissolve the impure aldehyde in a solvent like ethanol.

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously.

    • The solid bisulfite adduct will precipitate out of the solution.

    • Filter off the solid adduct and wash it with ethanol and then ether to remove soluble impurities.

    • Regenerate the pure aldehyde by dissolving the adduct in an aqueous solution of sodium bicarbonate or dilute NaOH. This breaks the adduct and releases the aldehyde, which can then be extracted with an organic solvent.[8]

Purification Strategy Decision Tree

G start Crude Reaction Mixture q1 Is the crude a solid or an oil? start->q1 solid Crude is a solid q1->solid Solid oil Crude is an oil/tar q1->oil Oil q2 Does it dissolve in a common solvent (not DMF/DMSO)? solid->q2 wash Perform Acid/Base Wash (Liquid-Liquid Extraction) oil->wash recrystallize Attempt Recrystallization q2->recrystallize Yes diffusion Use Anti-Solvent Diffusion Crystallization q2->diffusion No q3 Does recrystallization give desired purity? recrystallize->q3 diffusion->q3 column Purify by Column Chromatography q3->column No final_product Pure Product q3->final_product Yes column->final_product wash->column

Caption: Decision tree for selecting a purification strategy.

Section 5: Storage and Handling of Purified Product

To prevent degradation and maintain the purity of your 6-Chloropyrimidine-4-carbaldehyde:

  • Storage: Store the solid in a tightly sealed amber glass vial to protect it from air, moisture, and light. For long-term storage, place it in a freezer at -20°C.

  • Handling: When handling, it is best to work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if it will be stored for an extended period after opening.

References
  • Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. Cambridge University Press. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Pawar, S. D., & Patil, P. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

  • The Royal Society of Chemistry. Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • MIT Digital Lab Techniques Manual. Recrystallization. YouTube. Available from: [Link]

  • ResearchGate. What is the best solvent for purifying aldehyde in a column chromatography?. Available from: [Link]

  • Kumari, D. (2022). Column Chromatography and its Methods in Separation for Constituents. Research & Reviews: Journal of Pharmacognosy and Phytochemistry. Available from: [Link]

  • Reddit. Purifying aldehydes?. r/chemistry. Available from: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. SYNTHESIS AND CHARACTERIZATION OF A NOVEL TETRADENTATE SCHIFF BASE LIGAND AND ITS METAL COMPLEXES. Available from: [Link]

  • Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Available from: [Link]

  • ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available from: [Link]

  • PubMed. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Available from: [Link]

  • Oregon State University. The investigations of the methods for the reduction of chloroyrimidines. Available from: [Link]

  • American Society for Microbiology. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Available from: [Link]

  • PubChem. 6-Chloropyridine-3-carbaldehyde. Available from: [Link]

  • Teledyne ISCO. Purification of Alkaloids. Available from: [Link]

  • Molecules. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available from: [Link]

  • Google Patents. CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND MICROBIAL STUDIES OF SOME NOVEL SCHIFF BASE CONTAINING PYRIMIDINE. Available from: [Link]

  • RSC Advances. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Available from: [Link]

Sources

Technical Support Center: Troubleshooting the Decomposition of 6-Chloropyrimidine-4-carbaldehyde in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloropyrimidine-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a Senior Application Scientist, I have compiled this resource to address the primary challenge encountered when working with this reagent: its instability and subsequent decomposition in basic media. This document provides in-depth, field-proven insights to help you diagnose issues, optimize your reaction conditions, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture containing 6-Chloropyrimidine-4-carbaldehyde is changing color (e.g., turning yellow or brown) and my TLC/LC-MS shows multiple new spots. What's happening?

A1: This is a classic indication of substrate decomposition. 6-Chloropyrimidine-4-carbaldehyde possesses two functional groups highly susceptible to degradation under basic conditions: the chloro substituent on the electron-deficient pyrimidine ring and the aldehyde group. The presence of a base can initiate at least two competing decomposition pathways, often simultaneously.

The primary degradation routes are:

  • Hydrolysis: Nucleophilic aromatic substitution (SNAr) of the chloride by hydroxide ions or other nucleophiles present.

  • Cannizzaro Reaction: A base-induced disproportionation of the aldehyde, which lacks α-hydrogens.[1][2]

Understanding these pathways is the first step to mitigating them.

Q2: I suspect hydrolysis is the main issue. What is the mechanism and how can I confirm it?

A2: Your suspicion is well-founded, as this is a very common decomposition pathway. The pyrimidine ring is electron-deficient, which makes it highly activated for Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C4 or C6 position is particularly labile and readily displaced by nucleophiles.[3][4] In the presence of aqueous base (e.g., NaOH, KOH) or even residual water in your solvent with a non-hydroxide base, the hydroxide ion (HO⁻) acts as a potent nucleophile.

Mechanism: Hydrolysis via SNAr The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the chloride ion is eliminated. The resulting product is 6-Hydroxypyrimidine-4-carbaldehyde, which exists in equilibrium with its more stable tautomeric form, 6(1H)-Pyrimidone-4-carbaldehyde.

To confirm this, you can use LC-MS to look for a product with a mass corresponding to the loss of HCl and the addition of H₂O (M-35.45 + 17.01 = M-18.44).

G cluster_hydrolysis Hydrolysis Pathway A 6-Chloropyrimidine-4-carbaldehyde B Meisenheimer Intermediate (Resonance Stabilized) A->B + OH⁻ C 6-Hydroxypyrimidine-4-carbaldehyde B->C - Cl⁻ D 6(1H)-Pyrimidone-4-carbaldehyde (Tautomer) C->D Tautomerization

Caption: SNAr hydrolysis of the 6-chloro position.

Q3: Beyond hydrolysis, what other side reactions should I be concerned about?

A3: The second major decomposition pathway is the Cannizzaro reaction . This reaction is specific to aldehydes that do not have any α-hydrogens, a criterion that 6-Chloropyrimidine-4-carbaldehyde meets.[5][6] In the presence of a strong base (typically concentrated NaOH or KOH), two molecules of the aldehyde undergo a disproportionation reaction. One molecule is reduced to the corresponding primary alcohol, while the other is oxidized to a carboxylic acid (which is deprotonated to the carboxylate salt under the basic conditions).[1]

Products of the Cannizzaro Reaction:

  • Oxidation Product: 6-Chloropyrimidine-4-carboxylic acid (as its salt)

  • Reduction Product: (6-Chloropyrimidin-4-yl)methanol

This reaction becomes particularly significant under strongly basic conditions and can compete effectively with hydrolysis, leading to a complex product mixture.[7]

G cluster_cannizzaro Cannizzaro Disproportionation Start 2x 6-Chloropyrimidine- 4-carbaldehyde A (6-Chloropyrimidin-4-yl)methanol (Reduction Product) Start->A Strong Base (e.g., NaOH) B 6-Chloropyrimidine-4-carboxylic acid (Oxidation Product) Start->B Strong Base (e.g., NaOH)

Caption: Cannizzaro reaction yielding alcohol and carboxylic acid.

Q4: How can I design my experiment to minimize or prevent these decomposition pathways?

A4: The key to preventing decomposition is to carefully control the reaction parameters. The choice of base, solvent, temperature, and reaction time are all critical. Below is a summary of troubleshooting strategies based on the likely decomposition route.

ParameterRecommendation to Minimize DecompositionCausality & Rationale
Base Selection Use weaker, non-nucleophilic organic bases (e.g., Triethylamine, DIPEA) or mild inorganic bases (K₂CO₃, Cs₂CO₃, NaHCO₃). Avoid strong hydroxides (NaOH, KOH) and alkoxides.Strong bases significantly accelerate both hydrolysis and the Cannizzaro reaction. Weaker, sterically hindered bases are less likely to act as nucleophiles in SNAr and are less effective at promoting the Cannizzaro reaction.[8]
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower is beneficial.Decomposition reactions, like most chemical reactions, are temperature-dependent. Lowering the temperature will decrease the rate of hydrolysis and the Cannizzaro reaction more significantly than many desired synthetic transformations.[9]
Solvent Use anhydrous aprotic solvents (e.g., THF, DMF, DMSO, Acetonitrile). Ensure solvents are properly dried before use.Aprotic solvents prevent hydrolysis by eliminating water, which can act as a nucleophile. Even with non-aqueous bases, residual water can lead to the formation of hydroxides and initiate degradation.[9][10]
Reaction Time Monitor the reaction progress closely (e.g., by TLC or HPLC every 30-60 minutes). Work up the reaction immediately upon completion.Prolonged exposure to basic conditions, even mild ones, increases the likelihood of side reactions. Minimizing the reaction time limits the window for decomposition to occur.[9]
Reagent Addition If possible, add the base slowly or portion-wise to the reaction mixture.Slow addition helps to control any exotherms and prevents localized high concentrations of base, which can accelerate decomposition.
Protecting Groups For multi-step syntheses, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol).If the aldehyde is not required for the immediate transformation, protecting it removes the possibility of a Cannizzaro reaction and can reduce the electron-withdrawing effect on the ring, slightly decreasing the rate of hydrolysis.
Q5: What are the best analytical methods for monitoring the reaction and identifying the byproducts?

A5: A robust analytical strategy is crucial for successfully troubleshooting these reactions. A multi-pronged approach is recommended.

  • Thin-Layer Chromatography (TLC): The fastest method for qualitative, real-time reaction monitoring. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to resolve the starting material from the product and any major byproducts. It provides a quick visual cue for the consumption of starting material and the appearance of new spots.[8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the gold standard for quantitative analysis.[11] It allows you to accurately measure the percentage of remaining starting material, the yield of your desired product, and the formation of impurities over time. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown byproducts. By coupling the separation power of HPLC with the detection power of a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of each peak.[12] This data is invaluable for confirming the identity of the hydrolysis product (M-18.44) and the Cannizzaro products (alcohol: M+2; carboxylic acid: M+16).

Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by HPLC-UV

This protocol provides a framework for monitoring the progress of a reaction involving 6-Chloropyrimidine-4-carbaldehyde.

  • Prepare a Standard: Before starting the reaction, prepare a stock solution of your 6-Chloropyrimidine-4-carbaldehyde starting material at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile).

  • Set Up the Reaction: Assemble your reaction as planned.

  • Take a t=0 Sample: Immediately after all reagents have been added and mixed, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a pre-weighed vial containing a larger volume of a suitable diluent (e.g., 1 mL of Acetonitrile). The quench will stop the reaction in the sample.

  • Analyze: Inject the diluted sample, along with your standard, onto the HPLC system.

  • Repeat Sampling: Repeat steps 3-5 at regular intervals (e.g., every 30 minutes) throughout the course of the reaction.

  • Data Analysis: By comparing the peak area of the starting material in your samples to the standard and the t=0 sample, you can accurately track its consumption and determine the optimal reaction time to maximize product yield while minimizing byproduct formation.[13]

Caption: Workflow for quantitative reaction monitoring by HPLC.

References
  • G. A. D. et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Available at: [Link]

  • G. A. D. et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. Available at: [Link]

  • Figshare Collection. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Wikipedia. Available at: [Link]

  • PharmD Guru. (2025). Cannizzaro Reaction. PharmD Guru. Available at: [Link]

  • Google Patents. (1996). Process for the preparation of chloropyrimidines. US5525724A.
  • Purechemistry. (2023). Cannizzaro reaction mechanism and applications. Purechemistry. Available at: [Link]

  • Chemistry Steps. (2021). Cannizzaro Reaction. Chemistry Steps. Available at: [Link]

  • S. F. et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • F. Z. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • M. D. R. et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Available at: [Link]

  • Y. W. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • G. R. et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods 6.1 Biological Samples. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • K. S. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • N. A. Z. A. et al. (2022). Trace Level Quantification of Organophosphorus Pesticides from Fleshy Fruit Samples by Magnetic Solid-phase Extraction Using Fabric. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • G. M. et al. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. Available at: [Link]

  • Chem-Impex. (n.d.). 4-Amino-6-chloropyrimidine-5-carbaldehyde. Chem-Impex. Available at: [Link]

  • P. A. S. et al. (2012). Synthesis and Microbial Studies of Some Novel Schiff Base Containing Pyrimidine. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • K. A. S. et al. (1993). Research and development topics in Analytical Chemistry. RSC Publishing. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses. Available at: [Link]

  • S. C. et al. (n.d.). The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • M. D. R. et al. (2015). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available at: [Link]

Sources

Optimizing solvent selection for 6-Chloropyrimidine-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Escalation response, designed for researchers encountering specific yield or purity issues in the synthesis of 6-Chloropyrimidine-4-carbaldehyde .

Topic: Optimizing Solvent Selection & Troubleshooting Oxidation Protocols Ticket ID: PYR-OX-404 Escalation Level: Senior Application Scientist

Executive Summary: The Chemistry of the Problem

Synthesizing 6-Chloropyrimidine-4-carbaldehyde (Product B ) from 4-Chloro-6-methylpyrimidine (Precursor A ) is a classic "balancing act" in heterocyclic chemistry.

The primary challenge is the Riley Oxidation (using Selenium Dioxide,


). You must oxidize an activated methyl group without hydrolyzing the labile chlorine atom at the C6 position.
  • The Trap:

    
     oxidations typically require protic solvents (Acetic Acid, Water) to solubilize the oxidant and facilitate the intermediate decomposition.
    
  • The Risk: 6-Chloropyrimidines are highly susceptible to Nucleophilic Aromatic Substitution (

    
    )  (hydrolysis) under acidic, aqueous conditions at high temperatures, leading to the useless 6-hydroxy byproduct.
    

This guide provides the optimized solvent systems to navigate this stability vs. reactivity conflict.

Decision Matrix: Solvent Selection

Do not choose a solvent arbitrarily. Use this matrix based on your current experimental observation.

Observation / IssueRecommended Solvent SystemMechanism of ActionTrade-off
Standard Protocol 1,4-Dioxane (wet) Balances

solubility with moderate polarity; minimizes hydrolysis risk compared to AcOH.
Requires precise water control (see Protocol).
Cl-Hydrolysis (OH byproduct) Xylene / t-BuOOH Anhydrous route. Uses hydroperoxide to re-oxidize catalytic

. Eliminates water/acid hydrolysis path.
Slower reaction; requires higher temp (

).
Incomplete Conversion Pyridine / Water (10:1) Pyridine acts as a base/solvent to accelerate

activation without strong acid catalysis.
Foul odor; Pyridine removal is difficult during workup.
Over-oxidation (Acid formation) 1,4-Dioxane Non-acidic media reduces the potential for aldehyde

carboxylic acid oxidation.
Slower than Acetic Acid routes.

Visualizing the Pathway & Risks

The following diagram illustrates the competing pathways determined by solvent choice.

G Start 4-Chloro-6-methylpyrimidine SeO2 SeO2 Oxidation Start->SeO2 Path_AcOH Solvent: Acetic Acid/H2O (High Acidity) SeO2->Path_AcOH Fast Rate Path_Diox Solvent: 1,4-Dioxane (Neutral/Aprotic) SeO2->Path_Diox Controlled Rate Side_Hydrolysis BYPRODUCT: 6-Hydroxypyrimidine- 4-carbaldehyde Path_AcOH->Side_Hydrolysis Hydrolysis of Cl (Major Risk) Side_Acid BYPRODUCT: 6-Chloropyrimidine- 4-carboxylic acid Path_AcOH->Side_Acid Over-oxidation Prod_Aldehyde TARGET: 6-Chloropyrimidine- 4-carbaldehyde Path_Diox->Prod_Aldehyde Selective Formation

Caption: Solvent-dependent reaction pathways showing the high risk of hydrolysis in acidic media versus the selective pathway in neutral dioxane.

Troubleshooting & FAQs

Q1: I am using Acetic Acid as a solvent (standard Riley condition), but I am losing the Chlorine atom. Why?

A: Acetic acid is the "classic" solvent for


 oxidations because it forms selenious acid esters readily. However, 6-chloropyrimidines are electron-deficient. In hot acetic acid (often with trace water), the C6 position becomes highly electrophilic. Acetate or water acts as a nucleophile, displacing the chloride.
Solution:  Switch to 1,4-Dioxane . It is inert and allows for a reflux temperature (

) sufficient to drive the reaction without promoting

substitution.
Q2: My reaction in Dioxane is stalling (incomplete conversion). Can I add water?

A: Yes, but strictly controlled.


 often requires a trace of water to form the active species (

). Optimization: Add 2-5% (v/v) water to the Dioxane. Do not exceed 5%. This small amount activates the oxidant but is insufficient to drive the hydrolysis equilibrium significantly toward the hydroxy-pyrimidine.
Q3: How do I remove the Selenium sludge during workup?

A: The reduced selenium (


) forms a black, colloidal precipitate that clogs filters.
Protocol: 
  • Cool the reaction mixture to room temperature.

  • Add a filter aid (Celite® or Diatomaceous earth) directly to the reaction flask.

  • Filter through a pad of Celite packed in a sintered glass funnel.

  • Crucial: Wash the pad with hot Ethyl Acetate . The aldehyde product can adsorb to the selenium; hot solvent ensures maximum recovery.

Q4: I see a spot on TLC that corresponds to the Carboxylic Acid. How do I prevent over-oxidation?

A: Over-oxidation happens when the aldehyde hydrate forms and is further oxidized. This is promoted by water and high temperatures. Fix:

  • Ensure your solvent is dry (if using the anhydrous t-BuOOH method).

  • Stop the reaction immediately upon consumption of the starting material (monitor by HPLC/TLC every 30 mins after 2 hours).

  • Do not reflux overnight "just to be safe."

Optimized Experimental Protocol

Method: Selective Oxidation in Aqueous Dioxane

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-Chloro-6-methylpyrimidine (10.0 mmol, 1.28 g) and 1,4-Dioxane (50 mL).

  • Oxidant: Add Selenium Dioxide (

    
    ) (11.0 mmol, 1.22 g, 1.1 equiv).
    
    • Note: Use finely powdered

      
       for better dissolution.
      
  • Activation: Add Water (1.0 mL).

  • Reaction: Heat to reflux (

    
    ) with vigorous stirring.
    
    • Monitoring: Check TLC (Hexane:EtOAc 3:1) after 2 hours. The product usually appears as a distinct spot lower than the starting material.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a Celite pad to remove black Selenium solids.

    • Wash the pad with Ethyl Acetate (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure.[3]

    • Purification: The residue is often pure enough for subsequent steps. If not, recrystallize from Heptane/EtOAc or perform flash chromatography (Silica, 0-20% EtOAc in Hexane).

References

  • Riley Oxidation Mechanism: Trachtenberg, E. N. "Selenium Dioxide Oxidation."[4][5] Oxidation, Vol 1, Marcel Dekker, New York, 1969.

  • Pyrimidine Reactivity & Hydrolysis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard text on chloropyrimidine lability).
  • Solvent Effects in SeO2 Oxidation: K. B. Sharpless et al., "Selenium dioxide oxidation of olefins. Evidence for the intervention of allylic selenium esters," Journal of the American Chemical Society, 1977.

  • Anhydrous Oxidation Variant: Umbreit, M. A., & Sharpless, K. B. "Allylic oxidation of olefins by catalytic selenium dioxide in the presence of tert-butyl hydroperoxide." Journal of the American Chemical Society, 1977.[6]

Sources

Technical Support Center: Condensation Reactions of 6-Chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic chemistry of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of condensation reactions involving 6-Chloropyrimidine-4-carbaldehyde. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common theoretical and practical questions that arise when working with 6-Chloropyrimidine-4-carbaldehyde.

Q1: What is the primary challenge when performing condensation reactions with 6-Chloropyrimidine-4-carbaldehyde?

The principal challenge lies in the inherent reactivity of the aldehyde itself. 6-Chloropyrimidine-4-carbaldehyde lacks α-hydrogens (protons on the carbon adjacent to the aldehyde group). In the presence of a strong base, aldehydes without α-hydrogens are highly susceptible to a disproportionation side reaction known as the Cannizzaro reaction.[1][2] This reaction competes directly with the desired condensation pathway, often leading to significantly reduced yields of the target molecule.

Q2: What is the Cannizzaro reaction and why is it problematic here?

The Cannizzaro reaction is a base-induced redox reaction where two molecules of a non-enolizable aldehyde are converted into a primary alcohol and a carboxylic acid.[1][3] In this specific case, one molecule of 6-Chloropyrimidine-4-carbaldehyde would be reduced to (6-chloropyrimidin-4-yl)methanol, while a second molecule is oxidized to 6-chloropyrimidine-4-carboxylic acid. This not only consumes your starting material but also complicates the purification process due to the formation of polar byproducts.

Q3: My desired reaction is a Knoevenagel condensation. How does it compete with the Cannizzaro reaction?

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base to form a C=C bond.[4][5][6] The key difference in mechanism lies in the initial step. The Knoevenagel reaction requires the base to deprotonate the active methylene compound, creating a nucleophile that attacks the aldehyde.[7] The Cannizzaro reaction is initiated by the direct attack of a hydroxide ion (or other strong base) on the aldehyde's carbonyl carbon.[1] Therefore, the choice of base and reaction conditions directly influences which pathway is favored.

Q4: Besides the Cannizzaro reaction, are there other side reactions to consider?

Yes. When performing a Knoevenagel-type condensation, the active methylene compound can sometimes undergo self-condensation, especially if it is prone to deprotonation and subsequent reaction with itself.[8] Another potential issue is polymerization or degradation of the starting aldehyde or product under harsh conditions (e.g., high temperatures or very strong bases), given the electron-deficient nature of the pyrimidine ring.

Troubleshooting Guide: Minimizing Unwanted Side Reactions

This section provides actionable strategies to address specific problems encountered during the condensation of 6-Chloropyrimidine-4-carbaldehyde.

Problem 1: My reaction yields are low, and I'm isolating significant amounts of (6-chloropyrimidin-4-yl)methanol and 6-chloropyrimidine-4-carboxylic acid.

  • Diagnosis: The Cannizzaro reaction is the dominant pathway. This is typically caused by using a base that is too strong or a temperature that is too high.

  • Core Concept: To favor the Knoevenagel condensation, you must use a base that is strong enough to deprotonate the active methylene compound but not so strong that it readily attacks the aldehyde carbonyl carbon.[5]

  • Mitigation Strategies:

    • Change the Base: Switch from strong bases like NaOH or KOH to weaker amine bases. Piperidine, pyridine, or triethylamine are classic choices for promoting Knoevenagel condensations while minimizing the Cannizzaro reaction.[4]

    • Lower the Temperature: The Cannizzaro reaction often has a higher activation energy than the Knoevenagel condensation. Running the reaction at room temperature or even 0 °C can significantly suppress the rate of this side reaction.

    • Use a Co-catalyst with a Mild Base: The Doebner modification of the Knoevenagel reaction uses pyridine as the solvent and a catalytic amount of piperidine. This combination is highly effective for promoting the desired condensation while avoiding the Cannizzaro pathway.[5][9]

BaseStrengthPrimary Use/OutcomeRecommendation for This System
NaOH, KOHStrongPromotes Cannizzaro reaction in non-enolizable aldehydes.[1][2]Avoid
PiperidineMildClassic catalyst for Knoevenagel condensation.[4][7]Recommended (Catalytic)
PyridineMildOften used as a solvent and mild base, particularly in the Doebner modification.[5]Recommended (Solvent/Base)
Triethylamine (TEA)MildCommon organic base for promoting condensations.Good Alternative

Problem 2: The reaction is clean, but very slow or stalls completely.

  • Diagnosis: The chosen base may be too weak to efficiently deprotonate the active methylene compound, or the reaction temperature is too low.

  • Mitigation Strategies:

    • Slightly Increase Temperature: While high heat should be avoided, gently warming the reaction to 40-50 °C can increase the rate without significantly promoting the Cannizzaro reaction, especially when using a mild base. Monitor progress closely by Thin Layer Chromatography (TLC).

    • Add a Lewis Acid Co-catalyst: In some systems, Lewis acids like ZnCl₂ or FeCl₃ can activate the aldehyde carbonyl, making it more susceptible to attack by the enolate from the active methylene compound, even under very mild basic conditions.[8]

    • Solvent Choice: The solvent can significantly impact reaction efficiency. Aprotic polar solvents like DMF or DMSO can sometimes accelerate the rate, but protic solvents like ethanol are also commonly and effectively used.[8][10]

Problem 3: I am forming a complex mixture of products, and purification is difficult.

  • Diagnosis: This could be a combination of several side reactions, including the Cannizzaro reaction, self-condensation of your coupling partner, and potential degradation.

  • Mitigation Strategies:

    • Control Stoichiometry and Addition Rate: Add the active methylene compound slowly to a mixture of the aldehyde and the catalyst.[8] This maintains a low concentration of the enolate at any given time, reducing the chance of self-condensation. Using a slight excess (1.1-1.2 equivalents) of the active methylene partner can also help drive the reaction to completion.

    • Ensure Purity of Starting Materials: Impurities in the 6-Chloropyrimidine-4-carbaldehyde can lead to unknown side products. Purify the aldehyde by recrystallization or chromatography before use if its purity is in doubt.

Visualizing the Reaction Pathways

To effectively control the reaction outcome, it is crucial to visualize the competing chemical pathways.

G cluster_desired Desired Pathway: Knoevenagel Condensation cluster_side Side Reaction: Cannizzaro Aldehyde 6-Chloropyrimidine- 4-carbaldehyde Enolate Enolate Intermediate Tetrahedral Tetrahedral Intermediate Aldehyde->Tetrahedral + Strong Base (e.g., NaOH) ActiveMethylene Active Methylene Compound (R-CH2-Z) ActiveMethylene->Enolate + Mild Base (e.g., Piperidine) DesiredProduct α,β-Unsaturated Product Enolate->DesiredProduct Nucleophilic Attack & Dehydration Hydride Hydride Transfer Tetrahedral->Hydride Collapse Alcohol Primary Alcohol Hydride->Alcohol Reduction CarboxylicAcid Carboxylic Acid Hydride->CarboxylicAcid Oxidation

Caption: Competing Knoevenagel (desired) and Cannizzaro (side reaction) pathways.

General Experimental Protocol: Knoevenagel Condensation

This protocol is a starting point and should be optimized for your specific active methylene compound.

Materials:

  • 6-Chloropyrimidine-4-carbaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., diethyl malonate, malononitrile) (1.1 eq)

  • Piperidine (0.1 eq)

  • Anhydrous Ethanol or Pyridine (as solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Chloropyrimidine-4-carbaldehyde and the chosen solvent (e.g., ethanol).

  • Add the active methylene compound to the flask.

  • Add the catalytic amount of piperidine to the mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The disappearance of the aldehyde spot indicates reaction progression.

  • If the reaction is slow, gently heat the mixture to reflux and continue to monitor by TLC until the starting aldehyde is consumed (typically 2-6 hours).[8]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by filtration. If not, reduce the solvent volume under reduced pressure.

  • Add cold water to the reaction mixture to precipitate the crude product. Stir, collect the solid by filtration, wash with water, and air dry.[8]

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[8][10]

Troubleshooting Workflow

Use this workflow to systematically diagnose and solve issues in your experiment.

G Start Start Experiment Monitor Monitor by TLC Start->Monitor Analysis Analyze Product Mixture (NMR, LCMS) Monitor->Analysis Reaction Complete Problem Identify Primary Issue Analysis->Problem Cannizzaro Cannizzaro Products Dominant? Problem->Cannizzaro Slow Reaction Slow or Stalled? Problem->Slow Complex Complex Mixture? Problem->Complex Success High Yield of Desired Product Cannizzaro->Slow No Sol_Base Switch to Milder Base (e.g., Piperidine) Cannizzaro->Sol_Base Yes Sol_Temp_Low Lower Reaction Temp Cannizzaro->Sol_Temp_Low Slow->Complex No Sol_Temp_High Gently Increase Temp (40-50 °C) Slow->Sol_Temp_High Yes Complex->Success No Sol_Add Use Slow Addition of Active Methylene Cmpd. Complex->Sol_Add Yes Sol_Purity Check Starting Material Purity Complex->Sol_Purity Sol_Base->Start Re-run Sol_Temp_Low->Start Re-run Sol_Temp_High->Start Re-run Sol_Add->Start Re-run Sol_Purity->Start Re-run

Caption: A systematic workflow for troubleshooting common condensation reaction issues.

References

  • Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI.
  • Knoevenagel Condensation.
  • Optimization of the condensation conditions. a - ResearchGate.
  • Knoevenagel condensation - Wikipedia.
  • Knoevenagel Condensation - Alfa Chemistry.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar.
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal.
  • Cannizzaro Reaction - Alfa Chemistry.
  • Cannizzaro reaction - Wikipedia.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - MDPI.
  • Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines - ResearchGate.
  • Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde.
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction - Pharmaguideline.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI.
  • Organic Chemistry: Condensation Reactions - LabXchange.
  • Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine.
  • Cannizzaro Reaction - Organic Chemistry Portal.
  • Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs - Allen.

Sources

Technical Support Center: Handling Hygroscopic Pyrimidine Aldehyde Derivatives

[1]

Case ID: PYR-ALD-HYG-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide Scope: 2-, 4-, and 5-Pyrimidinecarboxaldehydes and related derivatives.[1]

Executive Summary: The "Water Magnet" Phenomenon

Researchers often report that pyrimidine aldehydes "disappear" or "decompose" during storage. In 90% of cases, the molecule has not decomposed; it has hydrated .

Pyrimidine rings are profoundly electron-deficient (π-deficient).[1] This electron withdrawal activates the exocyclic aldehyde carbonyl group, making it highly susceptible to nucleophilic attack by atmospheric moisture. The result is the formation of a gem-diol (hydrate) .[2] Unlike typical aromatic aldehydes (e.g., benzaldehyde), this hydration equilibrium for pyrimidines strongly favors the hydrate form in the presence of water, leading to changes in physical state, melting point depression, and confusing NMR spectra.

This guide provides the protocols to prevent, detect, and reverse this hydration.

Part 1: The Mechanism (Why is this happening?)

The two nitrogen atoms in the pyrimidine ring pull electron density away from the carbonyl carbon. This makes the carbonyl carbon highly electrophilic. When exposed to humid air, water acts as a nucleophile, attacking the carbonyl to form a stable gem-diol.[2]

Diagram 1: Hydration Equilibrium Mechanism

HydrationMechanismAldehydePyrimidine Aldehyde(Reactive Carbonyl)TSNucleophilic Attack(Transition State)Aldehyde->TS High ElectrophilicityWater+ H₂O(Atmospheric Moisture)Water->TSGemDiolGem-Diol (Hydrate)(Stable Solid/Oil)TS->GemDiol Reversible EquilibriumGemDiol->Aldehyde Heat / Vacuum / Azeotrope

Caption: The reversible hydration of pyrimidine aldehydes. Note that for electron-deficient heterocycles, the equilibrium often lies to the right (hydrate) under ambient conditions.

Part 2: Storage & Prevention (FAQs)

Q: I bought 5-pyrimidinecarboxaldehyde as a solid, but it turned into a gummy oil after a week. Is it ruined? A: Likely not. It has absorbed water. The hydrate often has a lower melting point or exists as a supercooled liquid (oil) compared to the crystalline aldehyde.

  • Immediate Action: Do not discard. See Part 4 for drying protocols.

  • Prevention: These compounds must be stored under an inert atmosphere (Argon/Nitrogen).[3] Parafilm is insufficient for long-term storage; use heat-sealed foil bags or store in a desiccator/glovebox.[1]

Q: Can I store these in the fridge? A: Yes, but with a critical caveat .

  • Risk: Storing at -20°C or 4°C is good for chemical stability, but if you open the cold vial in a warm, humid lab, condensation will immediately form inside, accelerating hydration.

  • Protocol: Allow the vial to warm to room temperature inside a desiccator before opening.

Q: What is the best packaging? A: Glass vials with Teflon-lined caps, further sealed with electrical tape or Parafilm, and placed inside a secondary container with active desiccant (e.g., Drierite or molecular sieves).

Part 3: Analytical Characterization (The "Ghost" Peak)

The most common support ticket we receive involves "impure" NMR spectra.

Q: My 1H NMR shows no aldehyde peak at ~10 ppm. Instead, I see a broad singlet at ~6.0-6.5 ppm.[1] Is this a byproduct? A: That is the methine proton of the gem-diol (CH(OH)₂) .[4]

  • Solvent Effect: In D₂O or CD₃OD, the hydrate form is stabilized. The aldehyde peak (CHO) will vanish or diminish, replaced by the hydrate peak.

  • The Fix: Run the NMR in DMSO-d₆ or CDCl₃ (dried over sieves). DMSO acts as a hydrogen-bond acceptor and typically shifts the equilibrium back toward the free aldehyde, revealing the correct spectrum.

Data Table 1: NMR Diagnostic Shifts
FeatureFree Aldehyde (Desired)Gem-Diol Hydrate (Wet)
Solvent DMSO-d₆ / Dry CDCl₃D₂O / Wet CDCl₃
Diagnostic Signal Sharp singletBroad singlet
Chemical Shift (δ) 9.8 – 10.2 ppm 6.0 – 6.8 ppm
Integration 1H1H (Methine) + Variable OH
Interpretation Pure MaterialHydrated (Reversible)

Part 4: Recovery & Purification (Troubleshooting)

If your material is wet, you must dehydrate it before using it in stoichiometry-sensitive reactions (e.g., Wittig, Grignard).

Workflow: Drying Pyrimidine Aldehydes

Scenario: You have 5g of sticky, hydrated pyrimidine aldehyde.

Method A: Azeotropic Distillation (Recommended for >1g) [4]

  • Dissolve the material in Toluene (approx. 10 mL per gram).

  • Attach a Dean-Stark trap or simply reflux under a stream of Nitrogen.[1]

  • Reflux for 1-2 hours. The water-toluene azeotrope boils at 85°C, removing the water.

  • Concentrate the solvent in vacuo (rotavap) using a high-vacuum pump to remove traces of toluene.

  • Result: The oil should resolidify into the crystalline aldehyde.

Method B: Molecular Sieves (Recommended for <1g or Solutions) [4]

  • Dissolve the material in dry DCM or THF.

  • Add activated 4Å Molecular Sieves (approx. 200% weight of substrate).

  • Let stand for 4-12 hours under Argon.

  • Filter under an inert atmosphere.

  • Evaporate solvent.[5]

Diagram 2: Decision Tree for Handling

HandlingWorkflowStartStart: Pyrimidine Aldehyde SampleCheckStateVisual Inspection:Is it oily or clumping?Start->CheckStateNMRRun 1H NMR in DMSO-d6CheckState->NMRDecisionIs CHO peak (>9.8 ppm) present?NMR->DecisionYesMaterial is Pure.Proceed to Synthesis.Decision->YesYesNoMaterial is Hydrated.Decision->NoNo / Shifted PeakDryingPerform Azeotropic Drying(Toluene Reflux)No->DryingRetestRetest NMRDrying->RetestRetest->Decision

Caption: Step-by-step workflow for diagnosing and treating hydrated samples.

Part 5: Synthesis Tips (The "Action" Phase)

Q: I am running a reductive amination. Does the hydrate matter? A: Generally, no . Reductive amination proceeds through an imine/iminium intermediate. The amine nucleophile is stronger than water and will displace the hydroxyl groups of the gem-diol to form the imine, releasing water in the process. You can often use the hydrate directly if you adjust the molecular weight calculation.

Q: I am running a Wittig reaction. Does the hydrate matter? A: Yes, critically. The water in the hydrate will quench your ylide (phosphonium salt + base). You must dehydrate the aldehyde (Method A above) before adding it to the Wittig reagent.

References

  • Fisher Scientific. (2013).[4][6] Safety Data Sheet: 5-Pyrimidinecarboxaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2010). Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation. PMC. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: Pyrimidine-5-carboxaldehyde. Retrieved from

  • ChemicalBook. (2025).[4] 1H NMR Spectrum of 2-Pyridinecarboxaldehyde (Analogous Shift Data). Retrieved from

  • BenchChem. (2025).[4][3] Troubleshooting Guide: The Biginelli and Pinner Reactions. Retrieved from

Technical Support Center: Stability of 6-Chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and process chemists working with 6-Chloropyrimidine-4-carbaldehyde . It moves beyond standard safety data sheets to address the specific, often unreported chemical instabilities that lead to experimental failure in DMSO and DMF.

Introduction: The Stability Paradox

6-Chloropyrimidine-4-carbaldehyde is a "privileged scaffold" in drug discovery due to its dual reactivity: the electrophilic aldehyde (C4) and the susceptible leaving group (Cl at C6). However, this high reactivity creates a stability paradox. The solvents required to dissolve it (DMSO and DMF) often act as reagents, leading to "silent" degradation that complicates NMR interpretation and lowers reaction yields.

This guide details the mechanistic root causes of these failures and provides self-validating protocols to prevent them.

Module 1: The Chemistry of Instability (Root Cause Analysis)

The DMF Trap: Nucleophilic Attack

DMF is not an inert solvent for this compound. Upon storage or heating, DMF decomposes into dimethylamine (DMA) and carbon monoxide/formic acid.

  • The Mechanism: 6-Chloropyrimidines are highly electron-deficient. The generated DMA is a strong nucleophile that attacks the C6 position, displacing the chloride via Nucleophilic Aromatic Substitution (

    
    ).
    
  • Result: You unknowingly synthesize 6-(dimethylamino)pyrimidine-4-carbaldehyde before your actual reaction begins.

The DMSO Mirage: Aldehyde Hydration

DMSO is hygroscopic.[1] Even "anhydrous" DMSO absorbs atmospheric water rapidly.

  • The Mechanism: The electron-withdrawing pyrimidine ring makes the C4-aldehyde highly electrophilic. In the presence of water, it rapidly forms a gem-diol (hydrate) .

  • Result: The aldehyde proton signal disappears in NMR, leading to false assumptions that the compound has degraded or oxidized, when it has merely hydrated.

Visualization of Degradation Pathways

DegradationPathways cluster_DMF DMF Instability (Irreversible) cluster_DMSO DMSO Instability (Reversible) Compound 6-Chloropyrimidine- 4-carbaldehyde DMA Dimethylamine (Nucleophile) Compound->DMA Susceptible to Water Absorbed H2O Compound->Water Reacts with DMF_Decomp DMF Decomposition (Heat/Time) DMF_Decomp->DMA Generates SNAr_Prod Product A: 6-(Dimethylamino) substitution DMA->SNAr_Prod SNAr Reaction (Fast at >40°C) Hydrate Product B: Gem-diol (Hydrate) Water->Hydrate Equilibrium (Fast) Acid Product C: Carboxylic Acid (Oxidation) Hydrate->Acid Slow Oxidation

Figure 1: Mechanistic pathways of degradation. Red paths denote irreversible chemical changes (DMF); Green paths denote reversible hydration (DMSO).

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues based on analytical data.

SymptomDetected ByProbable CauseVerification Step
New peak at +9 Da (approx) LC-MS

by Dimethylamine.
Cl (35.5) replaced by NMe₂ (44). Net mass shift ~ +8.6 Da.
Check solvent age. If DMF was used, this is the culprit.
Loss of CHO signal (~10 ppm) ¹H NMRHydration (Gem-diol). The aldehyde proton shifts to a broad OH signal or upfield CH.Add a drop of D₂O. If the species is stable but CHO is gone, it's likely the hydrate.
New peak at +16 Da LC-MSOxidation. Conversion to 6-chloropyrimidine-4-carboxylic acid.Check if solution was exposed to air/light for >24h.
Yellowing of Solution VisualPolymerization/Decomposition. Pyrimidines can polymerize under basic conditions (amine impurities).Check pH. If basic, degradation is accelerated.[2]
FAQ: specific Scenarios

Q: My NMR in DMSO-d6 shows no aldehyde peak, but the mass spec is correct. Is my compound bad? A: Likely not. The electron-deficient pyrimidine ring drives the equilibrium toward the gem-diol (hydrate) in wet DMSO.

  • Fix: Dry the solid thoroughly. Use a fresh ampoule of DMSO-d6. Alternatively, run NMR in CDCl₃ or Acetone-d6 (if soluble) to see the aldehyde peak return.

Q: Can I heat this reaction to 80°C in DMF? A: High Risk. At 80°C, the rate of DMF hydrolysis to dimethylamine increases significantly. The


 displacement of the chlorine will compete with your desired reaction.
  • Fix: Use DMAc (Dimethylacetamide) or NMP if thermal stability is required, though they also have risks. The best alternative is Acetonitrile or 1,4-Dioxane if solubility permits.

Module 3: Best Practice Protocols

Protocol A: The "4-Hour Rule" for Solution Preparation

Rationale: In solution, the high reactivity of the C4-aldehyde and C6-chloride leads to accelerated degradation compared to the solid state.

  • Solvent Choice:

    • Preferred: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

    • Acceptable: Anhydrous DMSO (use immediately).

    • Avoid: DMF (unless fresh and kept < 0°C).

  • Preparation: Prepare solutions immediately before use. Do not store stock solutions of this compound in DMF/DMSO at room temperature.

  • Inert Atmosphere: Purge all headspace with Argon/Nitrogen. Oxygen accelerates the oxidation of the aldehyde to the carboxylic acid.

Protocol B: Removing Hydrates for Accurate Yield Calculation

Rationale: If you weighed the compound after storage in a fridge (where moisture condenses), you are likely weighing water weight (hydrate), throwing off stoichiometry.

  • Dissolve the compound in Toluene or DCM .

  • Add anhydrous MgSO₄ or Na₂SO₄ and stir for 15 minutes.

  • Filter and concentrate 6-chloropyrimidine-4-carbaldehyde in vacuo.

  • Azeotrope: If water persists, add toluene and rotary evaporate 3x to pull off water via azeotrope.

  • Store under Argon at -20°C.

Protocol C: Solvent Compatibility Decision Tree

SolventSelection Start Select Solvent for 6-Cl-Pyrimidine-4-CHO TempCheck Reaction Temp > 40°C? Start->TempCheck SolubilityCheck Is it soluble in MeCN or DCM? TempCheck->SolubilityCheck No DMFCheck Avoid DMF. Use DMAc or NMP (Fresh/Dry Only) TempCheck->DMFCheck Yes MeCN Use Acetonitrile (MeCN) (Best Stability) SolubilityCheck->MeCN Yes DMSOCheck Use DMSO (Watch for Hydration) SolubilityCheck->DMSOCheck No

Figure 2: Decision logic for minimizing solvent-induced degradation.

References

  • DMF Decomposition & Reactivity

    • Ju, L., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation. PMC. Link

    • Organic Syntheses.[1][3][4] Pyrimidine, 2-dimethylamino-. (Demonstrates reactivity of chloropyrimidines with dimethylamine). Link

  • Aldehyde Hydration in DMSO

    • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde. Journal of Organic Chemistry. Link

    • Oreate AI. (2026).[5] Understanding Aldehyde Hydrate: Insights From NMR Studies. Link

  • Compound Stability Data

    • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO. J Biomol Screen. (General stability of libraries in DMSO). Link

    • BenchChem.[6] Technical Guide on 4-Amino-2,6-dichloropyrimidine. (Analogous chloropyrimidine stability data). Link

Sources

Overcoming steric hindrance in 6-Chloropyrimidine-4-carbaldehyde derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-6CL-CHO-STERIC Status: Active Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Scaffold Paradox

You are working with 6-Chloropyrimidine-4-carbaldehyde (CAS: 933702-16-0). This scaffold presents a unique "push-pull" challenge in medicinal chemistry.

  • Electronic Activation: The pyrimidine ring is electron-deficient, theoretically activating both the C4-aldehyde (towards nucleophilic attack) and the C6-chloride (towards

    
    ).
    
  • The Problem (Steric/Electronic): While electronically activated, the N3-nitrogen creates lone-pair repulsion adjacent to the aldehyde, and the N1-nitrogen shields the C6 position. When you attempt to derivatize these positions with sterically demanding nucleophiles (e.g., tert-butyl amines, ortho-substituted anilines), standard pathways fail.

This guide provides "Force-Multiplication" protocols to overcome these specific kinetic barriers.

Module 1: The Aldehyde Interface (C4)

Issue: “I am trying to perform a reductive amination with a bulky amine, but the imine intermediate will not form, or the yield is negligible.”

Root Cause Analysis

Standard reductive amination (using NaBH(OAc)₃/AcOH) relies on the equilibrium formation of an imine. With sterically hindered amines (e.g., tert-butylamine, 2,6-dimethylaniline), the equilibrium heavily favors the starting materials due to:

  • Steric Clash: The incoming bulky amine clashes with the pyrimidine ring hydrogens and the N3 lone pair.

  • Hydration: The electron-deficient aldehyde prefers to form a stable hydrate (gem-diol) in the presence of trace water, sequestering the aldehyde from the amine.

The Solution: Titanium(IV) Isopropoxide Protocol

To force this reaction, you must use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1] It acts as a dual-function Lewis acid catalyst and a water scavenger, driving the equilibrium toward the imine species irreversibly.

Protocol A: Ti(OiPr)₄-Mediated Reductive Amination

Applicability: Sterically hindered primary/secondary amines.

Reagents:

  • Substrate: 6-Chloropyrimidine-4-carbaldehyde (1.0 equiv)

  • Amine: Bulky amine (1.1 – 1.2 equiv)

  • Catalyst: Ti(OiPr)₄ (1.5 – 2.0 equiv)

  • Reductant: NaBH₄ (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step:

  • Complexation (Critical): In a flame-dried flask under Argon, dissolve the aldehyde and the bulky amine in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)₄ dropwise. The solution often changes color (yellow/orange) indicating the formation of the titanium-hemiaminal species.

  • Forcing Conditions: Stir at room temperature for 6–12 hours. Note: If the amine is extremely hindered (e.g., t-butyl), heat to 40–50°C.

  • Reduction: Cool to 0°C. Add NaBH₄ (solid) in portions. Then add MeOH (1 mL per mmol) dropwise to solubilize the borohydride. Stir for 2 hours at room temperature.

  • Quench (The "White Paste" Trap): Quench with 1N NaOH or water. A thick white precipitate (

    
    ) will form.
    
    • Troubleshooting: Do not try to extract immediately. Dilute with EtOAc and filter through a Celite pad to remove the titanium salts. Then perform the aqueous workup.[2][3]

Why this works: The Titanium coordinates to the carbonyl oxygen, increasing electrophilicity, while simultaneously trapping the water produced during condensation, effectively "pumping" the reaction uphill against the steric gradient.

Module 2: The Chloride Interface (C6)

Issue: “Standard


 conditions (Heat/Base) fail to displace the chlorine when using hindered nucleophiles, or I see decomposition of the aldehyde.”
Root Cause Analysis

While 6-chloropyrimidines are generally reactive in Nucleophilic Aromatic Substitution (


), the reaction proceeds via a Meisenheimer complex .
  • Steric Block: Bulky nucleophiles destabilize this transition state.

  • Aldehyde Instability: High heat (>80°C) and strong bases (required for difficult

    
    ) often degrade the sensitive C4-aldehyde (Cannizzaro disproportionation or polymerization).
    
The Solution: Buchwald-Hartwig Cross-Coupling

Switch from an electronic-driven mechanism (


) to a metal-catalyzed mechanism. Palladium catalysis is less sensitive to the nucleophile's steric bulk than the 

transition state.
Protocol B: Low-Temperature Buchwald Coupling

Applicability: Coupling bulky amines to C6 without destroying the C4-aldehyde.

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos or BrettPhos (10 mol%).

    • Note: BrettPhos is superior for primary bulky amines; Xantphos is robust for general use.

  • Base: Cs₂CO₃ (2.0 equiv). Avoid strong alkoxides like NaOtBu which will attack the aldehyde.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step:

  • Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen kills the active Pd(0) species.

  • Loading: Add Pd(OAc)₂, Ligand, Cs₂CO₃, and the 6-chloropyrimidine-4-carbaldehyde to the vial.

  • Addition: Add the bulky amine.

  • Cycle: Heat to 80°C (lower than typical

    
     temps). Monitor by LCMS.
    
  • Workup: Filter through silica to remove Pd residues.

Module 3: Strategic Sequencing (The "Order of Operations")

Question: Which reaction should I do first? The Aldehyde (C4) or the Chloride (C6)?

Recommendation: Derivatize the Aldehyde (C4) First.

Scientific Rationale:

  • Electronic Deactivation: If you substitute the C6-Cl with an amine first, the pyrimidine ring becomes electron-rich (due to the amine's electron donation). This deactivates the C4-aldehyde toward nucleophilic attack, making the subsequent reductive amination even harder.

  • Chemoselectivity: The reductive amination conditions (Protocol A, NaBH₄) generally leave the aryl chloride intact. Conversely, Pd-catalysis (Protocol B) can sometimes be incompatible with free aldehydes (competitive oxidation or ligand interference).

Visual Troubleshooting Guide

The following logic flow helps you select the correct protocol based on your specific steric constraints.

DerivatizationLogic Start Start: 6-Chloropyrimidine-4-carbaldehyde Decision1 Target: Which position? Start->Decision1 Aldehyde C4-Aldehyde Derivatization Decision1->Aldehyde Aldehyde First (Recommended) Chloride C6-Chloride Substitution Decision1->Chloride Chloride First (Deactivates Ring) AmineType Is the Amine Bulky? (e.g., t-Butyl, Ortho-subst.) Aldehyde->AmineType Standard Standard Reductive Amination (NaBH(OAc)3 / AcOH) AmineType->Standard No (Linear aliphatic) Titanium Protocol A: Ti(OiPr)4 Mediated (Force Condensation) AmineType->Titanium Yes (Steric Block) NuType Is Nucleophile Bulky? Chloride->NuType SNAr Standard SNAr (DIEA / Heat) NuType->SNAr No Buchwald Protocol B: Buchwald-Hartwig (Pd-Cat / Cs2CO3) NuType->Buchwald Yes

Caption: Decision matrix for selecting the appropriate "Force-Multiplication" protocol based on steric demands at C4 and C6 positions.

Comparison of Methods

FeatureStandard Reductive AminationTi(OiPr)₄ Protocol (Recommended)
Reagents NaBH(OAc)₃, AcOHTi(OiPr)₄, NaBH₄
Mechanism Equilibrium-dependent imine formationIrreversible water trapping / Lewis Acid activation
Steric Tolerance Low (Fails with t-butyl/ortho-subst)High (Forces crowded imines)
Water Sensitivity High (Hydrate formation)Low (Ti scavenges water)
Workup Simple extractionRequires filtration of TiO₂ salts

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 1990.[4] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[3] Journal of the Chemical Society, Perkin Transactions 1, 1998. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates." Journal of Medicinal Chemistry, 2011. Link

Disclaimer: This guide assumes standard laboratory safety practices. 6-chloropyrimidine-4-carbaldehyde is a skin sensitizer and lachrymator. All reactions involving Titanium(IV) Isopropoxide should be performed in a fume hood due to the release of isopropanol.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 6-Chloropyrimidine-4-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out for its ability to provide detailed information about molecular structure. For substituted pyrimidines like 6-chloropyrimidine-4-carbaldehyde, a versatile building block in medicinal chemistry, a thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and the rational design of new chemical entities.

This guide will delve into the intricacies of the ¹H NMR spectrum of 6-chloropyrimidine-4-carbaldehyde, offering a detailed analysis of its key features. Furthermore, we will present a comparative analysis with other heterocyclic aldehydes to highlight the influence of substituent effects on chemical shifts and coupling constants. Finally, a comprehensive, step-by-step protocol for sample preparation and data acquisition is provided to ensure high-quality, reproducible results.

Analysis of the ¹H NMR Spectrum of 6-Chloropyrimidine-4-carbaldehyde

The ¹H NMR spectrum of 6-chloropyrimidine-4-carbaldehyde is characterized by three distinct signals corresponding to the three protons in the molecule: the aldehyde proton and the two protons on the pyrimidine ring.

  • Aldehyde Proton (H-4): The proton of the carbaldehyde group is typically the most deshielded proton in the spectrum, appearing at a chemical shift (δ) of approximately 9.9 to 10.1 ppm.[1][2][3][4] This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. This signal is expected to be a singlet, as there are no adjacent protons to couple with.

  • Pyrimidine Ring Protons (H-2 and H-5): The pyrimidine ring contains two protons at positions 2 and 5.

    • H-2: This proton is adjacent to two nitrogen atoms, which are strongly electron-withdrawing. Consequently, H-2 is expected to be significantly deshielded, with a chemical shift in the range of 9.0 to 9.3 ppm. It will appear as a singlet due to the absence of neighboring protons.

    • H-5: This proton is situated between the chlorine atom and the carbaldehyde group. Both substituents are electron-withdrawing, leading to a downfield shift. The H-5 proton is expected to resonate at approximately 8.0 to 8.3 ppm. It will also appear as a singlet.

The relative positions of these signals are influenced by the electronic environment of each proton. The diagram below illustrates the structure of 6-chloropyrimidine-4-carbaldehyde and the through-bond relationships that influence the ¹H NMR spectrum.

Caption: Molecular structure of 6-Chloropyrimidine-4-carbaldehyde.

Comparative Analysis with Other Heterocyclic Aldehydes

To better understand the spectral features of 6-chloropyrimidine-4-carbaldehyde, it is instructive to compare its ¹H NMR data with those of other structurally related heterocyclic aldehydes. This comparison highlights the impact of the heteroatoms and substituents on the chemical shifts of the aldehyde and ring protons.

CompoundAldehyde Proton (δ, ppm)Ring Proton(s) (δ, ppm)Solvent
6-Chloropyrimidine-4-carbaldehyde ~9.9 - 10.1H-2: ~9.0 - 9.3H-5: ~8.0 - 8.3CDCl₃
2-Chloropyrimidine-4-carbaldehyde 10.09H-5: 7.96H-6: 8.80CDCl₃[5][6]
4-Pyridinecarboxaldehyde 10.11H-2,6: 8.899H-3,5: 7.724CDCl₃[7][8]
2-Pyridinecarboxaldehyde 10.09H-6: 8.80H-3: 7.96H-4: 7.88H-5: 7.541CDCl₃[9]

Key Observations:

  • The aldehyde proton chemical shift remains relatively consistent across these compounds, appearing in the highly deshielded region of 10.0-10.1 ppm. This indicates that the immediate electronic environment of the aldehyde group is similar.

  • The positions of the ring protons are highly dependent on the location and nature of the heteroatoms and substituents. For instance, the protons on the pyridine ring in 4-pyridinecarboxaldehyde are more shielded than the H-2 proton of 6-chloropyrimidine-4-carbaldehyde, reflecting the presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring.

  • The chlorine substituent also exerts a significant deshielding effect on the adjacent protons.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol provides a detailed, step-by-step methodology for the analysis of 6-chloropyrimidine-4-carbaldehyde.

I. Sample Preparation

The goal of sample preparation is to create a homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[10]

  • Analyte Purity: Ensure the 6-chloropyrimidine-4-carbaldehyde sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for 6-chloropyrimidine-4-carbaldehyde due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (a singlet at ~7.26 ppm).[11][12][13] Other deuterated solvents such as acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.[14]

  • Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[10][14]

  • Procedure: a. Weigh approximately 10 mg of 6-chloropyrimidine-4-carbaldehyde into a clean, dry vial. b. Add 0.7 mL of CDCl₃ to the vial. c. Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, gentle warming can be applied. d. Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To remove any suspended particles, a small plug of cotton or glass wool can be placed in the pipette.[15] e. Ensure the liquid height in the NMR tube is at least 4 cm to be within the detection region of the NMR probe.

II. NMR Instrument Setup and Data Acquisition

The following are general guidelines for setting up a modern NMR spectrometer for routine ¹H NMR analysis. Specific parameters may vary depending on the instrument manufacturer and model.

  • Locking and Shimming: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step is crucial for maintaining a stable magnetic field during the experiment.[16] c. Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution. Automated shimming routines are available on most modern spectrometers.

  • Acquisition Parameters: a. Pulse Sequence: A standard single-pulse experiment is sufficient for a routine ¹H NMR spectrum. b. Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm). c. Acquisition Time: An acquisition time of 2-4 seconds is typically adequate. d. Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁) is required. e. Number of Scans: For a sample of this concentration, 16 to 64 scans should provide a spectrum with an excellent signal-to-noise ratio.

  • Data Processing: a. Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode. c. Baseline Correction: Apply a baseline correction to obtain a flat baseline. d. Referencing: Reference the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.[12][13] e. Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

The following diagram illustrates the general workflow for acquiring a ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Data lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference_integrate Reference & Integrate phase_baseline->reference_integrate

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 6-chloropyrimidine-4-carbaldehyde provides a unique fingerprint that is invaluable for its identification and characterization. A detailed analysis of the chemical shifts and multiplicities of the aldehyde and pyrimidine protons, in conjunction with a comparative study against other heterocyclic aldehydes, offers deep insights into its electronic structure. By following the robust experimental protocol outlined in this guide, researchers can consistently obtain high-quality, reliable ¹H NMR data, thereby accelerating their research and development efforts in the field of medicinal chemistry.

References

  • CHEM 344 Lab Manual Appendix. (n.d.).
  • 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Common NMR Solvents - Reference Data. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).
  • NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019, February 15). Biomed J Sci & Tech Res.
  • 2-Chloropyrimidine(1722-12-9) 1H NMR spectrum - ChemicalBook. (n.d.).
  • A simple 1H nmr conformational study of some heterocyclic azomethines. (n.d.).
  • What are the best practices for sample preparation for NMR analysis? : r/OrganicChemistry. (2021, October 9). Reddit.
  • Guide: Preparing a Sample for NMR analysis – Part I - Nanalysis. (2024, February 29).
  • Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. (n.d.). AWS.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). J. Org. Chem.
  • Notes on NMR Solvents. (n.d.).
  • Common NMR Solvents - Wired Chemist. (n.d.).
  • Classification of solvents used for NMR spectroscopy. (n.d.). ResearchGate.
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.).
  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022, August 12). MDPI.
  • 4-Amino-6-chloropyrimidine | C4H4ClN3 | CID 238012 - PubChem. (n.d.).
  • 2-Chloropyridine(109-09-1) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. (2025, August 15).
  • Spectroscopy of Aldehydes and Ketones - Oregon State University. (2020, February 7).
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • 4-Amino-6-chloropyrimidine-5-carboxaldehyde | 14160-93-1 - Sigma-Aldrich. (n.d.).
  • CAS 933702-16-0 | 6-Chloropyrimidine-4-carbaldehyde - Synblock. (n.d.).
  • 2-Chloropyrimidine-4-carbaldehyde | C5H3ClN2O | CID 21667839 - PubChem. (n.d.).
  • Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017, January 6). ResearchGate.
  • 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem. (n.d.).
  • 2-CHLOROPYRIMIDINE-4-CARBALDEHYDE | CymitQuimica. (n.d.).
  • Selected 13 C NMR chemical shifts (d in ppm) and coupling constants (J in Hz) for some functional groups in Z-4a isomer as a minor form. (n.d.). ResearchGate.
  • 14160-93-1 | 4-Amino-6-chloropyrimidine-5-carboxaldehyde - ChemScene. (n.d.).
  • 11.13.1 NMR Chemical Shifts and J-Couplings - Q-Chem Manual. (n.d.).
  • Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. (2012, January 31).

Sources

Mass spectrometry fragmentation patterns of 6-Chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Publish Comparison Guide details the mass spectrometry (MS) fragmentation dynamics of 6-Chloropyrimidine-4-carbaldehyde (CAS 933702-16-0), contrasting its behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI).

A Comparative Technical Guide for Structural Elucidation

Product Focus: 6-Chloropyrimidine-4-carbaldehyde (C₅H₃ClN₂O) CAS: 933702-16-0 Molecular Weight: 142.54 g/mol [1][2]

Executive Summary: The Chlorine Signature

In drug discovery, 6-Chloropyrimidine-4-carbaldehyde serves as a critical scaffold for antiviral and anticancer agents. Its mass spectral analysis is defined by two competing ionization behaviors:[3][4]

  • Hard Ionization (EI): Dominated by the chlorine isotope pattern and sequential losses of the aldehyde carbonyl (CO) and ring cleavage.

  • Soft Ionization (ESI): Dominated by protonated molecular ions

    
    , essential for high-throughput purity screening but poor for structural fingerprinting.
    

This guide compares these two modalities to provide a self-validating identification workflow.

Comparative Analysis: EI vs. ESI Performance

The following table contrasts the spectral "fingerprint" obtained from Electron Ionization (70 eV) against Electrospray Ionization (Positive Mode).

FeatureElectron Ionization (EI)Electrospray Ionization (ESI+)
Primary Ion Observed Radical Cation

(m/z 142)
Protonated Adduct

(m/z 143)
Isotope Pattern Distinct 3:1 ratio (m/z 142 : 144)Distinct 3:1 ratio (m/z 143 : 145)
Base Peak Often

or


Fragmentation Degree High (Structural Elucidation)Low (Molecular Weight Confirmation)
Key Neutral Losses -CO (28 Da), -Cl (35 Da), -HCN (27 Da)Minimal (Solvent adducts may appear)
Application Structural confirmation, impurity IDPurity check, reaction monitoring

Detailed Fragmentation Mechanisms (EI Mode)

Under 70 eV electron impact, the molecule undergoes predictable cleavage driven by the stability of the pyrimidine ring and the lability of the aldehyde group.

The Molecular Ion Cluster ( )
  • m/z 142 (100%) & 144 (32%): The presence of a single chlorine atom creates a signature 3:1 intensity ratio between the

    
     and 
    
    
    
    peaks. This is the primary diagnostic filter.
Pathway A: Alpha-Cleavage & Decarbonylation (The Aldehyde Loss)

The most energetically favorable pathway involves the loss of the aldehyde functionality.

  • 
    -Cleavage:  Loss of the aldehydic hydrogen yields 
    
    
    
    .
    • Observation: Small peaks at m/z 141/143.

  • Loss of CO: The radical cation ejects carbon monoxide (CO, 28 Da) to form a chloropyrimidine radical cation.

    • Transition:

      
      
      
    • Diagnostic: The m/z 114 peak retains the chlorine atom, so it must exhibit the 3:1 isotope pattern (114/116).

Pathway B: Halogen Abstraction

Direct cleavage of the C-Cl bond is less favorable than CO loss but occurs at high energy.

  • Loss of Cl: Ejection of a chlorine radical (

    
    , 35 Da).
    
  • Transition:

    
    
    
  • Diagnostic: The m/z 107 peak is a pure organic fragment (

    
    ) and loses the isotope pattern .
    
Pathway C: Ring Disintegration (RDA & HCN Loss)

Following the loss of CO (forming m/z 114), the pyrimidine ring destabilizes and ejects Hydrogen Cyanide (HCN, 27 Da), a characteristic behavior of nitrogen heterocycles.

  • Transition:

    
    
    

Visualization of Fragmentation Pathways[3][4][5]

The following diagram maps the causal relationships between the parent ion and its progeny fragments.

FragmentationPathway M Molecular Ion (M+) m/z 142 / 144 (3:1 Ratio) MH [M-H]+ m/z 141 / 143 M->MH - H• (1 Da) M_CO [M-CO]+ m/z 114 / 116 (Retains Cl) M->M_CO - CO (28 Da) (Alpha Cleavage) M_Cl [M-Cl]+ m/z 107 (No Isotope Pattern) M->M_Cl - Cl• (35 Da) Frag_87 [M-CO-HCN]+ m/z 87 M_CO->Frag_87 - HCN (27 Da) (Ring Cleavage) Frag_52 [M-Cl-CO-HCN]+ m/z 52 M_Cl->Frag_52 - CO & HCN (Sequential Loss)

Figure 1: EI Fragmentation tree for 6-Chloropyrimidine-4-carbaldehyde showing mass shifts and isotope retention.

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: GC-MS Structural Confirmation (EI)

Objective: Confirm identity via fragmentation fingerprinting.

  • Sample Prep: Dissolve 1 mg of 6-Chloropyrimidine-4-carbaldehyde in 1 mL of Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (70 eV), Source Temp 230°C.

  • Validation Check:

    • Verify m/z 142/144 doublet (3:1).

    • Verify m/z 114 (Loss of CO).

    • If m/z 142 is absent: Check injector temperature; thermal degradation may decarbonylate the sample before ionization.

Protocol B: LC-MS Purity Check (ESI)

Objective: Rapid purity assessment without fragmentation.

  • Sample Prep: Dissolve in Acetonitrile/Water (50:50). Final concentration 10 µg/mL.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode. Capillary Voltage 3.5 kV.

  • Validation Check:

    • Look for dominant

      
       at m/z 143.
      
    • Look for

      
       at m/z 165.
      
    • Note: Absence of fragmentation peaks (114, 107) confirms "soft" ionization conditions are met.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Pyrimidine Fragmentation Patterns. NIST Standard Reference Data. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for alpha-cleavage and rearrangement mechanisms).

Sources

A Comparative Guide to the Spectroscopic Characterization of 6-Chloropyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel heterocyclic compounds is paramount. 6-Chloropyrimidine-4-carbaldehyde, a key building block in the synthesis of a variety of bioactive molecules, presents a unique spectroscopic profile.[1] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of this compound, offering a comparative perspective with other essential analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this versatile intermediate.

The Molecular Blueprint: Understanding the Vibrational Signature

6-Chloropyrimidine-4-carbaldehyde (C₅H₃ClN₂O) possesses a distinct arrangement of functional groups that give rise to a characteristic infrared spectrum. The molecule combines a pyrimidine ring, a halogen substituent, and an aldehyde group. Each of these components contributes specific vibrational modes—stretches and bends—that are detectable by FTIR spectroscopy. The interplay of these groups, particularly the electronic effects of the chlorine atom and the aldehyde group on the aromatic pyrimidine ring, influences the precise frequencies of these vibrations.

Decoding the Spectrum: Predicted FTIR Characteristic Peaks

While a dedicated experimental spectrum for 6-Chloropyrimidine-4-carbaldehyde is not publicly available, we can predict its key absorption bands with a high degree of confidence by drawing on extensive spectral libraries and published data for analogous structures, such as other pyrimidine derivatives and aromatic aldehydes.[2][3][4][5]

**Predicted Wavenumber (cm⁻¹) **Vibrational Mode Functional Group Expected Intensity Rationale and Comparative Notes
~3100-3000 C-H StretchAromatic (Pyrimidine Ring)Medium to WeakTypical for C-H stretching in aromatic and heteroaromatic rings.[3]
~2850 and ~2750 C-H Stretch (Fermi Doublet)AldehydeMedium to WeakA highly diagnostic feature for aldehydes.[5][6] The presence of two distinct peaks, one often appearing as a shoulder, is due to Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[4]
~1705-1685 C=O StretchAldehydeStrongThe carbonyl stretch is one of the most intense peaks in the spectrum. Its position is lowered from that of a typical aliphatic aldehyde (~1730 cm⁻¹) due to the conjugation of the carbonyl group with the pyrimidine ring, which delocalizes electron density and weakens the C=O bond.[5][7]
~1600-1550 C=N and C=C Ring StretchPyrimidine RingMedium to StrongThese absorptions are characteristic of the pyrimidine ring system. The exact positions and intensities can be influenced by the substituents.[8][9]
~1500-1400 Ring Skeletal VibrationsPyrimidine RingMediumComplex vibrations involving the entire pyrimidine ring structure, often referred to as the "fingerprint region".[10]
~1200-1160 C-C StretchAr-CHOMediumThis band arises from the stretching of the single bond between the pyrimidine ring and the aldehyde carbon.[4]
~800-700 C-Cl StretchChloro-substituentStrongThe position of the C-Cl stretch can vary, but it typically appears in this region for chloro-substituted aromatic compounds.[3]
Below 900 C-H Out-of-Plane BendingAromatic (Pyrimidine Ring)Medium to StrongThe pattern of these bends can sometimes provide information about the substitution pattern on the ring.

A Holistic Approach: Comparison with Other Analytical Techniques

While FTIR is a powerful tool for identifying functional groups, a comprehensive structural confirmation relies on the synergy of multiple analytical methods. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information, painting a complete picture of the molecular architecture.

Technique Information Provided Strengths for 6-Chloropyrimidine-4-carbaldehyde Limitations
FTIR Presence of functional groups (C=O, C-Cl, C=N, C-H)Fast, non-destructive, excellent for identifying the key carbonyl and pyrimidine functionalities.Provides limited information on the connectivity of atoms and the overall molecular framework.
¹H NMR Number of unique protons, their chemical environment, and connectivity (proton-proton coupling)Can confirm the presence of the aldehyde proton (~10 ppm), and the aromatic protons on the pyrimidine ring, revealing their specific positions and coupling.[7]Requires a larger sample amount than MS and can be affected by sample purity.
¹³C NMR Number of unique carbon atoms and their chemical environment (sp², sp³, carbonyl)Will definitively show the carbonyl carbon (190-200 ppm), and the distinct carbons of the pyrimidine ring.[7]Less sensitive than ¹H NMR, often requiring longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation patternProvides the exact molecular weight, confirming the molecular formula (C₅H₃ClN₂O). High-resolution MS can distinguish between isotopes, confirming the presence of chlorine. Fragmentation patterns can offer clues about the structure.Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS).

The combined use of these techniques offers a self-validating system for structural elucidation. For instance, while FTIR suggests the presence of an aldehyde, ¹H and ¹³C NMR confirm its electronic environment and position on the pyrimidine ring, and MS confirms the overall elemental composition.[11]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the acquisition of a reliable and reproducible FTIR spectrum of a solid sample such as 6-Chloropyrimidine-4-carbaldehyde, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

Methodology: ATR-FTIR Spectroscopy

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Lower the ATR press to ensure good contact with the crystal.

    • Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove signals from the instrument and the surrounding atmosphere.

  • Sample Analysis:

    • Place a small amount of the solid 6-Chloropyrimidine-4-carbaldehyde powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the ATR press to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform any necessary baseline corrections or other processing functions as provided by the instrument software.

    • Label the significant peaks for analysis and comparison.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis Start Start Instrument_Prep Instrument Stabilization & Purging Start->Instrument_Prep Clean_ATR Clean ATR Crystal Instrument_Prep->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Load_Sample Place Sample on Crystal Background_Scan->Load_Sample Sample_Scan Acquire Sample Spectrum Load_Sample->Sample_Scan Process_Data Baseline Correction & Processing Sample_Scan->Process_Data Analyze_Spectrum Peak Identification & Interpretation Process_Data->Analyze_Spectrum End End Analyze_Spectrum->End

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The structural characterization of 6-Chloropyrimidine-4-carbaldehyde is effectively achieved through a multi-faceted analytical approach, with FTIR spectroscopy serving as a rapid and informative first-line technique. The predicted FTIR spectrum reveals a wealth of information, from the characteristic Fermi doublet of the aldehyde C-H bond to the strong carbonyl absorption and the distinct vibrations of the chloro-substituted pyrimidine ring. By integrating these infrared data with the complementary insights from NMR and Mass Spectrometry, researchers can achieve an unambiguous and comprehensive structural assignment, paving the way for further advancements in medicinal and materials chemistry.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved February 19, 2026, from [Link]

  • Papanastasiou, I., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(15), 2829. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4930. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved February 19, 2026, from [Link]

  • Smith, B. C. (2020). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved February 19, 2026, from [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. [Link]

  • El-Faham, A., et al. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(1), M1190. [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

  • International Journal of Biological & Medical Research. (n.d.). Functional Group Profiling of Medicinal Plants using FTIR Spectroscopy. Retrieved February 19, 2026, from [Link]

  • Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Chemistry, 4(3), 968-977. [Link]

  • Academia.edu. (n.d.). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Retrieved February 19, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 19, 2026, from [Link]

  • Brown, P. N., et al. (2025). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 15(8), 1021. [Link]

  • Gode, C., et al. (2023). Improving the chemical profiling of complex natural extracts by joint 13C NMR and LC-HRMS2 analysis and the querying of in silico generated chemical databases. ChemRxiv. [Link]

  • ResearchGate. (n.d.). NMR characterization of key compounds. Retrieved February 19, 2026, from [Link]

  • Steiner, F. B., et al. (2020). Aromatic 19F–13C TROSY—[19F, 13C]‐Pyrimidine Labeling for NMR Spectroscopy of RNA. Angewandte Chemie International Edition, 59(31), 12791–12795. [Link]

Sources

Distinguishing 6-Chloropyrimidine-4-carbaldehyde from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly during the synthesis of kinase inhibitors, the pyrimidine scaffold is ubiquitous. A common critical intermediate is 6-chloropyrimidine-4-carbaldehyde (Target). However, synthetic routes—such as the Vilsmeier-Haack formylation of pyrimidones or lithiation of chloropyrimidines—can yield regioisomeric impurities, most notably 2-chloropyrimidine-4-carbaldehyde or 4-chloropyrimidine-2-carbaldehyde .

Misassigning these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data, as the vector of the chlorine handle determines the exit angle for subsequent nucleophilic aromatic substitutions (


). This guide provides a definitive, self-validating workflow to distinguish the 6-chloro isomer from its 2-chloro and 4-chloro analogs using 1H NMR coupling constants and 2D HMBC correlations.

Structural Analysis & Theoretical Basis

The core differentiator lies in the proton adjacency on the pyrimidine ring. The position of the chlorine atom dictates the remaining proton environment, leading to distinct spin-spin splitting patterns (


-coupling).
The Isomers[1][2]
  • Target: 6-Chloropyrimidine-4-carbaldehyde

    • Protons: Located at C2 and C5 .

    • Relationship: Meta-like (separated by one carbon).

    • Coupling: Negligible vicinal coupling. Appears as Singlets (s) .

  • Isomer A: 2-Chloropyrimidine-4-carbaldehyde

    • Protons: Located at C5 and C6 .

    • Relationship: Vicinal (adjacent carbons).

    • Coupling: Strong vicinal coupling (

      
      ). Appears as Doublets (d) .
      
  • Isomer B: 4-Chloropyrimidine-2-carbaldehyde

    • Protons: Located at C5 and C6 .

    • Relationship: Vicinal.

    • Coupling: Appears as Doublets (d) .

Visualizing the Decision Tree

The following diagram outlines the logical flow for structural assignment.

DecisionTree Start Crude Product (Chloropyrimidine-carbaldehyde) Step1 1H NMR Analysis (DMSO-d6 or CDCl3) Start->Step1 Check Analyze Aromatic Region (7.5 - 9.5 ppm) Step1->Check Singlets Pattern: Two Singlets (s) Check->Singlets No Splitting Doublets Pattern: Two Doublets (d) (J ~ 5 Hz) Check->Doublets Vicinal Coupling Result1 Target Confirmed: 6-Chloropyrimidine-4-carbaldehyde (Protons at C2, C5 are isolated) Singlets->Result1 Result2 Regioisomer Identified: 2-Chloro or 4-Chloro Isomer (Protons at C5, C6 are vicinal) Doublets->Result2

Figure 1: Analytical decision tree for rapid NMR discrimination of chloropyrimidine isomers.

Experimental Protocols

Protocol A: 1H NMR Discrimination (The "Singlet Rule")

Objective: Rapidly identify the regioisomer based on scalar coupling (


-coupling).

Materials:

  • Solvent: DMSO-

    
     (Preferred for solubility and separating polar peaks) or CDCl
    
    
    
    .
  • Instrument: 300 MHz NMR or higher.[1][2]

Workflow:

  • Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-

    
    .
    
  • Acquire a standard proton spectrum (16 scans).

  • Critical Analysis Zone: Zoom into the aromatic region (7.5 ppm – 9.5 ppm).

Interpretation Criteria:

  • 6-Chloro-4-carbaldehyde (Target):

    • Signal 1 (H2):

      
       ppm. Appears as a sharp Singlet . This proton is between two nitrogens (most deshielded).
      
    • Signal 2 (H5):

      
       ppm. Appears as a sharp Singlet .
      
    • Signal 3 (CHO):

      
       ppm (Singlet).
      
  • 2-Chloro-4-carbaldehyde (Isomer):

    • Signal 1 (H6):

      
       ppm. Appears as a Doublet  (
      
      
      
      Hz).
    • Signal 2 (H5):

      
       ppm.[3] Appears as a Doublet  (
      
      
      
      Hz).

Self-Validating Check: If you see "roofing" effects (leaning of the doublets toward each other), you have vicinal protons (H5/H6). If the peaks are isolated spikes, you have the 6-chloro isomer (H2/H5).

Protocol B: 2D HMBC Confirmation (The "Connectivity Map")

Objective: Confirm the position of the aldehyde relative to the ring protons if the 1H NMR is ambiguous (e.g., due to line broadening).

Mechanism: HMBC (Heteronuclear Multiple Bond Correlation) detects long-range couplings (


 and 

).

Workflow:

  • Run an HMBC experiment optimized for 8 Hz coupling.

  • Locate the Aldehyde Proton signal (~10.0 ppm).

  • Observe correlations to ring carbons.[4][5][6][7]

Interpretation:

  • In 6-Chloro-4-carbaldehyde:

    • The CHO proton will correlate strongly with C4 (ipso) and C5 (

      
      ).
      
    • Crucially, the H5 proton (singlet) will correlate to C4 (ipso) and C6 (Cl-bearing).

    • The H2 proton (singlet) will correlate to C4 and C6 via

      
       coupling across the nitrogens.
      
  • In 2-Chloro-4-carbaldehyde:

    • The CHO proton correlates to C4 and C5.

    • The H6 proton (doublet) will show a correlation to C2 (Cl-bearing) and C4 .

Comparative Performance Data

The following table summarizes the spectroscopic differences. Note that chemical shifts (


) are approximate and solvent-dependent (DMSO-

).
Feature6-Chloropyrimidine-4-carbaldehyde (Target)2-Chloropyrimidine-4-carbaldehyde (Isomer)
H2 Signal ~9.3 ppm (Singlet) Absent (Substituted by Cl)
H5 Signal ~8.1 ppm (Singlet) ~7.8 ppm (Doublet,

)
H6 Signal Absent (Substituted by Cl)~8.9 ppm (Doublet,

)
Coupling Pattern Isolated Singlets (Para-like)AX System / Doublets (Vicinal)
C2 Shift (13C) ~158–160 ppm (CH)~162–165 ppm (C-Cl, quaternary)
Reactivity (

)
High reactivity at C6 (Cl)High reactivity at C2 (Cl)
Reactivity Logic Diagram

Understanding the electronic activation helps in derivatization.

Reactivity Target 6-Chloro-4-CHO (Cl at C6) Mech1 Activation: N1 and N3 activate C2, C4, C6. CHO at C4 further activates C6 (Ortho-like). Target->Mech1 Isomer 2-Chloro-4-CHO (Cl at C2) Mech2 Activation: N1 and N3 activate C2. CHO at C4 activates C2 (Meta-like relationship). Isomer->Mech2 Outcome Differentiation via Derivatization: C6-Cl is generally more labile due to concerted EWG effects of CHO and N. Mech1->Outcome Mech2->Outcome

Figure 2: Electronic activation differences influencing reactivity.

References

  • Abraham, R. J., & Mobli, M. (2008). 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from 8

    • Establishes the fundamental chemical shift rules for pyrimidines, specifically the deshielding of H2.
  • WuXi AppTec. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. Retrieved from 5

    • Provides experimental data on the reactivity differences between C2 and C4/C6 positions in substituted pyrimidines.
  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from 4

    • General reference for proton environments in heteroarom
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Retrieved from 9

    • Demonstrates the synthesis and characterization of similar chloropyrimidine carbaldehydes, confirming NMR p

Sources

A Comparative Crystallographic Analysis of Substituted Pyrimidines: Surrogates for 6-Chloropyrimidine-4-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a definitive technique for elucidating the atomic arrangement within a crystalline solid, providing invaluable insights into intermolecular interactions that govern a compound's physical and biological properties. This guide addresses the current lack of publicly available single-crystal X-ray diffraction data for the synthetically important building block, 6-Chloropyrimidine-4-carbaldehyde.

In the absence of a crystal structure for our primary topic, this guide adopts a comparative approach. We will explore the crystallographic data of three closely related, commercially available pyrimidine derivatives: 4-chloropyrimidine, 4-methylpyrimidine, and 4-aminopyrimidine. By analyzing the structural nuances imparted by the chloro, methyl, and amino substituents at the 4-position, we can infer the likely solid-state behavior of 6-Chloropyrimidine-4-carbaldehyde and highlight the profound impact of functional group substitution on crystal packing and intermolecular forces. This analysis serves as a crucial E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded resource for researchers working with pyrimidine scaffolds.

The Pyrimidine Scaffold: A Cornerstone in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases and numerous therapeutic agents. Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged scaffold in medicinal chemistry. The introduction of various substituents onto the pyrimidine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its interaction with biological targets. The aldehyde functionality, as in our target molecule, is a versatile handle for further synthetic transformations, making substituted pyrimidine carbaldehydes key intermediates in the synthesis of novel drug candidates.

Comparative Crystallographic Analysis of Substituted Pyrimidines

To understand the potential solid-state architecture of 6-Chloropyrimidine-4-carbaldehyde, we will examine the crystal structures of three analogs, each with a different substituent at the 4-position. The data presented below has been sourced from the Cambridge Crystallographic Data Centre (CCDC) and the Crystallography Open Database (COD), which are authoritative repositories for small molecule crystal structures.

Parameter4-Chloropyrimidine4-Methylpyrimidine4-Aminopyrimidine
CCDC/COD ID To be confirmed7236761 (COD)233683 (CCDC)
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group PnmaP2₁/nP2₁/c
Unit Cell Dimensions a = 13.68(1) Åb = 10.03(1) Åc = 3.83(1) Åα = 90°β = 90°γ = 90°a = 3.898(1) Åb = 9.873(2) Åc = 13.155(3) Åα = 90°β = 94.13(1)°γ = 90°a = 13.01(1) Åb = 5.79(1) Åc = 13.57(1) Åα = 90°β = 103.80(1)°γ = 90°
Key Intermolecular Interactions C-H···N interactionsC-H···N interactions, π-π stackingN-H···N hydrogen bonds, π-π stacking

Analysis of Intermolecular Interactions:

The nature of the substituent at the 4-position dictates the dominant intermolecular forces in the crystal lattice. In 4-chloropyrimidine , the primary interactions are weak C-H···N contacts, leading to a relatively simple packing arrangement. The chlorine atom, being a weak hydrogen bond acceptor, does not play a dominant role in directing the crystal packing.

For 4-methylpyrimidine , in addition to C-H···N interactions, π-π stacking between the pyrimidine rings is observed. The methyl group is relatively non-polar and does not engage in strong directional interactions, allowing the aromatic rings to pack in a face-to-face manner.

In stark contrast, the crystal structure of 4-aminopyrimidine is dominated by strong N-H···N hydrogen bonds. The amino group acts as a hydrogen bond donor, while the pyrimidine ring nitrogens act as acceptors, leading to the formation of robust hydrogen-bonded networks. These strong, directional interactions are the primary determinants of the crystal packing.

Based on this comparative analysis, we can hypothesize that the crystal structure of 6-Chloropyrimidine-4-carbaldehyde would likely be influenced by a combination of factors. The chlorine atom would contribute to weak halogen bonding, the pyrimidine ring would participate in π-stacking, and the carbaldehyde group, with its polar carbonyl moiety, could engage in C-H···O interactions. The overall crystal packing would be a delicate balance of these competing forces.

Experimental Protocol for Single-Crystal X-ray Diffraction of a Small Organic Molecule

The following is a generalized, self-validating protocol for obtaining single-crystal X-ray diffraction data for a small organic molecule such as a substituted pyrimidine.

1. Crystal Growth and Selection:

  • Objective: To obtain a single, well-ordered crystal of suitable size and quality.

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Under a microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm.

  • Causality: The quality of the crystal is the single most important factor determining the quality of the diffraction data. A well-ordered crystal will diffract X-rays to high resolution, allowing for a detailed structural analysis.

2. Crystal Mounting and Data Collection:

  • Objective: To mount the crystal on the diffractometer and collect a complete set of diffraction data.

  • Methodology:

    • Mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperature.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Causality: A complete dataset, with good coverage of the reciprocal space, is essential for accurate structure determination. Data collection at low temperatures can minimize radiation damage and improve data quality.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction images and obtain an initial model of the crystal structure.

  • Methodology:

    • Integrate the diffraction spots on each image to obtain their intensities.

    • Apply corrections for factors such as absorption and crystal decay.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

  • Causality: The intensities of the diffracted beams are related to the amplitudes of the structure factors, but the phase information is lost in the experiment. Structure solution methods are computational techniques used to retrieve this lost phase information.

4. Structure Refinement and Validation:

  • Objective: To refine the initial structural model against the experimental data and validate its quality.

  • Methodology:

    • Build a molecular model into the electron density map.

    • Refine the atomic coordinates, displacement parameters, and other structural parameters using a least-squares algorithm to minimize the difference between the observed and calculated structure factors.

    • Validate the final structure using metrics such as the R-factor and by checking for geometric and stereochemical reasonableness.

  • Causality: Refinement is an iterative process that improves the agreement between the structural model and the experimental data. A low R-factor and good geometric parameters are indicative of a high-quality crystal structure.

Visualizing the Workflow and Application of Crystallographic Data

To further clarify the experimental process and the utility of the resulting data, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution structure_refinement Model Building & Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

sar_workflow cluster_design Drug Design Cycle cluster_structure Structural Biology sar Structure-Activity Relationship (SAR) synthesis Analogue Synthesis sar->synthesis Design Hypothesis crystallography X-ray Crystallography of Ligand-Target Complex sar->crystallography Informs Co-crystallization bioassay Biological Assay synthesis->bioassay bioassay->sar Activity Data structural_analysis Analysis of Binding Interactions crystallography->structural_analysis structural_analysis->sar Rationalizes SAR & Guides Next Design

Caption: Role of X-ray crystallography in Structure-Activity Relationship (SAR) studies.

Conclusion

While the crystal structure of 6-Chloropyrimidine-4-carbaldehyde remains to be determined, a comparative analysis of related pyrimidine derivatives provides valuable predictive insights into its likely solid-state behavior. The interplay of weak and strong intermolecular forces, dictated by the nature of the substituents, is a critical consideration in crystal engineering and the development of pharmaceutical solids. The detailed experimental protocol and workflows presented herein offer a robust framework for researchers seeking to characterize novel pyrimidine-based compounds and leverage structural information to drive the drug discovery process.

References

  • Cambridge Crystallographic Data Centre (CCDC). The world's repository for small molecule crystal structures. [Link]

  • Crystallography Open Database (COD). An open-access collection of crystal structures. [Link]

  • PubChem. A public database of chemical substances and their properties. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.